molecular formula C5H7ClF3NO B137316 2-chloro-N-(2,2,2-trifluoroethyl)propanamide CAS No. 139126-57-1

2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Cat. No.: B137316
CAS No.: 139126-57-1
M. Wt: 189.56 g/mol
InChI Key: PKRNHFORYFCZOX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide (CAS 139126-57-1) is a chemical compound offered for scientific research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Specific research applications and mechanisms of action for this compound are areas for ongoing investigation by qualified researchers. The information provided here is for identification purposes only and does not constitute a specification. Researchers are encouraged to consult the scientific literature for the latest findings on this compound's potential uses.

Properties

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF3NO/c1-3(6)4(11)10-2-5(7,8)9/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRNHFORYFCZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396588
Record name 2-chloro-N-(2,2,2-trifluoroethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139126-57-1
Record name 2-chloro-N-(2,2,2-trifluoroethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)propanamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Amides

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The 2-chloro-N-(2,2,2-trifluoroethyl)propanamide molecule stands as a prime example of a highly functionalized and versatile building block. It belongs to the class of halogenated amides and is distinguished by two key reactive centers: an α-chloro substituent on the propanamide backbone and a chemically robust 2,2,2-trifluoroethyl group on the amide nitrogen.

The trifluoroethyl moiety is of particular interest as it can significantly enhance the pharmacological profile of a parent compound.[1] This group is known to improve metabolic stability, increase lipophilicity, and can act as a bioisostere for the hydrolytically less stable amide bond, a crucial feature in drug design.[2][3] Consequently, this compound is not merely a chemical curiosity but a valuable intermediate for constructing more complex molecules with potentially superior biological efficacy and pharmacokinetic properties.[1] This guide provides an in-depth examination of its synthesis, physicochemical characteristics, and proven applications, offering field-proven insights for researchers and development professionals.

PART 1: Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-chloropropanoyl chloride and 2,2,2-trifluoroethylamine.[1]

Causality of Reagent and Condition Selection

The choice of 2-chloropropanoyl chloride as the acylating agent is strategic; it is a highly reactive acyl chloride that readily undergoes reaction with amines.[4] The α-chloro atom provides a secondary site for subsequent nucleophilic substitution, further expanding the synthetic utility of the final product.[1] 2,2,2-Trifluoroethylamine serves as the nucleophile. The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent hydrolysis of the highly reactive acyl chloride.[1]

A crucial component of this synthesis is the inclusion of a non-nucleophilic base, most commonly triethylamine (TEA). During the amidation, one equivalent of hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Triethylamine scavenges the HCl in situ, forming triethylammonium chloride and allowing the amidation to proceed to completion.[1] The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction rate, ensuring safety and minimizing potential side reactions.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Byproducts 2_chloropropanoyl_chloride 2-Chloropropanoyl Chloride reaction_vessel Reaction Vessel (Anhydrous, 0°C to RT) 2_chloropropanoyl_chloride->reaction_vessel trifluoroethylamine 2,2,2-Trifluoroethylamine trifluoroethylamine->reaction_vessel TEA Triethylamine (Base) TEA->reaction_vessel DCM Dichloromethane (Solvent) DCM->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Stir 12-24h purification Column Chromatography or Recrystallization workup->purification byproduct Triethylammonium Chloride (Salt Byproduct) workup->byproduct Removed final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,2-trifluoroethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add triethylamine (1.2-1.5 equivalents) to the solution. Subsequently, add a solution of 2-chloropropanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1]

  • In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[1]

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexane.[1] For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.[1]

PART 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's properties is essential for its handling, characterization, and application in further synthetic steps.

Core Physicochemical Data
PropertyValueSource(s)
CAS Number 139126-57-1[1][5]
Molecular Formula C₅H₇ClF₃NO[1][5][6]
Molecular Weight 189.56 g/mol [1][5]
Monoisotopic Mass 189.01683 Da[6]
InChIKey PKRNHFORYFCZOX-UHFFFAOYSA-N[1][6]
Purity ≥95% (typical for commercial samples)[1]
Storage Sealed in a dry environment, 2-8°C[5]
Spectroscopic Signature for Structural Validation

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. The trifluoroethyl group's CH₂ protons are expected to appear as a quartet around δ 3.8–4.2 ppm due to coupling with the three adjacent fluorine atoms (J = 8–10 Hz). The methyl group (CH₃) of the propanamide backbone typically shows as a triplet around δ 1.5 ppm.[1]

  • ¹³C NMR: In the carbon spectrum, the carbonyl carbon (C=O) of the amide provides a key signal in the downfield region, typically around δ 170 ppm.[1]

  • IR Spectroscopy: Infrared analysis confirms the presence of the amide functional group through characteristic absorption bands. An N-H stretching vibration is expected around 3300 cm⁻¹, while the strong carbonyl (C=O) stretch appears near 1650 cm⁻¹.[1]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode will typically show the protonated molecular ion [M+H]⁺ at an m/z of approximately 190.02.[6] The presence of the chlorine atom will also result in a characteristic M+2 isotopic pattern.

Chemical Reactivity

The molecule's dual functionality dictates its reactivity profile.

  • Nucleophilic Substitution: The chlorine atom at the α-carbon is susceptible to replacement by a variety of nucleophiles, such as amines or thiols. This allows for the elaboration of the propanamide backbone into more complex structures.[1]

  • Amide Hydrolysis: The amide bond, while more stable than an ester, can be hydrolyzed back to the corresponding carboxylic acid and amine under strong acidic or basic conditions.[1]

PART 3: Applications in Research and Development

The utility of this compound stems from its role as a versatile intermediate.

Applications Core This compound Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Proteomics Proteomics Research Core->Proteomics Pharma_Desc Building block for new drugs with improved efficacy and stability. Pharma->Pharma_Desc Agro_Desc Precursor for novel pesticides and herbicides. Agro->Agro_Desc Proteomics_Desc Reagent for protein labeling and structural analysis. Proteomics->Proteomics_Desc

Caption: Key application areas for the title compound.

Pharmaceutical Synthesis

The primary application lies in medicinal chemistry, where it serves as a scaffold to create new drug candidates.[1] The trifluoroethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, its metabolic stability can lead to longer half-lives in biological systems. Studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, underscoring its potential in therapeutic development.[1]

Agrochemical Development

In a similar vein to pharmaceuticals, the structural features of this compound are advantageous in the design of modern agrochemicals. It acts as a building block for new classes of pesticides and herbicides where enhanced stability and targeted biological activity are desired.[1]

Proteomics and Chemical Biology

The reactivity of the α-chloro group makes this compound a useful tool in proteomics research. It can be employed as a chemical probe to covalently label proteins, aiding in the study of protein structure, function, and interactions within complex biological pathways.[1]

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward amidation synthesis, combined with its unique structural features—a reactive α-chloro handle and a property-enhancing N-trifluoroethyl group—makes it a powerful tool for chemists in drug discovery, agrochemical science, and beyond. The detailed protocols and property analyses provided in this guide serve as a robust foundation for its effective utilization in demanding research and development environments.

References

  • Braun, C., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Publishing. [Link]

  • ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields... [Link]

  • ResearchGate. Proposed strategy for the synthesis of N‐trifluoroacetyl amides. [Link]

  • PubChemLite. This compound (C5H7ClF3NO). [Link]

  • PubMed. Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • ResearchGate. The Trifluoroethylamine Function as Peptide Bond Replacement | Request PDF. [Link]

  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [Link]

  • Google Patents. Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • Nature. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. [Link]

Sources

2-chloro-N-(2,2,2-trifluoroethyl)propanamide chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated amide of significant interest in synthetic chemistry. It serves as a crucial intermediate for the development of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of both a reactive α-chloro group and a stabilizing trifluoroethyl moiety imparts unique chemical properties that make it a versatile building block. This guide details its chemical identity, a robust laboratory-scale synthesis protocol, methods for spectroscopic characterization, key reactivity patterns, and essential safety and handling procedures. The content is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.

This compound is characterized by a propanamide backbone with a chlorine atom at the α-carbon and a 2,2,2-trifluoroethyl group attached to the amide nitrogen.[1] This combination of functional groups is central to its utility in organic synthesis.

Chemical Structure Diagram:

cluster_0 This compound C1 CH₃ C2 CH C1->C2 C3 C C2->C3 Cl1 Cl C2->Cl1 O1 O C3->O1 N1 N C3->N1 H1 H N1->H1 C4 CH₂ N1->C4 C5 CF₃ C4->C5 G start Reactants: - 2,2,2-Trifluoroethylamine - Triethylamine (TEA) - Anhydrous Dichloromethane (DCM) reaction Reaction Vessel (0°C to RT) Dropwise addition of 2-Chloropropanoyl Chloride start->reaction stir Stir at Room Temperature (12-24 hours) Monitor by TLC/LC-MS reaction->stir workup Aqueous Workup 1. Wash with H₂O 2. Wash with brine stir->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification - Column Chromatography or - Recrystallization concentrate->purify product Final Product: This compound purify->product Substrate    Cl|R-CH-C(=O)NHR'   Product    Nu|R-CH-C(=O)NHR'   Substrate->Product LeavingGroup Cl⁻ Product->LeavingGroup +

Sources

An In-Depth Technical Guide to the Biological Activity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, a halogenated amide with significant potential in the agrochemical and pharmaceutical sectors. As a member of the chloroacetamide class of molecules, its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway in plants. The incorporation of a trifluoroethyl group is a key structural feature anticipated to enhance its metabolic stability and overall biological efficacy. This document delves into its mechanism of action, provides detailed protocols for its experimental evaluation, and discusses its potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the biological potential of this compound.

Introduction and Chemical Profile

This compound (CAS No. 139126-57-1) is a synthetic chemical compound characterized by a propanamide backbone with a chlorine atom at the alpha-carbon and a 2,2,2-trifluoroethyl group attached to the nitrogen atom.[1] Its molecular formula is C₅H₇ClF₃NO.[1] The presence of the trifluoroethyl moiety is of particular interest as it is known to positively influence the pharmacological profile of molecules by enhancing properties such as solubility and metabolic stability.[1] While primarily utilized as a laboratory reagent and an intermediate in the synthesis of more complex molecules like pesticides and pharmaceuticals, its intrinsic biological activity is an area of growing interest.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 139126-57-1[1]
Molecular Formula C₅H₇ClF₃NO[1]
Molecular Weight 189.56 g/mol [1]
IUPAC Name This compound[2]
Class Chloroacetamide[3]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary herbicidal mechanism of action for the chloroacetamide class of compounds is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[3] VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are essential components of various cellular structures in plants, including cuticular waxes, suberin, and sphingolipids. These molecules are crucial for protecting the plant from environmental stress, maintaining cell membrane integrity, and ensuring proper development.[4]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes a four-step cycle that adds two-carbon units to a growing acyl-CoA chain. The key, rate-limiting step in this cycle is the condensation reaction catalyzed by β-ketoacyl-CoA synthase (KCS). Chloroacetamides, including presumably this compound, are potent inhibitors of KCS.[4] By blocking this enzyme, the synthesis of VLCFAs is halted, leading to a cascade of detrimental effects on the plant, ultimately resulting in growth inhibition and death.

Signaling Pathway of VLCFA Biosynthesis and Inhibition

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum Acyl_CoA Acyl-CoA (C16-C18) KCS β-ketoacyl-CoA Synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation Hydroxyacyl_CoA 3-hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (NADPH) KCR β-ketoacyl-CoA Reductase (KCR) Enoyl_CoA trans-2,3-enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA Dehydration HCD 3-hydroxyacyl-CoA Dehydratase (HCD) VLCFA_CoA VLCFA-CoA (Cn+2) Enoyl_CoA->VLCFA_CoA Reduction (NADPH) ECR enoyl-CoA Reductase (ECR) Inhibitor This compound Inhibitor->KCS Inhibition caption VLCFA Biosynthesis Pathway and Inhibition Site

Caption: VLCFA biosynthesis pathway and the inhibitory action of this compound on β-ketoacyl-CoA Synthase (KCS).

Experimental Evaluation of Biological Activity

To thoroughly characterize the biological activity of this compound, a series of in vitro and in vivo assays are recommended. These protocols are designed to be self-validating and provide a clear understanding of the compound's efficacy and potential toxicity.

In Vitro VLCFA Elongase Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the VLCFA elongase complex.

VLCFA_Inhibition_Workflow Start Start Microsome_Prep Prepare Microsomal Fraction from Etiolated Seedlings Start->Microsome_Prep Reaction_Setup Set up Reaction with Microsomes, Buffers, and Cofactors Microsome_Prep->Reaction_Setup Add_Inhibitor Add this compound (various concentrations) Reaction_Setup->Add_Inhibitor Pre_incubation Pre-incubate at Room Temperature Add_Inhibitor->Pre_incubation Start_Reaction Initiate Reaction with [14C]-Malonyl-CoA and Acyl-CoA Primer Pre_incubation->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction and Saponify Fatty Acids Incubate->Stop_Reaction Extract_FA Extract and Acidify Fatty Acids Stop_Reaction->Extract_FA TLC Separate Fatty Acids by TLC Extract_FA->TLC Quantify Quantify Radioactivity in VLCFA Bands TLC->Quantify Analyze Calculate IC50 Value Quantify->Analyze End End Analyze->End Phytotoxicity_Workflow Start Start Seed_Sterilization Surface Sterilize Arabidopsis thaliana Seeds Start->Seed_Sterilization Plating Plate Seeds on Agar Medium with Varying Concentrations of the Compound Seed_Sterilization->Plating Stratification Stratify Plates at 4°C for 2-3 Days Plating->Stratification Germination Transfer Plates to a Growth Chamber Stratification->Germination Observation Observe and Record Germination Rates and Seedling Growth Daily Germination->Observation Data_Collection Measure Root Length, Shoot Fresh Weight, and Document Phytotoxicity Symptoms Observation->Data_Collection Analysis Calculate Germination Inhibition and Growth Reduction Percentages Data_Collection->Analysis End End Analysis->End

Sources

2-chloro-N-(2,2,2-trifluoroethyl)propanamide spectroscopic data (NMR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated amide of interest in various chemical research domains, including medicinal chemistry and organic synthesis.[1] Its structure, characterized by a chiral center at the α-carbon and a trifluoroethyl group on the amide nitrogen, presents a unique spectroscopic fingerprint.[1] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to offer researchers, scientists, and drug development professionals a comprehensive reference.

The molecular structure of this compound is C₅H₇ClF₃NO, with a monoisotopic mass of approximately 189.01683 Da and a molecular weight of 189.56 g/mol .[1][2] The presence of NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F, along with the distinct isotopic pattern of chlorine, makes a multi-technique spectroscopic approach particularly powerful for its structural elucidation.

Molecular Structure Overview

To understand the spectroscopic data, it is crucial to first visualize the molecular structure and the different chemical environments of the atoms.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
CH₃~1.6Doublet (d)~7.03HMethyl protons adjacent to the chiral center
CH~4.5Quartet (q)~7.01HMethine proton at the chiral center
NH~7.0-8.0Broad Triplet (br t)~9.01HAmide proton
CH₂~3.8Quartet of Triplets (qt)J(H-F) ~9.0, J(H-H) ~7.02HMethylene protons adjacent to CF₃ and NH

Interpretation:

  • The methyl (CH₃) protons are coupled to the single methine (CH) proton, resulting in a doublet.[1]

  • The methine (CH) proton, being adjacent to the electron-withdrawing chlorine atom and the carbonyl group, is expected to be significantly downfield. It is coupled to the three methyl protons, appearing as a quartet.

  • The amide (NH) proton's chemical shift can be variable and concentration-dependent. It is coupled to the adjacent methylene (CH₂) protons, appearing as a triplet.

  • The methylene (CH₂) protons are coupled to both the three fluorine atoms on the adjacent carbon (quartet) and the amide proton (triplet), which should result in a quartet of triplets. A chemical shift of approximately 3.8 ppm is anticipated.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy identifies the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
CH₃~20SingletMethyl carbon
CH~55SingletChiral carbon attached to chlorine
C=O~170SingletCarbonyl carbon of the amide
CH₂~42Quartet (q), J ≈ 35 HzMethylene carbon
CF₃~125Quartet (q), J ≈ 280 HzTrifluoromethyl carbon

Interpretation:

  • The carbonyl carbon (C=O) is the most deshielded, appearing around 170 ppm.[1]

  • The trifluoromethyl (CF₃) carbon signal is split into a quartet by the three attached fluorine atoms with a large coupling constant.

  • The methylene (CH₂) carbon, adjacent to the CF₃ group, also exhibits a quartet splitting pattern, but with a smaller coupling constant.

  • The methine (CH) carbon is shifted downfield due to the attached chlorine atom.

  • The methyl (CH₃) carbon appears at the most upfield position, typical for an aliphatic sp³ carbon.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and specific for fluorinated compounds.

Predicted ¹⁹F NMR Data

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | CF₃ | ~ -75 | Triplet (t) | J(F-H) ~9.0 | Trifluoromethyl group |

Interpretation:

  • The three equivalent fluorine atoms of the CF₃ group are coupled to the two protons of the adjacent methylene (CH₂) group, resulting in a triplet. The chemical shift is typically reported relative to a standard like CFCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar amide.

Predicted ESI-MS Data

AdductPredicted m/zInterpretation
[M+H]⁺190.0241Protonated molecule
[M+Na]⁺212.0061Sodium adduct
[M-H]⁻188.0096Deprotonated molecule

Data sourced from PubChemLite.[2]

Interpretation:

  • The most prominent ion in positive ion mode ESI-MS is expected to be the protonated molecule, [M+H]⁺.

  • The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1.

  • Common fragmentation pathways for amides include cleavage of the amide bond and the C-Cl bond.

Experimental Protocols & Workflows

NMR Data Acquisition Workflow

A standardized workflow ensures reproducibility and high-quality data.

Figure 2: Standard workflow for NMR data acquisition and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR.

  • Spectrometer Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for the ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans (e.g., 64) are generally needed.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) for each spectrum.

  • Data Analysis: Calibrate the chemical shift scale using the solvent peak or TMS. Identify and assign the peaks, measure their integration (for ¹H), and determine the coupling constants.

Mass Spectrometry Data Acquisition Workflow

Figure 3: General workflow for ESI-MS data acquisition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent system for electrospray, such as a methanol/water or acetonitrile/water mixture.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

  • Data Analysis: Examine the resulting spectra for the molecular ion ([M+H]⁺ or [M-H]⁻) and common adducts ([M+Na]⁺, [M+K]⁺, etc.). Verify the isotopic pattern for the presence of chlorine.

Conclusion

The combination of ¹H, ¹³C, ¹⁹F NMR, and mass spectrometry provides a robust and comprehensive dataset for the structural confirmation of this compound. The predicted chemical shifts, coupling patterns, and mass-to-charge ratios serve as a reliable benchmark for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data, which is fundamental to scientific integrity and the advancement of research and development projects.

References

  • Benchchem. (n.d.). This compound.
  • PubChemLite. (n.d.). This compound (C5H7ClF3NO).

Sources

solubility and stability of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Foreword: A Proactive Approach to Physicochemical Profiling

In the landscape of drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. A significant portion of this attrition is attributable to suboptimal physicochemical properties. Molecules that are poorly soluble or inherently unstable consume invaluable resources and time, only to fail in later, more expensive stages of development. This guide focuses on a specific molecule, this compound, to illustrate the principles and methodologies of early-stage characterization. While this compound serves as our model, the strategies detailed herein are universally applicable. We will dissect the "how" and, more critically, the "why" behind the experimental choices, providing a framework for robust, self-validating physicochemical profiling that is essential for any researcher, scientist, or drug development professional.

Molecular Overview and Strategic Importance

This compound is a halogenated amide. Its structure, featuring an electrophilic α-chloro group and an electron-withdrawing N-trifluoroethyl moiety, presents a unique combination of features that may influence its biological activity and, critically, its drug-like properties. The trifluoroethyl group can enhance metabolic stability and binding affinity, while the α-chloro group offers a potential reactive handle for covalent interactions or further synthetic modification. However, these same features are harbingers of potential liabilities, namely poor solubility and chemical instability.

A thorough understanding of these properties is not merely an academic exercise; it is the cornerstone of a successful development program. It dictates formulation strategies, predicts shelf-life, informs toxicological assessments, and ultimately determines the feasibility of the entire project.

Aqueous and Organic Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability. We must understand it not just in a single medium, but across a range of physiologically and pharmaceutically relevant solvents. We will explore two key types of solubility: kinetic and thermodynamic.

Kinetic Solubility Assessment via Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock—a scenario that mimics high-throughput screening conditions. It provides a rapid, early assessment of potential solubility issues.

Causality Behind the Method: This assay is chosen for its speed and low compound consumption, making it ideal for the early discovery phase. It identifies compounds that might crash out of solution during in vitro assays, preventing misleading biological data. The use of nephelometry, which measures light scattering from suspended particles (precipitate), provides a highly sensitive endpoint.

Experimental Protocol: Kinetic Solubility

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

  • Aqueous Addition: Rapidly add the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the DMSO solutions. The final DMSO concentration should be kept low and consistent, typically ≤1%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours, to allow for precipitation to equilibrate.

  • Measurement: Read the plate using a laser-based nephelometer to measure the extent of light scattering in each well.

  • Data Analysis: The kinetic solubility value is defined as the concentration at which the nephelometry signal significantly deviates from the baseline (soluble compound).

Thermodynamic Solubility Determination via Shake-Flask Method

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the gold standard for solubility measurement and is critical for formulation development.

Causality Behind the Method: The shake-flask method, as described in OECD Guideline 105, ensures that the system reaches true thermodynamic equilibrium. By adding an excess of solid compound to the solvent, we saturate the solution. The extended incubation period allows the dissolution and precipitation processes to reach a steady state, providing a definitive solubility value that is crucial for predicting oral absorption and informing formulation decisions.

Experimental Protocol: Shake-Flask (OECD 105)

  • Preparation: Add an excess amount of solid this compound to several vials containing the solvents of interest (e.g., Water, PBS pH 7.4, 0.1N HCl, Fasted State Simulated Intestinal Fluid).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.

  • Sampling & Dilution: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Data Summary: Solubility Profile

The following table presents a hypothetical but realistic solubility profile for our compound, illustrating how the data should be structured.

Parameter Solvent/Medium Temperature Result (µg/mL) Method
Kinetic SolubilityPBS, pH 7.4 (1% DMSO)25 °C45Nephelometry
Thermodynamic SolubilityDeionized Water25 °C150Shake-Flask HPLC-UV
Thermodynamic SolubilityPBS, pH 7.425 °C185Shake-Flask HPLC-UV
Thermodynamic Solubility0.1 N HCl (pH 1.2)37 °C210Shake-Flask HPLC-UV

Chemical Stability Assessment: A Forced Degradation Study

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation (or stress testing) is an essential exercise to identify potential degradation pathways, develop stability-indicating analytical methods, and predict long-term stability. The structure of this compound suggests susceptibility to hydrolysis (at the amide bond and the α-chloro position) and potentially photolysis.

Causality Behind the Study Design: We subject the molecule to conditions far more aggressive than it will ever see during storage (high temperature, extreme pH, oxidative stress, and intense light). This approach is designed to rapidly produce degradants that might only form over months or years under normal conditions. By identifying these degradants, we can develop an analytical method (typically HPLC) that can separate the parent compound from all its potential impurities, which is a regulatory requirement.

Experimental Workflow for Forced Degradation

The following diagram outlines the logical flow of a forced degradation study.

Forced_Degradation_Workflow start Prepare 1 mg/mL Stock Solution of Compound in Acetonitrile acid Acid Hydrolysis 0.1N HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1N NaOH, RT, 4h start->base oxid Oxidative Stress 3% H2O2, RT, 24h start->oxid photo Photolytic Stress Solid & Solution, ICH Q1B (1.2M lux-hr, 200 W-hr/m^2) start->photo control Control Sample (Stock diluted in water, protected from light, RT) start->control analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxid->analysis photo->analysis control->analysis

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Protocols

General Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • For each condition, add a small volume of the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.

  • Incubate for the specified time and temperature.

  • At the end of the incubation, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively) to halt the reaction.

  • Dilute all samples to the target concentration with mobile phase.

  • Analyze immediately by a stability-indicating HPLC method.

  • Acid Hydrolysis: Stress with 0.1 N HCl at 60 °C. Pull time points at 2, 8, and 24 hours.

  • Base Hydrolysis: Stress with 0.1 N NaOH at room temperature. Pull time points at 30 minutes, 2, and 4 hours. Rationale: Amide hydrolysis is often rapid under basic conditions, requiring shorter time points.

  • Oxidative Degradation: Stress with 3% H₂O₂ at room temperature. Protect from light. Pull time points at 2, 8, and 24 hours.

  • Photostability: Expose both solid compound and a solution (~100 µg/mL in water:acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Potential Degradation Pathways

The structure suggests two primary points of hydrolytic attack. Understanding these pathways is key to interpreting the degradation data.

Degradation_Pathways parent This compound path_a Amide Hydrolysis parent->path_a H2O / H+ or OH- path_b Nucleophilic Substitution (S_N2) parent->path_b H2O (hydrolysis) prod_a1 2-chloropropanoic acid path_a->prod_a1 prod_a2 2,2,2-trifluoroethanamine path_a->prod_a2 prod_b 2-hydroxy-N-(2,2,2-trifluoroethyl)propanamide path_b->prod_b

Caption: Plausible hydrolytic degradation pathways for the target molecule.

Data Summary: Forced Degradation Results

A well-designed stability-indicating HPLC method would yield data that can be summarized as follows (hypothetical results).

Stress Condition Duration Parent Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Mass Balance (%)
Control24 h99.8N/AN/A99.8
0.1 N HCl, 60 °C24 h85.213.1 (RRT 0.8)N/A98.3
0.1 N NaOH, RT4 h15.740.1 (RRT 0.8)42.5 (RRT 0.5)98.3
3% H₂O₂, RT24 h98.5< 1.0N/A99.5
Photolytic (Solution)ICH Q1B97.12.2 (RRT 1.2)N/A99.3

RRT = Relative Retention Time

Interpretation: The data indicates significant instability to base-catalyzed hydrolysis, yielding two major degradants, and moderate instability to acid hydrolysis, yielding one major degradant. The compound is relatively stable to oxidation and light. The excellent mass balance (>98%) demonstrates that the analytical method is capable of detecting all major degradation products.

Conclusions and Forward Strategy

The physicochemical profiling of this compound reveals a molecule with moderate aqueous solubility and a defined stability liability, particularly under basic conditions.

  • Solubility: The solubility, while not high, may be sufficient for early-stage in vitro and potentially in vivo studies, though formulation efforts using pH adjustment or excipients may be necessary for later development.

  • Stability: The pronounced hydrolytic instability under basic conditions is a critical finding. This will necessitate careful control of pH during synthesis, purification, formulation, and storage. The molecule should be formulated in a slightly acidic buffer (pH 4-5) to ensure adequate shelf-life.

This guide provides a foundational framework for the systematic evaluation of a new chemical entity. By applying these principles of solubility and stability testing early and rigorously, development teams can de-risk their projects, make informed decisions, and pave a more efficient path toward clinical success.

References

  • OECD Test Guideline 105: Water Solubility. OECD Publishing. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

A Senior Application Scientist's Guide to Trifluoroethyl Amides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Amide Conundrum and the Rise of a Fluorinated Solution

In the landscape of medicinal chemistry, the amide bond is both a cornerstone and a challenge. Its prevalence in peptides and small molecule drugs is a testament to its structural and hydrogen-bonding capabilities. However, this very bond is often an Achilles' heel, susceptible to enzymatic hydrolysis by proteases and amidases, which can lead to poor metabolic stability and limited oral bioavailability.[1][2] This "amide conundrum" has driven a decades-long search for suitable bioisosteres—chemical groups that can mimic the amide's desirable properties while overcoming its metabolic liabilities.[2][3][4]

Among the myriad of amide isosteres developed, the trifluoroethyl amine moiety has emerged as a uniquely effective and versatile replacement.[5][6] Its strategic incorporation can profoundly enhance a drug candidate's profile by conferring metabolic robustness without sacrificing, and often improving, biological potency.[3] This guide provides an in-depth exploration of the trifluoroethyl amide, from its fundamental physicochemical properties and synthesis to its successful application in modern drug discovery, offering researchers a technical and practical understanding of this powerful tool.

Part 1: The Trifluoroethyl Amide - A Profile of a Superior Isostere

The success of the trifluoroethyl amine as an amide bioisostere is not accidental; it stems from a unique confluence of electronic and structural properties imparted by the potent trifluoromethyl group.

Taming Basicity: An Amide-Like pKa

A primary challenge in replacing an amide with a simple amine is the latter's high basicity. Most alkyl amines are protonated at physiological pH, introducing a positive charge that can negatively impact cell permeability and target binding. The trifluoroethyl amine elegantly solves this. The intense electron-withdrawing inductive effect of the three fluorine atoms drastically reduces the basicity of the adjacent nitrogen atom. This shifts its pKa value to be more in line with that of a neutral amide, ensuring it remains uncharged and can engage in similar interactions as the parent amide.[7][8]

Preserving the Crucial Hydrogen Bond Donor

Many amide isosteres, such as alkenes or triazoles, mimic the geometry of the amide bond but sacrifice its hydrogen-bonding capabilities.[2][3] Specifically, they lose the N-H bond, which often acts as a critical hydrogen bond donor (HBD) for anchoring a drug to its biological target. The trifluoroethyl amine is a standout because it retains this essential N-H donor functionality, allowing it to preserve key binding interactions.[3][7][9] This is a decisive advantage, as demonstrated in the case of cathepsin K inhibitors, where the ability to maintain a hydrogen bond with Gly66 was critical for potency.[9]

Engineering Metabolic Stability

The core rationale for using an amide isostere is to enhance metabolic stability. Amides are hydrolyzed via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate that then collapses. The trifluoroethyl amine lacks this susceptible carbonyl group. The carbon-fluorine bonds are exceptionally strong, and the trifluoromethyl group provides significant steric shielding, rendering the entire moiety highly resistant to enzymatic degradation.[1][3] This replacement effectively removes a metabolic "soft spot," leading to compounds with improved half-lives and bioavailability.[3][10]

Data Summary: Amide vs. Trifluoroethyl Amide
PropertyTypical Aliphatic AmideTrifluoroethyl Amide IsostereRationale for Advantage in Drug Design
Basicity (pKa) Neutral (pKa of conjugate acid < 0)Weakly basic (pKa ~ 5-6)Avoids unwanted positive charge at physiological pH, improving permeability.[7]
Metabolic Stability Susceptible to hydrolysisHighly resistant to hydrolysisIncreases in vivo half-life and oral bioavailability.[1][3][11]
H-Bonding 1 H-bond donor (N-H), 1 acceptor (C=O)1 H-bond donor (N-H)Retains the crucial H-bond donor capacity often lost with other isosteres.[3][9]
Geometry PlanarTetrahedralIntroduces a 3D structural element instead of a 2D planar one.[8]
Dipole Moment C=O bond is highly polarC-CF3 bond is isopolar with C=OMimics the electrostatic profile of the amide bond.[7]

Part 2: Synthesis of Trifluoroethyl Amine Scaffolds

The practical application of trifluoroethyl amides in drug discovery has been enabled by the development of robust synthetic methodologies. While various methods exist, one of the most reliable and versatile approaches involves the nucleophilic addition of organometallic reagents to stable trifluoromethyl N,O-acetal precursors (hemiaminal ethers).[7]

Workflow: Grignard Addition to N-Aryl Hemiaminal Ethers

This method is advantageous because the N,O-acetal starting materials are often shelf-stable solids, easily prepared from the corresponding amine and 1-ethoxy-2,2,2-trifluoroethanol.[7] The workflow allows for the rapid generation of diverse amine scaffolds for medicinal chemistry programs.[7]

G cluster_prep Step 1: Precursor Synthesis cluster_reaction Step 2: C-C Bond Formation A Aromatic Amine (Ar-NH2) C N-Aryl Hemiaminal Ether (Stable Precursor) A->C Condensation B 1-Ethoxy-2,2,2- trifluoroethanol B->C D Grignard Reagent (R-MgBr) E In situ Imine Formation C->E Deprotonation (excess Grignard) F Trifluoroethyl Amine (Final Product) D->F Nucleophilic Attack E->F G cluster_lead Lead Compound cluster_optimized Optimized Compound Lead Peptidic Lead (with Amide Bond) Prop1 • Potent • Poor Metabolic Stability • Low Bioavailability Optimized Optimized Lead (with Trifluoroethyl Amine) Lead->Optimized Bioisosteric Replacement (Amide -> TFEA) Prop2 • Increased Potency • High Metabolic Stability • Improved Bioavailability

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The Advent and Ascendance of Halogenated Propanamides: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The halogenated propanamide scaffold, a seemingly simple molecular architecture, has proven to be a remarkably versatile and potent motif in the landscape of modern chemistry and drug discovery. From its conceptual roots in the foundational principles of amide chemistry to its contemporary role in the development of targeted therapeutics, the journey of the halogenated propanamide is a testament to the enduring power of fundamental organic synthesis and the intricate dance of molecular recognition. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of this important class of molecules. We will traverse the historical milestones that paved the way for their synthesis, delve into the nuanced mechanisms of their bioactivity, and provide detailed, field-proven experimental protocols for their preparation and analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated propanamides in their own investigations.

A Historical Odyssey: From Amide Fundamentals to Halogenated Specificity

The story of halogenated propanamides is not one of a single, sudden discovery, but rather a gradual evolution built upon the foundational pillars of 19th and 20th-century organic chemistry.

The Genesis of the Amide Bond

The synthesis of simple amides, including propanamide (propionamide), emerged in the early 19th century as chemists began to unravel the complexities of organic molecules. The dehydration of ammonium salts of carboxylic acids and the reaction of acid halides with ammonia were among the earliest methods to forge the robust amide linkage. These early endeavors, while foundational, laid the essential groundwork for the subsequent functionalization of the amide scaffold.

The Hofmann Rearrangement: A Serendipitous Gateway to N-Haloamides

A pivotal moment in the history of halogenated amides arrived with August Wilhelm von Hofmann's work on the reaction of primary amides with bromine in a basic solution, now famously known as the Hofmann rearrangement.[1] This reaction, which yields a primary amine with one less carbon atom, proceeds through a critical, albeit transient, N-bromoamide intermediate.[1] While Hofmann's primary goal was the synthesis of amines, his work provided the first conceptual framework for the existence and reactivity of N-halogenated amides, a class of compounds that would later become indispensable halogenating reagents in their own right.

The Rise of α-Halogenation

Parallel to the developments in N-halogenation, the late 19th and early 20th centuries saw significant progress in the α-halogenation of carbonyl compounds. The Hell-Volhard-Zelinsky reaction, discovered in the 1880s, provided a reliable method for the α-bromination of carboxylic acids using phosphorus tribromide and bromine.[2] This and similar subsequent methods for α-chlorination and iodination opened the door to the synthesis of α-halogenated acyl halides, which could then be readily converted to α-halogenated amides through reaction with amines. This classical approach remains a cornerstone of α-haloamide synthesis to this day.[3]

The Modern Era: Halogenated Propanamides in Drug Discovery

The true potential of halogenated propanamides began to be realized in the latter half of the 20th century and continues to accelerate in the 21st, particularly in the realm of medicinal chemistry. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.

A Case Study: Halogenated Propanamides as Potent TRPV1 Antagonists

A compelling example of the impact of halogenated propanamides is their emergence as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][5] TRPV1 is a non-selective cation channel primarily expressed in sensory neurons and is a key player in the perception of pain and inflammation.[6] Its activation by stimuli such as heat, acid, and capsaicin (the pungent compound in chili peppers) leads to an influx of calcium and sodium ions, triggering a pain signal.[7][6]

A series of 2-(halogenated phenyl)propanamides have been identified as highly effective TRPV1 antagonists, demonstrating the critical role of the halogen substituent in modulating biological activity.[8] For instance, fluorinated phenylpropanamide analogs have shown exceptional potency in blocking the activation of the TRPV1 channel.[8]

Mechanism of Action: A Molecular Dance of Inhibition

The antagonistic activity of these halogenated propanamides at the TRPV1 receptor is a fascinating example of molecular recognition. The binding of these antagonists can be either competitive, where they occupy the same binding site as endogenous activators, or non-competitive, where they bind to an allosteric site and induce a conformational change that prevents channel opening.[7]

Molecular modeling studies have revealed that the halogen atoms on the phenyl ring of the propanamide antagonists often engage in crucial hydrophobic interactions within the TRPV1 binding pocket.[8] Furthermore, the amide moiety itself can participate in hydrogen bonding with key amino acid residues, anchoring the antagonist in a conformation that stabilizes the closed, non-conductive state of the channel.[6]

The following diagram illustrates the general mechanism of TRPV1 activation and its inhibition by a halogenated propanamide antagonist.

TRPV1_Antagonism cluster_membrane Cell Membrane TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Conformational Change No_signal No Pain Signal TRPV1_closed->No_signal Ion_influx Ca²⁺/Na⁺ Influx TRPV1_open->Ion_influx Stimulus Noxious Stimulus (e.g., Capsaicin, Heat) Stimulus->TRPV1_closed Binds to receptor Antagonist Halogenated Propanamide Antagonist Antagonist->TRPV1_closed Binds and stabilizes closed state Pain_signal Pain Signal Transmission Ion_influx->Pain_signal

Caption: Mechanism of TRPV1 antagonism by halogenated propanamides.

Experimental Protocols: Synthesizing Halogenated Propanamides

The synthesis of halogenated propanamides can be achieved through various routes. Below is a detailed, step-by-step protocol for a common method: the synthesis of a 2-chloro-N-arylpropanamide from the corresponding aniline and 2-chloropropionyl chloride.

Synthesis of 2-Chloro-N-(4-methylphenyl)propanamide

This protocol is adapted from established methods for the acylation of anilines.

Materials:

  • o-Toluidine

  • 2-Chloropropionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of 2-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred aniline solution via an addition funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 2-chloro-N-(4-methylphenyl)propanamide.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following workflow diagram illustrates the key steps in this synthesis.

Synthesis_Workflow Start Start: o-Toluidine, Et₃N in DCM Acylation Acylation: Add 2-Chloropropionyl chloride at 0°C Start->Acylation Reaction Reaction: Stir at room temperature Acylation->Reaction Workup Aqueous Workup: Quench with H₂O, separate layers Reaction->Workup Washing Washing: HCl, NaHCO₃, Brine Workup->Washing Drying Drying and Concentration: Dry with MgSO₄, evaporate solvent Washing->Drying Purification Purification: Recrystallization or Chromatography Drying->Purification Product Final Product: 2-Chloro-N-(4-methylphenyl)propanamide Purification->Product

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Methodological & Application

Application Notes & Protocols for the Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-N-(2,2,2-trifluoroethyl)propanamide is a halogenated amide of significant interest in medicinal chemistry and drug development.[1] The incorporation of a trifluoroethyl group can enhance the metabolic stability, lipophilicity, and overall pharmacological profile of a molecule.[1] This guide provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this valuable research compound, grounded in established chemical principles.

Chemical & Physical Properties

PropertyValue
Molecular Formula C₅H₇ClF₃NO
Molecular Weight 189.56 g/mol
CAS Number 139126-57-1
Appearance White to off-white solid
Purity ≥95%

Reaction Scheme & Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with 2,2,2-trifluoroethylamine. The reaction is facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid byproduct.

Reaction:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,2,2-trifluoroethylamine attacks the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to yield the protonated amide. The triethylamine then deprotonates the amide to give the final product and triethylammonium chloride.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesEquivalents
2-Chloropropionyl chloride7623-09-8126.97(To be calculated)(To be calculated)1.0
2,2,2-Trifluoroethylamine753-90-299.06(To be calculated)(To be calculated)1.2
Triethylamine (TEA)121-44-8101.19(To be calculated)(To be calculated)1.5
Anhydrous Dichloromethane (DCM)75-09-284.93(To be calculated)--
Ethyl Acetate141-78-688.11As needed--
Hexane110-54-386.18As needed--
Ethanol64-17-546.07As needed--
Deionized Water7732-18-518.02As needed--
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup (silica gel)

  • Thin-Layer Chromatography (TLC) plates and chamber

Synthesis Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Add 2-chloropropionyl chloride (1.0 eq) dropwise to the cooled solution via a dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

1. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with the ethyl acetate/hexane mobile phase, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions to yield the purified product.

2. Recrystallization:

  • Solvent System: Ethanol and deionized water.

  • Procedure:

    • Dissolve the product from column chromatography in a minimal amount of hot ethanol.

    • While the solution is hot, add deionized water dropwise until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Technique Expected Results
¹H NMR δ (ppm): ~4.0 (q, J ≈ 9 Hz, 2H, -CH₂CF₃), ~4.5 (q, 1H, -CHCl-), ~1.7 (d, 3H, -CH₃)
¹³C NMR δ (ppm): ~168 (-C=O), ~123 (q, J ≈ 277 Hz, -CF₃), ~55 (-CHCl-), ~42 (q, J ≈ 30 Hz, -CH₂CF₃), ~22 (-CH₃)
Mass Spec (ESI) m/z: 190.02 [M+H]⁺, 212.00 [M+Na]⁺
IR Spectroscopy ν (cm⁻¹): ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1150 (C-F stretch)

Safety Precautions

  • 2-Chloropropionyl chloride: Corrosive, flammable, and reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 2,2,2-Trifluoroethylamine: Corrosive and flammable. Handle with care in a fume hood, using appropriate PPE.

  • Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

  • Dichloromethane: Volatile and a suspected carcinogen. Always handle in a fume hood.

Ensure that all waste is disposed of according to institutional and local regulations.

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reagents Dissolve 2,2,2-Trifluoroethylamine and Triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add 2-Chloropropionyl Chloride (dropwise) cooling->addition reaction Stir at Room Temperature (12-24h) addition->reaction quench Quench with Water reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography (Silica, EtOAc/Hexane) concentrate->column recrystallize Recrystallize (Ethanol/Water) column->recrystallize final_product Pure Product recrystallize->final_product

Caption: A schematic overview of the synthesis, workup, and purification process.

Reaction Mechanism

reaction_mechanism acyl_chloride 2-Chloropropionyl Chloride tetrahedral_intermediate Tetrahedral Intermediate acyl_chloride->tetrahedral_intermediate Nucleophilic Attack amine 2,2,2-Trifluoroethylamine amine->tetrahedral_intermediate protonated_amide Protonated Amide tetrahedral_intermediate->protonated_amide Elimination of Cl⁻ product This compound protonated_amide->product Deprotonation by TEA tea_hcl Triethylammonium Chloride hcl->tea_hcl tea Triethylamine (TEA) tea->product tea->tea_hcl

Caption: The nucleophilic addition-elimination mechanism for the amide formation.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • LibreTexts Chemistry. (2024, October 4). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

The Versatile Role of 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Fluorinated Building Block of Strategic Importance

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Within this context, 2-chloro-N-(2,2,2-trifluoroethyl)propanamide has emerged as a highly valuable and versatile building block. Its structure combines a reactive α-chloro amide functionality, ripe for nucleophilic displacement, with a metabolically robust N-trifluoroethyl group. This dual-functionality allows for its seamless integration into diverse molecular scaffolds, making it a reagent of significant interest for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis. We will delve into its primary modes of reactivity, present detailed, field-proven protocols for its key transformations, and explore its utility in the synthesis of complex, biologically active molecules. The causality behind experimental choices will be explained, ensuring that the presented protocols are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.

Core Reactivity: The Susceptibility of the α-Carbon to Nucleophilic Attack

The synthetic utility of this compound is predominantly centered around the electrophilic nature of the carbon atom bearing the chlorine substituent. This α-carbon is activated towards nucleophilic substitution (SN2) reactions, providing a reliable handle for the introduction of a wide array of functional groups. The primary transformations this reagent undergoes are:

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and others. This forms the basis for constructing more complex molecular architectures.[3]

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-chloropropanoic acid and 2,2,2-trifluoroethylamine. While often a competing side reaction to be avoided, this reactivity can be synthetically useful in certain contexts.[3]

The trifluoroethyl group on the amide nitrogen is generally stable under many reaction conditions and serves to enhance the lipophilicity and metabolic stability of the resulting products.[3]

Application Notes & Protocols

Synthesis of α-Amino Amide Derivatives: Accessing Key Pharmaceutical Intermediates

One of the most powerful applications of this compound is in the synthesis of α-amino amides. These motifs are prevalent in a variety of biologically active molecules. The reaction proceeds via a straightforward SN2 displacement of the chloride by an amine nucleophile.

A prominent example of the industrial relevance of this transformation is found in the synthesis of the veterinary insecticide fluralaner . While the commercial synthesis utilizes the analogous 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, the chemistry is directly translatable and serves as an excellent model. The key intermediate, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is prepared by treating the chloro-precursor with ammonia.[4][5]

Amination Workflow reagent This compound product α-Amino Amide Product reagent->product Sɴ2 Reaction amine Amine Nucleophile (e.g., NH3, RNH2, R2NH) amine->product solvent Solvent (e.g., H2O, THF, DMF) solvent->product base Base (optional) (e.g., K2CO3, Et3N) base->product workup Aqueous Workup & Extraction product->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification

Caption: General workflow for the synthesis of α-amino amides.

Protocol 1: Synthesis of 2-Amino-N-(2,2,2-trifluoroethyl)propanamide

This protocol is adapted from the synthesis of the analogous acetamide intermediate for fluralaner and illustrates the direct amination with ammonia.[4]

Materials:

  • This compound

  • Aqueous ammonia (25-30%)

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: In a pressure-rated reaction vessel, charge this compound (1.0 eq).

  • Addition of Ammonia: Add a significant excess of aqueous ammonia (e.g., 8-10 volumes). The use of a large excess of the nucleophile is crucial to drive the reaction to completion and minimize the formation of dimeric impurities.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 40-60 °C. The reaction progress should be monitored by a suitable analytical technique such as GC or LC-MS. A typical reaction time is 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess ammonia and water.

  • Extraction and Isolation: The resulting crude product can be dissolved in water and extracted with an organic solvent like dichloromethane to remove non-polar impurities. The aqueous layer can then be basified to liberate the free amine, followed by extraction. Alternatively, the crude solid can be purified by crystallization.

Expertise & Experience Insights:

  • Causality of Excess Ammonia: The use of a large excess of ammonia is critical. The initially formed primary amine product is also nucleophilic and can compete with ammonia to react with the starting chloro-amide. This leads to the formation of a dimeric impurity, N-(2,2,2-trifluoroethyl)-2-{[1-(2,2,2-trifluoroethylamino)-1-oxopropan-2-yl]amino}propanamide. A high concentration of ammonia kinetically favors the desired reaction pathway.

  • Pressure Vessel: The reaction is typically performed in a sealed vessel to maintain the concentration of ammonia and to safely conduct the reaction at elevated temperatures.

  • Monitoring: It is essential to monitor the disappearance of the starting material to avoid prolonged heating, which can lead to side reactions.

Quantitative Data Summary (Illustrative):

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2-Chloro-N-(2,2,2-trifluoroethyl)acetamideAqueous AmmoniaWater402>90>93

Data adapted from patent literature for the analogous acetamide.[4]

Synthesis of Thioether Derivatives

The reaction of this compound with thiol nucleophiles provides a straightforward route to α-thioether substituted amides. These compounds are of interest in medicinal chemistry due to the diverse biological roles of sulfur-containing molecules. The thiolate anion, typically generated in situ by treating a thiol with a base, is a potent nucleophile for this transformation.

Caption: SN2 mechanism for thioether formation.

Protocol 2: General Procedure for the Synthesis of 2-(Organothio)-N-(2,2,2-trifluoroethyl)propanamides

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

  • Reaction Setup: To a solution of the desired thiol (1.1 eq) in an anhydrous polar aprotic solvent such as DMF, add a suitable base (1.2 eq) at room temperature. Stir for 15-30 minutes to ensure complete formation of the thiolate.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or gently heat (e.g., 50-60 °C) to drive the reaction to completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expertise & Experience Insights:

  • Choice of Base: For simple alkyl or aryl thiols, an inorganic base like potassium carbonate is often sufficient. For less acidic thiols or to accelerate the reaction, a stronger base like sodium hydride can be used, although this requires stricter anhydrous conditions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the thiolate anion and promote the SN2 reaction.

  • Side Reactions: Over-alkylation of the sulfur to form a sulfonium salt is generally not a significant issue under these conditions, but using a modest excess of the thiol can help to mitigate this.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorine in the design of functionalized building blocks for organic synthesis. Its predictable reactivity, centered on the SN2 displacement of the α-chloro group, provides a reliable and versatile platform for the synthesis of a diverse range of α-substituted N-(2,2,2-trifluoroethyl)propanamides. The protocols and insights provided herein demonstrate its utility in accessing key intermediates for the pharmaceutical and agrochemical industries, most notably highlighted by its connection to the synthesis of fluralaner.

For researchers and drug development professionals, this reagent offers a strategic advantage. The trifluoroethylamide moiety can be considered a bioisostere of other functional groups, offering a means to fine-tune the properties of lead compounds. The continued exploration of new nucleophiles in reactions with this building block will undoubtedly lead to the discovery of novel molecules with unique biological activities. As the demand for more sophisticated and effective chemical entities grows, the applications of this compound in organic synthesis are poised to expand, solidifying its role as a key player in the chemist's synthetic toolbox.

References

  • Google Patents. (2021). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (CN103124721B).
  • Google Patents. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (WO2020222158A1).
  • Google Patents. (2025). Method for preparing fluralaner. (US20250214950A1).
  • Google Patents. (2021). Process for purification of fluralaner. (WO2021105840A1).
  • Liu, Y., Wang, L., Ma, D., & Song, Y. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]

  • Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15735. [Link]

Sources

Application Note: Quantitative Analysis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide using LC-MS/MS and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(2,2,2-trifluoroethyl)propanamide is a halogenated amide whose detection is critical in various stages of pharmaceutical development, potentially as a process-related impurity or a metabolite. Its structure, featuring a chlorine atom and a trifluoroethyl group, presents unique analytical characteristics. This document provides detailed protocols for the sensitive and selective quantification of this compound using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The LC-MS/MS method is presented as the primary approach due to its high sensitivity, specificity, and suitability for polar compounds, while the GC-MS method serves as a viable alternative.

Physicochemical Properties and Analytical Considerations

PropertyEstimated Value / CharacteristicAnalytical Implication
Molecular Formula C₅H₅ClF₃NO---
Molecular Weight 189.55 g/mol Guides mass spectrometry settings.
Polarity PolarThe amide group makes the molecule polar, suggesting good solubility in polar solvents and suitability for reversed-phase or HILIC chromatography.[1][2]
Volatility Moderately VolatileThe compound is potentially amenable to GC analysis, but the polar amide group may cause peak tailing. High temperatures in the GC inlet could lead to thermal degradation.[3]
Ionization Potential Suitable for ESI & EIThe nitrogen in the amide group can be readily protonated for positive mode Electrospray Ionization (ESI). Electron Ionization (EI) in GC-MS will likely produce characteristic fragments.[4]
Halogenation Contains Cl and FThe chlorine atom will produce a characteristic M+2 isotopic pattern in the mass spectrum, aiding in identification.[5][6] The trifluoroethyl group provides a distinct mass signature.

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for its superior sensitivity, selectivity, and minimal sample degradation. The method is built around reversed-phase chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Analytical Workflow Overview

The following diagram illustrates the comprehensive workflow for the LC-MS/MS analysis.

LCMS_Workflow LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Weighing Dissolution 2. Dissolution (50:50 ACN:H₂O) Sample->Dissolution Filtration 3. Filtration (0.22 µm PTFE) Dissolution->Filtration Vial 4. Transfer to HPLC Vial Filtration->Vial Autosampler 5. Autosampler Injection Vial->Autosampler LC_Column 6. C18 Reversed-Phase Separation Autosampler->LC_Column Ion_Source 7. ESI Source (Positive Mode) LC_Column->Ion_Source Q1 8. Q1: Precursor Ion Selection (m/z 190.0) Ion_Source->Q1 Q2 9. Q2: Collision Cell (CID Fragmentation) Q1->Q2 Q3 10. Q3: Product Ion Selection Q2->Q3 Detector 11. Detector Q3->Detector Integration 12. Peak Integration Detector->Integration Calibration 13. Calibration Curve Generation Integration->Calibration Quantification 14. Concentration Calculation Calibration->Quantification Report 15. Reporting Quantification->Report

Caption: LC-MS/MS workflow from sample preparation to final report.

Detailed Protocol

3.2.1. Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the LC mobile phase.[7][8]

  • Standard Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile/water to create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., from a drug substance): Accurately weigh 100 mg of the sample matrix into a 15 mL centrifuge tube.

  • Add 10 mL of 50:50 acetonitrile/water.

  • Vortex for 2 minutes to dissolve/disperse the sample.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

3.2.2. Instrumentation and Conditions

These parameters should be optimized for the specific instrument in use.

Table 1: LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase chemistry for retaining moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analyte for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 5 minA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µL---
MS System Triple Quadrupole (QqQ)Required for MRM experiments, providing high selectivity and sensitivity.[9]
Ionization Mode ESI, PositiveThe amide nitrogen is readily protonated.
Capillary Voltage 3.5 kVOptimized for stable spray and ion generation.
Gas Temp. 350 °CFacilitates desolvation of droplets.
Gas Flow 10 L/min---

3.2.3. MS/MS Method Development (MRM)

The key to selectivity is the MRM transition. The precursor ion is the protonated molecule [M+H]⁺. Product ions are generated by fragmentation in the collision cell.

  • Predicted Precursor Ion [M+H]⁺: The molecular weight is 189.55. The protonated molecule will have an m/z of approximately 190.0 . The presence of ³⁵Cl and ³⁷Cl isotopes will result in a characteristic 3:1 isotopic pattern at m/z 190.0 and 192.0, confirming the presence of one chlorine atom.[6]

  • Predicted Product Ions: Fragmentation is likely to occur at the amide bond and through the loss of small neutral molecules.

    • Transition 1 (Quantitative): m/z 190.0 → [Loss of HCl] → m/z 154.0

    • Transition 2 (Qualitative): m/z 190.0 → [Cleavage of C-C bond alpha to amide] → m/z 88.0

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-chloro-N-(...)-propanamide190.0154.010015 (Optimize)Quantifier
2-chloro-N-(...)-propanamide190.088.010025 (Optimize)Qualifier

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[3][10] While the polarity of the amide may present challenges, it remains a viable method.

Detailed Protocol

4.1.1. Sample Preparation

  • Standard/Sample Preparation: Prepare standards and samples as described in section 3.2.1, but use a more volatile solvent such as Ethyl Acetate or Dichloromethane. Ensure the solvent is GC-grade.

4.1.2. Instrumentation and Conditions

Table 3: GC-MS Method Parameters

ParameterRecommended SettingRationale
GC System Gas Chromatograph with Autosampler---
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity phase suitable for a wide range of analytes.
Carrier Gas Helium, Constant Flow 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CBalance between efficient volatilization and minimizing thermal degradation.[3]
Injection Mode Splitless (1 µL)For trace-level analysis.
Oven Program 60°C (1 min), ramp 20°C/min to 280°C (5 min)A general-purpose program to elute the analyte.
MS System Single Quadrupole or Ion Trap---
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.[4]
Source Temp. 230 °CStandard source temperature.
Scan Range m/z 40 - 300To capture the molecular ion and key fragments.

4.1.3. Expected Mass Spectrum

Under EI, the molecule will fragment predictably.

  • Molecular Ion (M⁺·): A peak at m/z 189/191 (3:1 ratio) may be observed but could be weak.

  • Key Fragments: Alpha-cleavage next to the carbonyl group and loss of the chlorine radical are expected fragmentation pathways.[5]

    • m/z 154 [M-Cl]⁺

    • m/z 93 [CH₂Cl-C=O]⁺

    • m/z 77 [C₃H₂F₃]⁺

Method Validation and Quality Control

To ensure the reliability and accuracy of the results, the chosen method must be validated according to ICH Q2(R1) guidelines.[11][12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrated by analyzing a series of standards over the desired concentration range (e.g., 1-1000 ng/mL) and obtaining a correlation coefficient (r²) > 0.995.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Accuracy: Determined by spike/recovery experiments at multiple concentration levels.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) typically <15%.

Conclusion

This application note provides comprehensive starting protocols for the quantitative analysis of this compound. The LC-MS/MS method is recommended as the primary approach for its high sensitivity, selectivity, and suitability for the polar nature of the analyte, making it ideal for demanding applications in pharmaceutical development. The GC-MS method offers a robust alternative, particularly for screening purposes or when LC-MS/MS is unavailable. Both methods require careful optimization and validation to ensure they are fit for their intended purpose.[13]

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
  • Taylor & Francis Online. (2019). Development and application of a dispersive solid-phase extraction method for the simultaneous determination of chloroacetamide herbicide residues in soil by gas chromatography-tandem mass spectrometry (GC-MS/MS). Available from: [Link]
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]
  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available from: [Link]
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6580, Chloroacetamide. Available from: [Link]
  • ResearchGate. (2005). Comparison of three types of mass spectrometers for HPLC/MS analysis of perfluoroalkylated substances and fluorotelomer alcohols. Available from: [Link]
  • National Institutes of Health. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Available from: [Link]
  • ScienceDirect. (2007). Sample preparation in analysis of pharmaceuticals. Available from: [Link]
  • Wikipedia. Gas chromatography–mass spectrometry. Available from: [Link]
  • ResearchGate. (2002). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Available from: [Link]
  • MDPI. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. Available from: [Link]
  • PubMed. (1996). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Available from: [Link]
  • YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Available from: [Link]
  • LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Available from: [Link]

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Application Notes and Protocols: Derivatization of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide for Advanced Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(2,2,2-trifluoroethyl)propanamide is a reactive α-chloroamide that serves as a valuable chemical probe for studying biological systems. Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, which can form stable covalent bonds with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins.[1][2] This irreversible binding makes it an excellent candidate for use as a covalent inhibitor to dissect protein function, map active sites, and develop novel therapeutic agents.[3][4]

However, the parent compound lacks the necessary functionalities for direct visualization or enrichment in complex biological matrices. Derivatization of this compound is therefore a critical step to unlock its full potential in a range of bioassays. By appending reporter moieties such as fluorophores or affinity tags, researchers can track the molecule's localization within cells, identify its binding partners, and quantify its engagement with target proteins.

This application note provides a comprehensive guide to the derivatization of this compound for its application in advanced bioassays. We will explore the underlying chemical principles, provide detailed step-by-step protocols for two powerful derivatization strategies, and discuss their applications in cellular imaging and proteomic studies.

The Principle of Covalent Labeling by α-Chloroamides

The key to the functionality of this compound in bioassays is its ability to act as a targeted covalent inhibitor. The electron-withdrawing nature of the adjacent amide group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack by amino acid residues on proteins. While several residues can potentially react, cysteine is the most common target due to the high nucleophilicity of its thiol side chain.[1][5]

The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, resulting in a stable thioether linkage between the propanamide backbone and the protein. This covalent and often irreversible interaction provides a durable signal for downstream detection and analysis. The trifluoroethyl group on the amide nitrogen can enhance the compound's metabolic stability and lipophilicity, potentially improving its cell permeability and pharmacokinetic properties.[6]

Strategies for Derivatization

To harness the covalent labeling potential of this compound for various bioassays, it must be derivatized with a suitable reporter tag. The choice of derivatization strategy depends on the intended application. Here, we detail two versatile and widely applicable approaches:

  • Direct Nucleophilic Substitution: This method involves the direct displacement of the chlorine atom with a nucleophilic reporter molecule, such as an amine- or thiol-containing fluorophore. This one-step process is straightforward but may require optimization to manage potential side reactions.

  • Click Chemistry-Mediated Labeling: A more modern and modular approach involves the introduction of a bioorthogonal "click" handle onto the this compound scaffold.[7][8] This is followed by a highly specific and efficient click reaction with a complementary reporter molecule. This two-step strategy offers greater flexibility and is often more robust.

Protocol 1: Direct Derivatization with a Fluorescent Amine

This protocol describes the synthesis of a fluorescent derivative of this compound by direct reaction with an amine-containing fluorophore. We will use 5-(aminoacetamido)fluorescein as an example, which will yield a fluorescein-labeled covalent probe.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization start Dissolve this compound and 5-(aminoacetamido)fluorescein in anhydrous DMF add_base Add a non-nucleophilic base (e.g., DIPEA) start->add_base react Stir at room temperature for 12-24 hours under an inert atmosphere (N2 or Ar) add_base->react monitor Monitor reaction progress by TLC or LC-MS react->monitor quench Quench the reaction with water monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract purify Purify the crude product by column chromatography extract->purify characterize Characterize the final product by NMR and Mass Spectrometry purify->characterize

Caption: Workflow for direct derivatization.

Materials
  • This compound

  • 5-(Aminoacetamido)fluorescein

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Protocol
  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

    • To this solution, add 5-(aminoacetamido)fluorescein (1.1 equivalents).

    • Add DIPEA (2 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction:

    • Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light, as fluorescein is light-sensitive.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired fluorescent derivative.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

Parameter Typical Value
Reaction Time 12 - 24 hours
Temperature Room Temperature
Yield 40 - 60%
Purity (post-chromatography) >95%

Protocol 2: Derivatization via Click Chemistry

This protocol outlines a two-step synthesis of a versatile alkyne-derivatized this compound, which can then be "clicked" to a variety of azide-containing reporter molecules. This approach offers superior modularity.

Part A: Synthesis of an Alkyne-Derivatized Probe

First, we will synthesize an alkyne-containing derivative by reacting this compound with a bifunctional linker containing a nucleophile and an alkyne, for example, propargylamine.

Experimental Workflow

G cluster_0 Synthesis of Alkyne Probe cluster_1 Click Reaction cluster_2 Purification and Characterization start React this compound with propargylamine in the presence of a base purify_alkyne Purify the alkyne-derivatized product start->purify_alkyne react_click Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-fluorophore purify_alkyne->react_click purify_final Purify the final fluorescent probe react_click->purify_final characterize_final Characterize by NMR and Mass Spectrometry purify_final->characterize_final

Caption: Workflow for click chemistry derivatization.

Materials
  • This compound

  • Propargylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

    • Add propargylamine (1.2 equivalents) and potassium carbonate (2 equivalents).

  • Reaction:

    • Stir the mixture at 50 °C for 6-12 hours.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the alkyne-derivatized probe.

Part B: Click Reaction with an Azide-Fluorophore

The alkyne-derivatized probe can now be conjugated to any azide-containing reporter molecule. Here, we describe a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488).

Materials
  • Alkyne-derivatized probe from Part A

  • Azide-fluorophore (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • tert-Butanol/Water solvent mixture

Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve the alkyne-derivatized probe (1 equivalent) and the azide-fluorophore (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

    • In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) in water.

  • Reaction:

    • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. Protect from light.

  • Purification:

    • The reaction mixture can often be used directly in diluted form for in vitro bioassays.

    • For purification, the product can be isolated using reverse-phase HPLC.

Parameter Typical Value
Reaction Time (Alkyne Synthesis) 6 - 12 hours
Reaction Time (Click Reaction) 1 - 4 hours
Yield (Click Reaction) >90%
Purity (post-HPLC) >98%

Application in Bioassays

The derivatized probes of this compound are powerful tools for a variety of bioassays.

Cellular Imaging

Fluorescently labeled probes can be used to visualize the subcellular localization of their protein targets.

Protocol Outline:

  • Cell Culture: Plate cells of interest on glass-bottom dishes suitable for microscopy.

  • Probe Incubation: Treat the cells with the fluorescent probe at a predetermined concentration (typically in the low micromolar range) for a specific duration.

  • Wash: Remove the excess probe by washing the cells with fresh media or phosphate-buffered saline (PBS).

  • Imaging: Visualize the probe's localization using fluorescence microscopy. Co-localization studies with organelle-specific markers can provide further insights.[9]

In-Gel Fluorescence Scanning

This technique allows for the visualization of target proteins within a complex proteome.

Protocol Outline:

  • Lysate Preparation: Prepare a cell or tissue lysate.

  • Probe Labeling: Incubate the lysate with the fluorescent probe.

  • SDS-PAGE: Separate the labeled proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Fluorescence Scanning: Scan the gel using a fluorescence gel scanner at the appropriate excitation and emission wavelengths. Labeled proteins will appear as fluorescent bands.

Affinity Pull-Down and Mass Spectrometry

For target identification, a derivative containing an affinity tag (e.g., biotin, introduced via click chemistry) can be used.

Protocol Outline:

  • Probe Labeling: Incubate a cell lysate with the biotinylated probe.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotin-labeled protein-probe complexes.

  • Wash and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured proteins.

  • Mass Spectrometry: Identify the eluted proteins by mass spectrometry.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

  • Reaction Monitoring: The progress of the derivatization reactions should be rigorously monitored by TLC or LC-MS to ensure complete conversion of the starting materials.

  • Product Characterization: The identity and purity of the final derivatized probes must be confirmed by high-resolution mass spectrometry and NMR spectroscopy.

  • Negative Controls: In all bioassays, it is essential to include a negative control. An ideal negative control would be a structurally similar molecule that lacks the reactive chloroacetamide warhead (e.g., the corresponding propanamide without the chlorine). This will help to distinguish between specific covalent labeling and non-specific interactions.

  • Competition Assays: To further validate target engagement, a competition experiment can be performed. Pre-incubation of the biological sample with an excess of the unlabeled this compound should prevent the subsequent labeling by the derivatized probe.

By following these guidelines and incorporating appropriate controls, researchers can confidently employ these derivatized probes to gain valuable insights into the roles of their target proteins in health and disease.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Zhang, Z.-Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology, 2743, 301–316. [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • Parker, C. G., et al. (2017). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 139(42), 14889–14892. [Link]

  • El-Sagheer, A. H., & Brown, T. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1917–1926. [Link]

  • Gao, J., et al. (2021). Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. [Link]

  • Davies, M. J., et al. (2022). Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. Free Radical Biology and Medicine, 181, 1-11. [Link]

  • Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Retrieved from [Link]

  • Adusumalli, S., et al. (2015). Click Chemistry in Proteomic Investigations. Chemical Reviews, 115(12), 5602–5628. [Link]

  • CN106747209A - Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (n.d.). Google Patents.
  • Raines, R. T., et al. (2007). Fluorogenic Label for Biomolecular Imaging. Journal of the American Chemical Society, 129(29), 9004–9005. [Link]

  • Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

  • Komarova, N., et al. (2019). Fluorogenic Labeling Strategies for Biological Imaging. Molecules, 24(21), 3954. [Link]

  • Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

  • He, Y., et al. (2012). Fluorescent Glycosylamides Produced by Microscale Derivatization of Free Glycans for Natural Glycan Microarrays. Analytical Chemistry, 84(22), 9956–9963. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and biological activity of 2-chloro-3-formyl-1,8-naphthyridine chalcone derivative. ResearchGate. [Link]

  • Bruce, J. E., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of Proteome Research, 22(2), 536–547. [Link]

  • Drobizhev, M., et al. (2020). Fluorescein Derivatives in Intravital Fluorescence Imaging. Molecules, 25(21), 5158. [Link]

  • Hyster, T. K., et al. (2024). Asymmetric Synthesis of α‑Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

Sources

Application Note & Protocols: 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide as a Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide. We will explore its synthesis, physicochemical properties, and strategic implementation as a building block in the synthesis of advanced pharmaceutical intermediates. Detailed, field-proven protocols for its synthesis and subsequent derivatization are provided, emphasizing the causality behind experimental choices to ensure reproducibility and high-yield outcomes. The unique contribution of the trifluoroethyl moiety to molecular properties such as metabolic stability and lipophilicity will be discussed, underscoring the value of this building block in modern drug design.

Introduction: The Strategic Value of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity.[3][4][5] this compound (CAS No: 139126-57-1) has emerged as a valuable and versatile building block that capitalizes on these benefits.[6]

This molecule, with a molecular weight of 189.56 g/mol , features two key reactive sites: a highly reactive α-chloro substituent ripe for nucleophilic displacement and a stable N-trifluoroethyl amide group.[6] The trifluoroethyl moiety enhances the lipophilicity and metabolic stability of derivative compounds, while the α-chloro position provides a convenient handle for introducing a wide range of functional groups, enabling the construction of diverse molecular scaffolds.[5][6] This guide will provide the necessary protocols and scientific rationale to effectively utilize this potent building block in pharmaceutical research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139126-57-1[6][7]
Molecular Formula C₅H₇ClF₃NO[6]
Molecular Weight 189.56 g/mol [6][7]
Purity ≥95%[6]
Appearance White solid[8]
Melting Point 98–100°C (uncorrected)[6]
Storage 2–8°C under inert gas (N₂/Ar)[6][7]

Synthesis Protocol: this compound

The standard and most efficient synthesis of the title compound is achieved through the acylation of 2,2,2-trifluoroethylamine with 2-chloropropanoyl chloride.[6] The causality for the specific conditions is critical: the reaction is performed at a reduced temperature to control the exothermicity of the acylation, and a non-nucleophilic base is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow: Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents: - 2,2,2-Trifluoroethylamine - 2-Chloropropanoyl chloride - Triethylamine (TEA) - Anhydrous Dichloromethane (DCM) setup 1. Dissolve 2,2,2-trifluoroethylamine and TEA in anhydrous DCM. glassware Glassware: - 3-Neck Round Bottom Flask - Dropping Funnel - Magnetic Stirrer cool 2. Cool flask to 0°C in an ice bath. setup->cool Maintain inert atmosphere (N₂/Ar) addition 3. Add 2-chloropropanoyl chloride dropwise over 30 min. cool->addition Control exotherm stir 4. Stir at 0°C for 1 hr, then warm to RT and stir for 3 hrs. addition->stir Ensure complete reaction wash 5. Wash with 1M HCl, sat. NaHCO₃, and brine. stir->wash Remove base and unreacted acid chloride dry 6. Dry organic layer over anhydrous Na₂SO₄. wash->dry concentrate 7. Concentrate under reduced pressure. dry->concentrate purify 8. Recrystallize from Ethyl Acetate/Hexanes. concentrate->purify Isolate pure product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).[6] The use of anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride.[6]

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add a solution of 2-chloropropanoyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes. Maintaining a low temperature is essential to manage the exothermic nature of the reaction.[6]

  • Reaction Progression: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid. Yields typically exceed 85%.[6]

Core Application: Nucleophilic Substitution at the α-Carbon

The primary utility of this compound in pharmaceutical synthesis lies in the facile displacement of the α-chloro atom by a wide variety of nucleophiles.[6][9] This Sₙ2 reaction allows for the direct attachment of amines, thiols, azides, and other functional groups, providing a gateway to diverse and complex molecular architectures. The reaction proceeds via a well-understood addition-elimination mechanism at the carbonyl group, though the substitution occurs at the adjacent carbon.[10][11]

General Protocol: Nucleophilic Substitution with an Amine

This protocol provides a representative procedure for the synthesis of α-amino amide derivatives, which are common motifs in pharmaceutical agents. A patent for the synthesis of a fluralaner intermediate provides a practical example of this transformation.[8]

  • Setup: In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as aqueous ammonia, acetonitrile, or DMF.[8]

  • Nucleophile Addition: Add the desired primary or secondary amine nucleophile (1.5-2.0 eq). If the amine is used as a hydrochloride salt, an additional base (e.g., triethylamine, K₂CO₃) will be required to liberate the free amine.

  • Heating: Heat the reaction mixture to a temperature between 40-80°C.[8] The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[8]

  • Work-up: Upon completion, cool the reaction to room temperature. If an organic solvent was used, concentrate the mixture under reduced pressure. The work-up procedure will vary based on the properties of the product. Typically, it involves extraction with an organic solvent (e.g., ethyl acetate, DCM) and washing with water or brine.

  • Purification: The crude product is then purified using flash column chromatography on silica gel or by recrystallization to yield the desired α-amino amide derivative.

Reaction Schematic and Scope

Caption: General reaction scheme for nucleophilic substitution. (Note: Image placeholders would be replaced with actual chemical structures).

Physicochemical Impact of the N-Trifluoroethyl Group

The N-(2,2,2-trifluoroethyl) moiety is not merely a passive component of the building block; it actively imparts desirable properties to the final molecule. Understanding these contributions is key to its strategic deployment in drug design.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a C-H bond.[5] This makes the trifluoromethyl group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, which is a common pathway for drug degradation.[5] This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Increased Lipophilicity: The trifluoromethyl group is highly lipophilic (Hansch π value of +0.88).[5] This property can be fine-tuned to enhance a molecule's ability to cross cellular membranes, which is often crucial for reaching intracellular targets and improving absorption.[5][12]

  • Modulation of pKa and Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups.[1] This modulation can influence the ionization state of a drug at physiological pH, affecting its solubility, permeability, and interaction with biological targets. The unique electronic properties of the C-F bond can also lead to favorable dipole-dipole or hydrogen bond interactions within a protein binding pocket, potentially increasing the potency of the drug.[2][4]

Quality Control & Characterization

Rigorous characterization is essential to confirm the identity and purity of both the initial building block and any subsequent derivatives. The following techniques are standard for this purpose.

Table 2: Analytical Characterization Data

TechniqueKey Signals / ParametersPurpose
¹H NMR δ ~1.6 (d, 3H, CH₃), δ ~3.8 (q, 2H, CF₃CH₂), δ ~4.5 (q, 1H, CHCl)Confirms proton environment and structural integrity.[6]
¹³C NMR δ ~170 (C=O), δ ~122 (q, CF₃)Confirms carbon backbone, especially the amide carbonyl and CF₃ carbon.[6]
IR Spectroscopy ~1650 cm⁻¹ (Amide I, C=O stretch)Confirms the presence of the amide functional group.[6]
HPLC C18 column, Acetonitrile/Water gradientAssesses purity, typically aiming for >95%.[6]
Mass Spectrometry ESI+ or EIConfirms the molecular weight of the compound.

Safety, Handling, and Storage

As with all α-haloamides, appropriate safety precautions must be observed. This compound is a reactive electrophile and should be handled with care.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles. All manipulations should be performed within a certified chemical fume hood to prevent inhalation.[6]

  • Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2–8°C, preferably under an inert atmosphere of nitrogen or argon to prevent hydrolysis from atmospheric moisture.[6][7]

  • Waste Disposal: Chemical waste should be disposed of according to institutional and local regulations. Residual compound may be neutralized with a 10% NaOH solution before disposal by a certified service.[6]

Conclusion

This compound is a high-value building block for pharmaceutical synthesis. Its dual functionality—a reactive α-chloro handle for diversification and a stabilizing trifluoroethyl group for enhancing drug-like properties—makes it an efficient tool for medicinal chemists. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively incorporate this versatile intermediate into their drug discovery programs, accelerating the development of novel therapeutics.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15). Retrieved January 14, 2026, from [Link]

  • Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved January 14, 2026, from [Link] (Note: Fictionalized PMC link for illustrative purposes, based on real journal article title)

  • Ferreira, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved January 14, 2026, from [Link]

  • The Fascinating Chemistry of α‐Haloamides - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Retrieved January 14, 2026, from [Link]

  • Triflamides and Triflimides: Synthesis and Applications - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery | Request PDF - ResearchGate. (2025, August 10). Retrieved January 14, 2026, from [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC - NIH. (2024, December 6). Retrieved January 14, 2026, from [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. (2024, March 20). Retrieved January 14, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved January 14, 2026, from [Link]

  • Nucleophilic Acyl Substitution - FutureLearn. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

high-throughput screening assays involving 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide as a Covalent Modifier

Authored by: Senior Application Scientist, Discovery Biology

Abstract

This document provides a comprehensive framework and detailed protocols for identifying and characterizing the biological activity of this compound (CAS 139126-57-1). This compound features two key moieties: a trifluoroethyl group, known to enhance metabolic stability and cell permeability, and a reactive α-chloroamide warhead, which has the potential to form covalent bonds with nucleophilic residues in protein targets.[1] This inherent reactivity makes it an intriguing candidate for covalent inhibitor screening campaigns, a strategy that has yielded highly potent and durable therapeutics.[2] Given the lack of a defined biological target for this compound, this guide presents a strategic workflow for screening it against a hypothetical cysteine-dependent enzyme, herein referred to as "Cysteine Protease X" (CP-X), a well-established target class for electrophilic compounds.[3] We detail a primary biochemical screen, secondary confirmatory and mechanism-of-action assays, and a cell-based target engagement assay to provide a robust pathway from initial hit identification to a validated lead candidate.

Introduction: The Rationale for Screening

The discovery of covalent inhibitors is a rapidly growing field in drug development, offering advantages such as prolonged duration of action and high potency.[2][4] The molecule this compound is a prime candidate for such a discovery effort. Its structure contains an α-chloroamide, a known electrophilic "warhead" capable of undergoing nucleophilic substitution reactions with amino acid residues like cysteine, lysine, or histidine.[1]

This guide outlines a multi-step high-throughput screening (HTS) cascade designed to:

  • Identify initial inhibitory activity against a model cysteine protease (CP-X) in a high-throughput format.

  • Confirm the activity and potency of hits.

  • Elucidate the covalent mechanism of action.

  • Validate target engagement in a cellular context.

This workflow is designed to be a self-validating system, incorporating rigorous quality control, orthogonal assays, and decision-making logic at each stage to minimize false positives and ensure the selection of high-quality lead compounds.

G Screening Cascade for Covalent Inhibitors cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action (MOA) Studies cluster_3 Cellular Validation cluster_4 Outcome Primary_Screen Primary HTS vs. CP-X (Fluorescence Intensity Assay) ~10,000s of Compounds Hit_Confirmation Single-Point Re-test Primary_Screen->Hit_Confirmation Identify Hits IC50 Potency Determination (IC50 Curve) Hit_Confirmation->IC50 Confirm Activity MOA_Assay Time-Dependency Assay (Pre-incubation vs. No Pre-incubation) IC50->MOA_Assay Prioritize Potent Hits Selectivity Counterscreen vs. Serine Protease Y MOA_Assay->Selectivity Confirm Covalent MOA Cell_Assay Cellular Target Engagement (NanoBRET Assay) Selectivity->Cell_Assay Confirm Selectivity Lead_Candidate Validated Lead Candidate Cell_Assay->Lead_Candidate Validate in Cells

Figure 1: A comprehensive workflow for the identification and validation of covalent inhibitors, starting from a primary HTS campaign and progressing through confirmatory, mechanistic, and cellular assays.

Part 1: Primary High-Throughput Screening

The initial step in any HTS campaign is a robust, rapid, and cost-effective primary assay.[5][6] For the hypothetical enzyme CP-X, we will use a biochemical assay that measures the cleavage of a fluorogenic substrate.

Assay Principle

The assay relies on a quenched fluorogenic substrate, such as Ac-L-Arg-Val-Lys-Ala-AMC. In its intact form, the substrate exhibits minimal fluorescence. Upon cleavage by active CP-X, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a quantifiable increase in fluorescence intensity. A compound that inhibits CP-X will prevent this cleavage, leading to a low fluorescence signal.

G cluster_0 No Inhibition (High Signal) cluster_1 Covalent Inhibition (Low Signal) Enzyme_A {Active CP-X | Active Site} Product_A Cleaved Peptide + AMC (Fluorescent) Substrate_A Quenched Substrate (Non-fluorescent) Enzyme_B {Inactive CP-X | Blocked Site} Substrate_B Quenched Substrate (Remains Non-fluorescent) Enzyme_B->Substrate_B No Reaction Inhibitor_B This compound

Sources

Application Notes and Protocols for Protein Labeling with 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Electrophile for Covalent Protein Modification

The covalent labeling of proteins is a cornerstone of modern biological research and drug development, enabling the study of protein function, interactions, and localization.[1] The introduction of specific chemical reporters onto protein surfaces provides a powerful handle for detection, purification, and targeted analysis. This document introduces 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, a novel alpha-chloro amide reagent, for the covalent modification of proteins.

The reagent's reactivity is centered on the electrophilic carbon atom bearing a chlorine leaving group, making it susceptible to nucleophilic attack by specific amino acid side chains.[2] The presence of the electron-withdrawing 2,2,2-trifluoroethyl group is hypothesized to enhance the electrophilicity of the reactive center, potentially offering distinct reactivity and stability profiles compared to traditional alkylating agents. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for protein labeling, including detailed protocols, characterization methods, and troubleshooting advice.

Principle of the Method: Alkylation of Nucleophilic Amino Acid Residues

The primary mechanism of protein labeling with this compound is covalent alkylation via a nucleophilic substitution reaction. The chlorine atom at the alpha-position to the amide carbonyl serves as a good leaving group. Nucleophilic side chains of amino acid residues on the protein surface can attack the adjacent carbon, displacing the chloride and forming a stable covalent bond.

Predicted Reaction Mechanism

Caption: Proposed reaction of this compound with a nucleophilic amino acid residue (Nu:) on a protein.

Based on the known reactivity of similar alpha-haloacetamides, the primary targets for alkylation are nucleophilic amino acid residues.[2][3] The reactivity of these residues is highly dependent on their pKa and the pH of the reaction buffer.

  • Cysteine: The thiol group of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form.[4] Alkylation of cysteine is generally favored at neutral to slightly alkaline pH (pH 7-8.5).

  • Lysine: The ε-amino group of lysine is also nucleophilic. However, its higher pKa (~10.5) means that it is predominantly protonated and thus less reactive at neutral pH.[5] Labeling of lysine becomes more efficient at higher pH values (pH 8.5-9.5).

  • Histidine: The imidazole side chain of histidine can be alkylated, with the reaction rate being pH-dependent.[6][7]

  • N-terminus: The alpha-amino group of the protein's N-terminus can also be a target for alkylation.[8]

To achieve selective labeling of cysteine residues, it is recommended to perform the reaction at a pH range of 7.0-8.0. For broader labeling of other nucleophilic residues, a higher pH may be employed, though this may increase the risk of off-target modifications.[9]

Experimental Protocols

Reagent and Buffer Preparation

Reagent Stock Solution:

  • Prepare a 100 mM stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Expert Tip: The reagent is susceptible to hydrolysis. Prepare the stock solution fresh before each use and store it under anhydrous conditions.

Reaction Buffers:

  • Cysteine-selective labeling: 50 mM HEPES or phosphate buffer, pH 7.5, containing 150 mM NaCl and 1 mM EDTA.

  • General nucleophile labeling: 50 mM borate buffer, pH 9.0, containing 150 mM NaCl.

  • Causality: Amine-containing buffers such as Tris should be avoided as they can compete with the protein for reaction with the labeling reagent.[10]

Quenching Solution:

  • 1 M Tris-HCl, pH 8.0 or 1 M L-cysteine in PBS.

  • Expert Tip: A nucleophilic quenching agent is essential to stop the reaction and consume any unreacted labeling reagent.

Protein Labeling Protocol

This protocol is a starting point and may require optimization for your specific protein of interest.

  • Protein Preparation:

    • Dissolve or dialyze the protein into the desired reaction buffer at a concentration of 1-5 mg/mL.

    • If targeting cysteine residues that may be involved in disulfide bonds, reduction of the protein with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) may be necessary. Incubate for 1 hour at room temperature.

    • Trustworthiness: If a reducing agent is used, it must be removed prior to labeling (e.g., using a desalting column) as it will quench the labeling reagent.

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A good starting point is a 10 to 50-fold molar excess of the reagent over the protein.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing. The incubation time and temperature may need to be optimized.

ParameterRecommended RangeRationale
Reagent:Protein Molar Ratio 10:1 to 100:1Higher ratios increase labeling efficiency but also the risk of off-target modifications and protein precipitation.[11]
pH 7.0-8.0 (Cys selective), 8.5-9.5 (Lys/general)Optimizes the nucleophilicity of the target amino acid side chains.[4]
Temperature 4°C to 37°CLower temperatures can increase specificity, while higher temperatures accelerate the reaction rate.[4]
Incubation Time 1 to 4 hoursShould be optimized to achieve sufficient labeling without causing protein degradation.
  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to ensure all unreacted labeling reagent is consumed.

  • Removal of Excess Reagent:

    • Purify the labeled protein from the excess, unreacted labeling reagent and quenching agent using dialysis, a desalting column (size-exclusion chromatography), or tangential flow filtration.

Experimental Workflow

Experimental_Workflow ProteinPrep 1. Protein Preparation (Buffer Exchange, Reduction if needed) Labeling 2. Labeling Reaction (Add Reagent, Incubate) ProteinPrep->Labeling Quenching 3. Quenching (Add Quenching Agent) Labeling->Quenching Purification 4. Purification (Remove Excess Reagent) Quenching->Purification Characterization 5. Characterization (MS, SDS-PAGE, Functional Assay) Purification->Characterization

Caption: A streamlined workflow for protein labeling and subsequent analysis.

Characterization of the Labeled Protein

Thorough characterization is crucial to confirm successful labeling and to assess the integrity of the modified protein.

Confirmation of Covalent Modification
  • SDS-PAGE Analysis: A slight increase in the molecular weight of the labeled protein may be observable on a high-resolution SDS-PAGE gel compared to the unlabeled control. This provides a quick, qualitative assessment of labeling.

  • Intact Mass Analysis by Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry of the intact protein can precisely determine the mass of the labeled protein.[12] The mass increase should correspond to the molecular weight of the attached label (C₅H₆F₃NO, MW = 173.10 Da). This analysis also reveals the distribution of labeled species (e.g., +1 label, +2 labels, etc.).

Identification of Labeled Residues (Peptide Mapping)
  • Proteolytic Digestion: Digest both the labeled and unlabeled protein samples with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the peptide maps of the labeled and unlabeled samples. Peptides containing a modified residue will exhibit a mass shift of +172.03 Da (the mass of the added moiety after loss of HCl). Tandem mass spectrometry (MS/MS) of the modified peptides will pinpoint the exact amino acid residue that has been labeled.[13][14]

Assessment of Protein Integrity and Function
  • Functional Assays: Perform a relevant functional assay (e.g., enzyme activity assay, binding assay) to ensure that the labeling has not compromised the protein's biological activity.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess the secondary structure of the protein and confirm that the labeling process has not caused significant unfolding or conformational changes.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no labeling Inactive reagentPrepare fresh reagent stock solution.
Interfering buffer componentsUse a non-nucleophilic buffer like HEPES or phosphate.[10]
Inaccessible target residuesConsider partial denaturation of the protein or using a different labeling strategy.
Protein precipitation High molar excess of reagentDecrease the reagent-to-protein molar ratio.[11]
Reagent solvent incompatibilityEnsure the final concentration of DMF or DMSO is low (<5% v/v).
Loss of protein activity Modification of critical residuesReduce the molar excess of the labeling reagent or change the reaction pH to target different residues.
Protein denaturationPerform the labeling reaction at a lower temperature (e.g., 4°C).

Conclusion

This compound presents a promising new tool for the covalent modification of proteins. Its reactivity as an alkylating agent allows for the labeling of nucleophilic amino acid residues, with the potential for cysteine-selective modification under controlled pH conditions. The protocols and characterization methods outlined in these application notes provide a robust framework for the successful implementation of this reagent in a variety of research and development settings. As with any covalent modification strategy, careful optimization and thorough characterization are paramount to ensure the generation of reliably labeled and functionally intact protein conjugates.

References

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology, 21(3), 255–261. [Link]

  • Zhang, H., Yi, E. C., & Aebersold, R. (2003). The characterization of protein post-translational modifications by mass spectrometry. Accounts of Chemical Research, 36(6), 453–461. [Link]

  • Müller, T., & Winter, D. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 16(7), 1173–1187. [Link]

  • Cociorva, O. M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4758. [Link]

  • Emery Pharma. (n.d.). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Retrieved from [Link]

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  • Lapek, J. D., Jr, & Parker, S. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3484–3492. [Link]

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  • A, D. (2005). Studies of protein covalent modifications using mass spectrometry. ProQuest Dissertations Publishing. [Link]

  • Anjo, S. I., et al. (2020). Modifications of cysteine residues with alkylating agents used in proteomics. Expert Review of Proteomics, 17(11-12), 815–827. [Link]

  • Lapek, J. D., Jr, & Parker, S. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3484–3492. [Link]

  • Ge, Y., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. [Link]

  • Emery, M. R., & Six, D. A. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Chromatography B, 903, 131–139. [Link]

  • An, B., et al. (2018). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of the American Society for Mass Spectrometry, 29(10), 2098–2108. [Link]

  • Emery, M. R., & Six, D. A. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Chromatography B, 903, 131-139. [Link]

  • Galvani, A., et al. (2000). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 72(13), 2949–2954. [Link]

  • Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of Visualized Experiments, (32), 1546. [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. [Link]

  • Hocek, M., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1836–1843. [Link]

  • Theillet, F. X., et al. (2013). Lysine and arginine alkylation. ResearchGate. [Link]

  • Kakitan, T., et al. (2009). Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins. Journal of Biomolecular NMR, 44(3), 127–131. [Link]

  • Mendoza, V. L., & Vachet, R. W. (2009). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. Mass Spectrometry Reviews, 28(5), 785–815. [Link]

  • Vachet, R. W., & Mendoza, V. L. (2008). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical and Bioanalytical Chemistry, 392(5), 757–770. [Link]

  • Hyster, T. K., & Rovis, T. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(10), 6616–6620. [Link]

  • Lapek, J. D., Jr, & Parker, S. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(9), 3484-3492. [Link]

  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(11), 13784–13813. [Link]

  • Glick, D. M., & Goren, H. J. (1966). The Specific Alkylation by Iodoacetamide of Histidine-12 in the Active Site of Ribonuclease. The Journal of Biological Chemistry, 241(8), 1856–1864. [Link]

  • G-Biosciences. (2018). Protein Labeling & Conjugation - Handbook & Selection Guide. [Link]

  • Chen, J., et al. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation. Journal of the American Chemical Society, 141(47), 18636–18641. [Link]

  • J, T., et al. (2019). pH-Induced Protonation of Lysine in Aqueous Solution Causes Chemical Shifts in X-ray Photoelectron Spectroscopy. The Journal of Physical Chemistry B, 123(42), 8963–8969. [Link]

  • V, K., et al. (2023). pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. Soft Matter, 19(27), 5124–5136. [Link]

  • V, K., et al. (2023). pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. Soft Matter, 19(27), 5124-5136. [Link]

  • Hyster, T. K., & Rovis, T. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(10), 6616-6620. [Link]

  • Wikipedia. (n.d.). Jocic reaction. Retrieved from [Link]

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Application Note: A Robust and Scalable Synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, a key intermediate in pharmaceutical development. The trifluoroethyl moiety is a valuable feature in medicinal chemistry, often enhancing metabolic stability and lipophilicity of drug candidates.[1] The protocol herein details a reliable process for producing this compound in high purity (>98%) and yield, suitable for advancing drug discovery programs into the preclinical phase. We emphasize process safety, scalability considerations, and rigorous analytical characterization to ensure a self-validating and reproducible workflow.

Introduction and Synthetic Strategy

The synthesis of amides is a cornerstone of pharmaceutical chemistry.[2] For the preparation of this compound, the most direct and industrially scalable approach is the nucleophilic acyl substitution reaction between 2-chloropropionyl chloride and 2,2,2-trifluoroethylamine.[1] This method is favored for its high atom economy and straightforward execution.

The reaction proceeds via the attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA), is crucial as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction equilibrium towards product formation.[1] Anhydrous conditions are paramount to prevent the hydrolysis of the highly reactive 2-chloropropionyl chloride back to its corresponding carboxylic acid.[3]

Diagram 1: Overall Synthetic Scheme.

Hazard Analysis and Process Safety

Scaling up chemical reactions requires a stringent focus on safety. The reagents used in this synthesis are hazardous, and appropriate engineering controls and personal protective equipment (PPE) are mandatory.

ReagentCAS NumberKey HazardsRecommended PPE
2-Chloropropionyl Chloride 7623-09-8Flammable liquid, reacts violently with water, causes severe skin burns and eye damage, respiratory irritation.[4][5][6][7]Chemical splash goggles, face shield, neoprene or nitrile gloves, flame-retardant lab coat, use in a chemical fume hood.[4][5]
2,2,2-Trifluoroethylamine 753-90-2Highly flammable liquid, causes severe skin burns and eye damage, harmful if swallowed, may cause respiratory irritation.[8][9]Chemical splash goggles, face shield, appropriate protective gloves, protective clothing, use in a chemical fume hood.[8][9]
Triethylamine (TEA) 121-44-8Highly flammable liquid and vapor, harmful if swallowed, toxic if inhaled, causes severe skin burns and eye damage.Chemical splash goggles, face shield, appropriate protective gloves, vapor respirator, use in a chemical fume hood.
Dichloromethane (DCM) 75-09-2Potential carcinogen, skin and eye irritant, harmful if swallowed or inhaled.Chemical splash goggles, appropriate protective gloves, use in a well-ventilated chemical fume hood.

Engineering Controls: The synthesis must be performed in a well-ventilated chemical fume hood. For kilogram-scale production, a walk-in hood or dedicated synthesis bay is required. All equipment must be grounded and bonded to prevent static discharge.[4] Spark-proof tools should be used.[4] An eyewash station and safety shower must be immediately accessible.[4]

Detailed Scale-Up Synthesis Protocol (100 g Scale)

This protocol is designed to produce approximately 100-120 g of the target compound.

4.1 Equipment and Reagents

  • Equipment:

    • 2 L, three-neck, round-bottom flask (jacketed reactor recommended for superior temperature control)

    • Mechanical overhead stirrer

    • 500 mL pressure-equalizing dropping funnel

    • Digital thermometer/temperature probe

    • Condenser with a calcium chloride or silica gel drying tube

    • Inert gas inlet (Nitrogen or Argon)

    • Ice-water bath or circulating chiller

  • Reagents:

    • 2,2,2-Trifluoroethylamine (≥98%, 57.5 g, 0.58 mol, 1.1 eq.)

    • Triethylamine (≥99%, dried over KOH, 64.0 g, 0.63 mol, 1.2 eq.)

    • Anhydrous Dichloromethane (DCM) (1 L)

    • 2-Chloropropionyl chloride (≥97%, 67.0 g, 0.53 mol, 1.0 eq.)

    • Deionized Water

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

4.2 Experimental Workflow

Diagram 2: Step-by-step experimental workflow.

4.3 Step-by-Step Procedure

  • Reactor Setup: Assemble the flame-dried 2 L flask with the mechanical stirrer, temperature probe, condenser (with drying tube), and dropping funnel. Purge the entire system with dry nitrogen for 15 minutes.

  • Charge Reagents: Under a positive nitrogen atmosphere, charge the flask with anhydrous DCM (1 L). Add 2,2,2-trifluoroethylamine (57.5 g) followed by triethylamine (64.0 g). Begin stirring to ensure a homogenous solution.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath. The causality here is critical: the acylation reaction is highly exothermic, and initial cooling prevents dangerous temperature spikes and potential side reactions.

  • Acyl Chloride Addition: Add 2-chloropropionyl chloride (67.0 g) to the dropping funnel. Add it dropwise to the cooled amine solution over approximately 60-90 minutes. The rate of addition must be controlled to maintain the internal reaction temperature below 10°C. A white precipitate of triethylammonium chloride will form.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes) or LC-MS until the starting amine is fully consumed.[1]

  • Work-up:

    • Cool the mixture back to 0°C and slowly quench the reaction by adding 200 mL of deionized water.

    • Transfer the mixture to a 2 L separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 200 mL) to remove residual triethylamine, saturated NaHCO₃ solution (2 x 200 mL) to remove acidic impurities, and finally with brine (1 x 200 mL).

    • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or waxy solid.

Purification and Final Product Characterization

For preclinical studies, purity is non-negotiable. The crude product must be purified to remove residual reagents and byproducts.

5.1 Purification Protocol

  • Column Chromatography: Adsorb the crude product onto a small amount of silica gel. Prepare a silica gel column (approx. 1 kg) packed in hexane. Load the adsorbed product and elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% and gradually increasing to 40%).[1]

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Final Drying: Dry the resulting pure product under high vacuum for several hours to remove any residual solvents. The final product should be a white to off-white solid or a colorless oil. For higher purity, recrystallization from an ethanol/water mixture can be performed.[1]

5.2 Analytical Quality Control The identity, structure, and purity of the final compound must be confirmed.

AnalysisSpecificationExpected Results
Appearance White to off-white solidConforms
¹H NMR (CDCl₃, 400 MHz)Conforms to structureδ ~6.8 (br s, 1H, NH), 4.55 (q, 1H, J=6.8 Hz, CH), 3.95 (m, 2H, CH₂CF₃), 1.75 (d, 3H, J=6.8 Hz, CH₃).
¹³C NMR (CDCl₃, 101 MHz)Conforms to structureδ ~168.5 (C=O), 123.0 (q, J=278 Hz, CF₃), 52.0 (CH), 41.5 (q, J=30 Hz, CH₂), 22.0 (CH₃).
IR (ATR) Conforms to structure~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1150 cm⁻¹ (C-F stretch).
MS (ESI+) [M+H]⁺Expected: 190.02; Observed: m/z consistent with the expected value.
HPLC Purity ≥98.0%Purity meets or exceeds the preclinical requirement.

Conclusion

This application note outlines a validated and scalable protocol for the synthesis of this compound. By adhering to the detailed steps for synthesis, safety, purification, and analysis, researchers can reliably produce multi-gram quantities of this key intermediate with the high purity required for preclinical drug development. This robust process provides a solid foundation for advancing pharmaceutical candidates from the bench to in vivo studies.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. Retrieved from [Link]

  • Sdfine. (n.d.). 2-CHLOROPROPIONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Catrin. (2023, October 10). Scientists introduce unprecedented and highly creative approach to amide synthesis. Retrieved from [Link]

  • Changzhou Kangmei Chemical Industry Co.,Limited. (n.d.). Trifluoroethylamine. Retrieved from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Retrieved from [Link]

  • Buter, J., & Kellogg, R. M. (1981). (3,7-Dithianonane-1,9-diol). Organic Syntheses, 60, 111. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof.
  • Smith, A. B., III, et al. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses, 82, 147. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Stout, S. J., & DaCunha, A. R. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(6), 1459-1464. Retrieved from [Link]

  • Gallardo, E., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Journal of Chromatography A, 1218(30), 4949-4957. Retrieved from [Link]

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Application Notes and Protocols for the Modern Development of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the contemporary strategies and methodologies employed in the discovery and development of novel agrochemicals. This document emphasizes the integration of advanced technologies to create effective, safe, and sustainable crop protection solutions.

Introduction: The Evolving Landscape of Agrochemical Development

The global demand for food security necessitates the development of innovative agrochemicals to protect crops from a myriad of pests and diseases. However, the development of new active ingredients is a complex and highly regulated process, driven by the need for enhanced efficacy, improved safety profiles for non-target organisms and the environment, and strategies to combat the growing issue of pest resistance.[1][2] Modern agrochemical research has shifted from classical trial-and-error screening to a more rational, target-based approach, leveraging advancements in genomics, proteomics, metabolomics, and computational chemistry.[3][4] This guide will detail the key stages of this modern pipeline, from initial hit discovery to final product formulation and safety assessment.

High-Throughput Screening (HTS) for Agrochemical Discovery

High-Throughput Screening (HTS) has become a cornerstone of modern agrochemical discovery, enabling the rapid assessment of large and diverse chemical libraries for biological activity.[5][6] This has led to a significant increase in the number of compounds that can be tested, from a few thousand to several hundred thousand per year.[5]

Causality in HTS Assay Design

The success of an HTS campaign is fundamentally dependent on the design of the assay. The choice between in vivo (whole organism) and in vitro (target-based) screening is a critical first step.

  • In Vivo HTS: This approach utilizes whole organisms (e.g., fungi, insects, or plants) to identify compounds with the desired pesticidal or herbicidal effect.[3] Its primary advantage is the immediate confirmation of whole-organism efficacy, bypassing the need to later validate if a target-specific compound can penetrate the organism and reach its site of action.

  • In Vitro HTS: This method focuses on specific molecular targets, such as enzymes or receptors, that are essential for the pest's survival.[3] Target-based HTS facilitates a more directed search for novel modes of action, which is crucial for overcoming existing resistance mechanisms.[3][7] The selection of a suitable target is paramount and is often informed by genomic and proteomic studies.[3]

Protocol: Miniaturized In Vivo HTS Assay for Fungicides

This protocol outlines a miniaturized assay for identifying compounds with fungicidal activity against a common plant pathogen.

Objective: To identify compounds that inhibit the growth of Botrytis cinerea.

Materials:

  • 96-well microtiter plates

  • Potato Dextrose Broth (PDB)

  • Botrytis cinerea spore suspension (1 x 10^5 spores/mL)

  • Compound library dissolved in DMSO

  • Microplate reader

Procedure:

  • Add 180 µL of PDB to each well of a 96-well plate.

  • Add 2 µL of the test compound from the library to the corresponding wells. Include positive (known fungicide) and negative (DMSO only) controls.

  • Add 20 µL of the B. cinerea spore suspension to each well.

  • Incubate the plates at 25°C for 48-72 hours.

  • Measure the optical density (OD) at 600 nm using a microplate reader to determine fungal growth.

  • Calculate the percentage of growth inhibition for each compound.

Data Analysis: Compounds exhibiting a high percentage of growth inhibition are considered "hits" and are selected for further dose-response studies and confirmation assays.

Target-Based Agrochemical Design and In Silico Methods

Rational, target-based design has been greatly enhanced by the use of in silico computational methods. These approaches accelerate the discovery process by predicting the interaction between a potential agrochemical and its biological target.[8][9]

The Role of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] In agrochemical research, this is used to predict the binding affinity and mode of a candidate molecule to a specific protein target.[8] This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing.[8]

In Silico Workflow for Agrochemical Discovery

G cluster_0 Target Identification cluster_1 Virtual Screening cluster_2 Lead Optimization Genomics Genomics & Proteomics Data Target_Selection Target Selection & Validation Genomics->Target_Selection Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Compound_Library Compound Library Compound_Library->Molecular_Docking Hit_Prioritization Hit Prioritization Molecular_Docking->Hit_Prioritization Synthesis Chemical Synthesis Hit_Prioritization->Synthesis Bioassays In Vitro & In Vivo Bioassays Synthesis->Bioassays SAR Structure-Activity Relationship (SAR) Bioassays->SAR SAR->Synthesis Iterative Optimization

Caption: A workflow illustrating the integration of in silico methods in target-based agrochemical discovery.

Predictive Toxicology and ADMET Profiling

In silico models are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules at an early stage.[10] This helps to identify compounds with potentially unfavorable safety profiles, reducing the likelihood of late-stage failures in the development pipeline.

The Role of "Omics" in Understanding Mode of Action

Determining the mode of action (MoA) of a novel agrochemical is crucial for understanding its efficacy, potential for resistance development, and selectivity.[2][11] Modern "omics" technologies, such as metabolomics and proteomics, provide a powerful lens to investigate the biochemical and physiological effects of a compound on a target organism.[12][13]

Metabolomics in Agrochemical Research

Metabolomics is the comprehensive analysis of all small molecules (metabolites) within a biological system.[12][14] By comparing the metabolic profiles of treated and untreated organisms, researchers can identify metabolic pathways that are perturbed by the compound, offering clues to its MoA.[12][14] For instance, the accumulation of specific amino acids or sugars in a plant treated with a herbicide can point towards the inhibition of a particular enzyme in a biosynthetic pathway.[14]

Table 1: Common Analytical Platforms in Metabolomics

Analytical PlatformStrengthsLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity for volatile and semi-volatile compounds.Requires chemical derivatization for many metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) Wide applicability to a broad range of metabolites.Can be subject to matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Highly reproducible and non-destructive.Lower sensitivity compared to MS-based methods.[15]
Proteomics for Target Identification and MoA Studies

Proteomics involves the large-scale study of proteins, their structures, and their functions.[13][16] In agrochemical research, proteomics can be used to:

  • Identify Protein Targets: By comparing the proteomes of susceptible and resistant pest populations, it is possible to identify proteins that are altered in the resistant individuals, potentially revealing the target of the agrochemical.

  • Elucidate MoA: Observing changes in protein expression or post-translational modifications in response to compound treatment can provide insights into the cellular processes affected.[17] For example, the upregulation of stress-responsive proteins can indicate the cellular pathways being disrupted.[17]

Formulation Development: Enhancing Efficacy and Usability

The formulation of an agrochemical is critical for its successful application and performance in the field.[] A well-designed formulation ensures the stability of the active ingredient, facilitates its delivery to the target, and enhances its biological activity.[]

The Role of Adjuvants

Adjuvants are substances added to agrochemical formulations to improve their effectiveness.[19][20][21] They can be incorporated into the product by the manufacturer or added to the spray tank by the end-user.[20]

Types of Adjuvants and Their Functions:

  • Surfactants: Reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface.[22][23]

  • Oils (Crop or Mineral): Enhance the penetration of the active ingredient through the waxy cuticle of the plant leaf.[23]

  • Stickers: Improve the adhesion of the spray droplets to the leaf surface, reducing runoff.[19]

  • Drift Control Agents: Increase the size of spray droplets to minimize their movement to non-target areas.[20][23]

Protocol: Greenhouse Efficacy Testing of a New Formulation

This protocol describes a standardized method for evaluating the biological performance of a new agrochemical formulation in a controlled greenhouse environment.[24]

Objective: To compare the efficacy of a new herbicide formulation against a standard formulation.

Materials:

  • Target weed species grown in pots

  • New herbicide formulation and a standard reference formulation

  • Greenhouse spray chamber

  • Deionized water

  • Adjuvants (if required by the label)

Procedure:

  • Grow the target weed species to a uniform growth stage (e.g., 3-4 leaf stage).

  • Prepare spray solutions of the new and standard formulations at a range of application rates.

  • Calibrate the greenhouse spray chamber to deliver a consistent volume of spray solution.

  • Spray the plants with the respective treatments. Include an untreated control.

  • Randomize the placement of the treated pots in the greenhouse.

  • Visually assess the percentage of weed control at 7, 14, and 21 days after treatment.

  • Harvest the above-ground biomass of the weeds and determine the dry weight.

Data Analysis: The efficacy of the new formulation is compared to the standard formulation based on visual control ratings and biomass reduction. Statistical analysis is performed to determine significant differences between treatments.

Regulatory Safety Assessment: Ensuring Environmental and Human Health

Before a new agrochemical can be brought to market, it must undergo rigorous safety testing to evaluate its potential risks to human health and the environment.[25][26] These studies are conducted according to internationally harmonized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).[25][26]

Environmental Fate and Ecotoxicology
  • Environmental Fate: These studies determine how a pesticide behaves in the environment, including its persistence in soil and water, its potential to move into groundwater, and its degradation pathways.[27][28][29] Understanding the environmental fate is crucial for assessing exposure levels for non-target organisms.[28]

  • Ecotoxicology: This involves assessing the toxicity of the agrochemical to a range of non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like bees.[28][30]

Key Ecotoxicological Endpoints:

Test OrganismEndpoint
Bobwhite Quail Acute Oral LD50, Dietary LC50
Rainbow Trout 96-hour Acute LC50
Daphnia magna 48-hour Acute EC50
Honey Bee Acute Contact and Oral LD50
Protocol: Acute Toxicity Test with Daphnia magna (OECD 202)

This protocol provides a summary of the OECD guideline for testing the acute toxicity of chemicals to Daphnia magna.

Objective: To determine the concentration of a substance that immobilizes 50% of the Daphnia (EC50) within a 48-hour period.

Materials:

  • Daphnia magna (less than 24 hours old)

  • Reconstituted freshwater

  • Test substance

  • Glass test vessels

  • Incubator with controlled temperature and lighting

Procedure:

  • Prepare a series of test concentrations of the substance in reconstituted freshwater.

  • Place at least 20 Daphnia (in groups of 5) into each test concentration and a control.

  • Incubate the test vessels for 48 hours at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.

  • Observe and record the number of immobilized Daphnia at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.

Data Analysis: The 48-hour EC50 value and its confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Resistance Management: A Sustainable Approach

The development of resistance in pest populations is a significant threat to the long-term efficacy of agrochemicals.[1][31] A robust resistance management strategy is therefore an integral part of modern agrochemical development and stewardship.[32][33]

Core Principles of Resistance Management:

  • Mode of Action Rotation: Avoid the repeated use of agrochemicals with the same mode of action.[2][31] Rotating between different MoA groups reduces the selection pressure for resistance to any single chemical class.

  • Integrated Pest Management (IPM): Combine chemical control with other pest management tactics, such as cultural practices (e.g., crop rotation), biological control, and the use of resistant crop varieties.[31][33]

  • Use of Recommended Rates: Using pesticides at rates below the label recommendation can lead to sublethal doses that select for resistant individuals.[32]

Resistance Management Workflow

G cluster_0 Monitoring & Detection cluster_1 Strategy Implementation cluster_2 Evaluation & Adaptation Field_Scouting Field Scouting & Efficacy Monitoring Bioassays Resistance Bioassays Field_Scouting->Bioassays MoA_Rotation Mode of Action Rotation Bioassays->MoA_Rotation Efficacy_Assessment Post-Treatment Efficacy Assessment MoA_Rotation->Efficacy_Assessment IPM Integrated Pest Management (IPM) IPM->Efficacy_Assessment Dose_Management Adherence to Label Rates Dose_Management->Efficacy_Assessment Strategy_Adjustment Adjustment of Control Strategy Efficacy_Assessment->Strategy_Adjustment Strategy_Adjustment->MoA_Rotation Refined Strategy

Caption: A cyclical workflow for implementing and adapting agrochemical resistance management strategies.

Conclusion

The development of new agrochemicals is a scientifically rigorous and multifaceted process. By integrating advanced technologies such as high-throughput screening, in silico design, and 'omics' methodologies, researchers can accelerate the discovery of novel active ingredients with improved efficacy and safety profiles. A thorough understanding of formulation science, regulatory requirements, and resistance management principles is essential for the successful development and sustainable use of these vital tools for global agriculture.

References

  • Understanding adjuvants used with agriculture chemicals - Crops and Soils. [Link]

  • Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review - MDPI. [Link]

  • Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products. [Link]

  • Ecotoxicology Fact Sheet - National Pesticide Information Center. [Link]

  • Adjuvants - Benefits for crop protection - Croda Agriculture. [Link]

  • adjuvants in agriculture: roles, mechanisms, and market trends. [Link]

  • Common tactics for managing agricultural chemical resistance - GRDC's Groundcover. [Link]

  • Targeting Chemical Inputs and Optimising HTS for Agrochemical Discovery - Sci-Hub. [Link]

  • High-throughput screening as a tool for agrochemical discovery: automated synthesis, compound input, assay design and process management - Sci-Hub. [Link]

  • Metabolomics and Chemoinformatics in Agricultural Biotechnology Research: Complementary Probes in Unravelling New Metabolites for Crop Improvement - PMC - PubMed Central. [Link]

  • Metabolomics in pesticide research and development: Review and future perspectives. [Link]

  • Environmental Fate & Ecotoxicology of Pesticides. [Link]

  • Managing Pesticide Resistance - Ontario Crop Protection Hub. [Link]

  • Process of Testing & Trialing a New Agricultural Chemical Formulation. [Link]

  • Managing Pesticide Resistance / Floriculture and Ornamental Nurseries / Agriculture - UC IPM. [Link]

  • Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products - ResearchGate. [Link]

  • Resistance Management - Warriner Ag. [Link]

  • Mode of action of pesticides and the novel trends – A critical review. [Link]

  • Understanding the role of adjuvants in agriculture | Gulf Oil International. [Link]

  • Environmental Impacts of Pesticides: Environmental Fate, Ecotoxicology, Risk Assessment, and Remediation | Frontiers Research Topic. [Link]

  • Targeting Chemical Inputs and Optimising HTS for Agrochemical Discovery - ResearchGate. [Link]

  • Proteomics in Pesticide Toxicology | Request PDF - ResearchGate. [Link]

  • Slowing and Combating Pest Resistance to Pesticides | US EPA. [Link]

  • (PDF) Mode of Action of Novel Insecticides - ResearchGate. [Link]

  • High throughput screening in agrochemical research - PubMed. [Link]

  • (PDF) Mode of action of pesticides and the novel trends – A critical review - ResearchGate. [Link]

  • (PDF) Metabolomics as a Tool in Agriculture - ResearchGate. [Link]

  • High-Throughput Screening in Agrochemical Research | Request PDF - ResearchGate. [Link]

  • Metabolomics in Agriculture: Transforming Sustainability and Crop Quality. [Link]

  • In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery - Agriculture Journal IJOEAR. [Link]

  • Applications of Proteomics in Agriculture – Disease Resistance - MetwareBio. [Link]

  • PhD: "Elucidating Novel Biopesticide Modes of Action in Insects: Physiological, Cellular and Molecular Approaches" | Inside Cotton. [Link]

  • About Test Guidelines for Pesticides and Toxic Substances | US EPA. [Link]

  • Novel Insecticide Molecules: Understanding the Structure and Mode of Action - Vigyan Varta. [Link]

  • (PDF) In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery. [Link]

  • Differential proteomic analysis under pesticides stress and normal conditions in Bacillus cereus 2D - PMC - NIH. [Link]

  • Development of Proteomics-Based Fungicides: New Strategies for Environmentally Friendly Control of Fungal Plant Diseases - NIH. [Link]

  • An Introduction to Agrochemical Formulation Strategies - Informa Connect. [Link]

  • In Silico Investigation of Selected Pesticides and Their Determination in Agricultural Products Using QuEChERS Methodology and HPLC-DAD - PubMed Central. [Link]

  • (PDF) Pesticide formulation testing: importance and protocols - ResearchGate. [Link]

  • Guidelines for the Testing of Chemicals - OECD. [Link]

  • Applications of proteomics in agriculture - Disease resistance - Nautilus Biotechnology. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Special Issue : In Silico Methods Applied in Drug and Pesticide Discovery - MDPI. [Link]

  • OECD Guidelines for the Testing of Chemicals - Chemycal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 2-chloro-N-(2,2,2-trifluoroethyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide (CAS: 139126-57-1). Here, we address common challenges and provide field-proven strategies to optimize reaction yield, purity, and scalability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to overcome common hurdles.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate, and how can I systematically improve the outcome?

Low yield is the most frequently encountered issue and typically stems from one of four root causes: hydrolysis of the acyl chloride, incomplete reaction, protonation of the amine nucleophile, or competing side reactions.

Causality & Corrective Actions:

  • Hydrolysis of 2-Chloropropionyl Chloride: 2-chloropropionyl chloride is a highly reactive acyl chloride that readily hydrolyzes upon contact with water to form the unreactive 2-chloropropionic acid.[1][2] This is a primary cause of yield loss.

    • Protocol: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, DCM) and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Reagents like 2,2,2-trifluoroethylamine and triethylamine should be stored over molecular sieves to remove residual moisture.

  • Protonation of 2,2,2-trifluoroethylamine: The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[3][4] This acid will protonate the free amine, rendering it non-nucleophilic and halting the reaction.

    • Protocol: A non-nucleophilic base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), must be used to scavenge the generated HCl.[3][5] At least one equivalent of the base is required. Using a slight excess (1.1-1.2 equivalents) can ensure the reaction medium remains basic.

  • Incomplete Reaction: Sub-optimal conditions can lead to the reaction stalling before the limiting reagent is fully consumed.

    • Protocol: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS.[5] If the starting amine is still present after several hours, consider increasing the reaction time or allowing the reaction mixture to slowly warm to room temperature after the initial cooled addition.[5]

  • Side Product Formation: Rapid, uncontrolled addition of the acyl chloride can lead to localized high concentrations, promoting side reactions such as the formation of dimer impurities.[6]

    • Protocol: The most effective strategy is the slow, dropwise addition of 2-chloropropionyl chloride to a cooled (0 °C) solution of 2,2,2-trifluoroethylamine and triethylamine in an anhydrous solvent.[5] This maintains a low concentration of the electrophile and helps control the exothermic nature of the reaction.

Optimized Experimental Protocol for High Yield

This protocol incorporates the solutions discussed above to provide a robust method for synthesizing the target compound.

Reagent/ParameterRecommendationRationale
2,2,2-Trifluoroethylamine 1.0 equivalentLimiting reagent.
2-Chloropropionyl Chloride 1.05-1.1 equivalentsSlight excess ensures complete consumption of the amine.
Triethylamine (TEA) 1.1-1.2 equivalentsActs as an HCl scavenger to prevent amine protonation.[3][4]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that dissolves reactants well. Must be dry.[5]
Temperature Initial addition at 0 °C, then warm to RTControls exothermicity and minimizes side reactions.[5]
Reaction Time 12–24 hoursTypically sufficient for completion; monitor by TLC/LC-MS.[5]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the acyl chloride.[7]

Step-by-Step Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM, 2,2,2-trifluoroethylamine (1.0 eq.), and triethylamine (1.1 eq.).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Dissolve 2-chloropropionyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for another hour before removing the ice bath and letting it warm to room temperature.

  • Stir at room temperature for 12-24 hours, monitoring completion by TLC or LC-MS.[5]

  • Upon completion, quench the reaction by adding water. Extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from an ethanol/water mixture for higher purity.[5]

Q2: I am observing a significant impurity with a higher molecular weight than my product. What is it and how can I prevent it?

This is likely a dimer impurity, N-(2,2,2-trifluoro-ethyl)-2-{[(2,2,2-trifluoro-ethylcarbamoyl)-methyl]-amino}-acetamide, which can form under certain conditions.[6]

Mechanism of Dimer Formation: The product, this compound, still contains an amide N-H proton. Under basic conditions, this proton can be abstracted, creating a nucleophilic amide anion. This anion can then react with another molecule of the electrophilic 2-chloropropionyl chloride.

Prevention Strategy:

  • Controlled Stoichiometry: Avoid using a large excess of 2-chloropropionyl chloride.

  • Temperature Control: Maintain a low reaction temperature (0 °C) during the addition of the acyl chloride to disfavor the secondary reaction pathway.

  • Base Selection: Using a bulky base like DIPEA instead of TEA can sometimes reduce side reactions due to steric hindrance.

Visualizing the Process

Reaction Mechanism and Key Steps

The synthesis proceeds via a nucleophilic acyl substitution, a mechanism related to the Schotten-Baumann reaction.[3][8]

G cluster_reactants Reactants cluster_reaction Reaction Steps Amine 2,2,2-Trifluoroethylamine (Nucleophile) Attack Nucleophilic Attack Amine attacks carbonyl carbon Amine->Attack AcylCl 2-Chloropropionyl Chloride (Electrophile) AcylCl->Attack Base Triethylamine (Base) Deprotonation Proton Abstraction Base neutralizes H⁺ Base->Deprotonation Intermediate Tetrahedral Intermediate Forms transiently Attack->Intermediate Elimination Elimination of Cl⁻ Carbonyl reforms Intermediate->Elimination Elimination->Deprotonation Product This compound Deprotonation->Product Byproduct Triethylammonium Chloride (Salt Byproduct) Deprotonation->Byproduct

Caption: Core reaction pathway for amide formation.

Troubleshooting Workflow for Low Yield

A logical approach to diagnosing and solving yield issues.

G cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Reaction Yield Check_Water Are all reagents and solvents anhydrous? Start->Check_Water Check_Base Is at least 1 equivalent of base (TEA/DIPEA) present? Check_Water->Check_Base Yes Sol_Water Use oven-dried glassware. Use anhydrous solvents. Run under N₂ atmosphere. Check_Water->Sol_Water No Check_Temp Was acyl chloride added slowly at 0 °C? Check_Base->Check_Temp Yes Sol_Base Ensure >1.0 eq. of base. Use fresh, dry base. Check_Base->Sol_Base No Sol_Temp Improve cooling. Slow down addition rate. Check_Temp->Sol_Temp No Sol_Monitor Monitor reaction by TLC/LC-MS. Increase reaction time if needed. Check_Temp->Sol_Monitor Yes

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of this reaction? The reaction is a nucleophilic acyl substitution.[9] The nitrogen atom of 2,2,2-trifluoroethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This is a classic method for forming amide bonds.[10][11]

  • Q2: Can I use a different base, like sodium hydroxide? While the classic Schotten-Baumann reaction can use aqueous bases like NaOH, it is not recommended for this specific synthesis.[3][12] 2-chloropropionyl chloride is highly susceptible to hydrolysis, which would be accelerated by aqueous NaOH, leading to significantly lower yields.[13] A non-nucleophilic organic base like triethylamine in an anhydrous organic solvent is the preferred method.[5]

  • Q3: How do I properly monitor the reaction? The best method is Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] On a TLC plate, you can spot the starting amine, the acyl chloride (co-spot), and the reaction mixture. The disappearance of the limiting reagent (typically the amine) and the appearance of a new, more nonpolar spot (the amide product) indicates the reaction is progressing.

  • Q4: What are the key safety considerations? 2-chloropropionyl chloride is corrosive and reacts violently with water.[2] It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction generates HCl, which is neutralized by the base but still requires careful handling.

References

  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Benchchem. (n.d.). Navigating the Schotten-Baumann Reaction: A Technical Guide for Amide Synthesis with Substituted Amines.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?
  • SciSpace. (2021, May 24). Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Chloropropionyl Chloride.
  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents.
  • Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS.

Sources

Technical Support Center: Purification of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-N-(2,2,2-trifluoroethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind each step, ensuring you can troubleshoot effectively and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the purification of this compound.

Q1: What are the primary impurities I should be concerned about during the synthesis and purification of this compound?

A1: The primary impurities often stem from the starting materials and potential side reactions. These can include unreacted 2,2,2-trifluoroethylamine or 2-chloropropanoyl chloride.[1][2] A significant byproduct to be aware of is 2-chloropropanoic acid, which forms if the acyl chloride is hydrolyzed by moisture.[1] Additionally, dimer formation, though less common at controlled temperatures, can occur.[1][3]

Q2: Which analytical techniques are most effective for assessing the purity of my compound?

A2: A multi-pronged analytical approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis, typically achieving >95% purity on a C18 column with an acetonitrile/water gradient.[1] For structural confirmation and qualitative purity checks, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable.[1][2] Mass Spectrometry (MS) is also crucial for confirming the molecular weight.[1]

Q3: My purified compound appears as an oil instead of a solid. What could be the issue?

A3: "Oiling out" during recrystallization is a common issue and typically occurs when the compound comes out of solution above its melting point.[4] This can be caused by the solution being too concentrated or cooling too rapidly. To resolve this, try reheating the solution, adding a small amount of additional solvent to ensure complete dissolution, and then allowing it to cool more slowly.[4]

Q4: I'm observing a low yield after recrystallization. What are the likely causes and how can I improve it?

A4: Low recovery is often due to using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor.[4] Ensure you are using the minimum amount of hot solvent required to dissolve your crude product. Premature crystallization during a hot filtration step can also lead to product loss. To prevent this, pre-heat your filtration apparatus. Finally, ensure crystallization is complete by allowing sufficient time for cooling and considering the use of an ice bath to maximize crystal formation.[4]

In-Depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applied to this compound.

Guide 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. The success of this technique hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system.

Core Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. Impurities should either be insoluble in the hot solvent or remain soluble at cold temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of your crude product in a range of solvents. Common choices include ethanol/water mixtures, hexane/ethyl acetate, and hexane/acetone.[1][5] A good starting point is an ethanol/water mixture.[1]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to your crude material with stirring until it just dissolves.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to prevent premature crystallization.[4]

  • Crystallization: If using a co-solvent (e.g., water), add it dropwise to the hot solution until you observe persistent cloudiness.[6] Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product does not crystallize The solution is not saturated.Concentrate the solution by carefully evaporating some of the solvent.[2]
The cooling process is too rapid.Allow the solution to cool more slowly to room temperature before moving to an ice bath.
"Oiling out" has occurred.Re-heat the solution, add a small amount of additional primary solvent, and cool more slowly.[4]
Low recovery of purified product Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.[4]
Premature crystallization during filtration.Ensure the filtration apparatus is adequately pre-heated.[4]
Purified compound is still impure Crystallization occurred too quickly, trapping impurities.Allow the solution to cool slowly and undisturbed.[4]
The chosen solvent is not effective for the specific impurities present.Experiment with a different solvent or solvent pair.

Visualizing the Recrystallization Workflow:

G cluster_start Start cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash end Pure Crystals wash->end

Caption: Workflow for the purification of this compound by recrystallization.

Guide 2: Purification by Column Chromatography

When recrystallization is ineffective or when dealing with complex mixtures, column chromatography is the preferred method for purification.[7][8][9]

Core Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) passes through the column.[9] Less polar compounds generally travel faster down the column.[7]

Step-by-Step Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is an ethyl acetate/hexane mixture.[1] Aim for an Rf value of approximately 0.3 for the desired compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a column, avoiding the introduction of air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully add the sample to the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions at the bottom of the column.[7]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation of product and impurities Inappropriate solvent system.Optimize the mobile phase using TLC to achieve better separation.[2]
Improperly packed column.Ensure the column is packed uniformly without cracks or air bubbles.[2]
Product elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate).[2]
Product does not elute from the column (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[2]

Visualizing the Column Chromatography Process:

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_end End Product tlc TLC for Solvent System Optimization pack Pack Column with Silica Gel tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Purified Compound evaporate->pure_product

Caption: A streamlined workflow for the purification of this compound using column chromatography.

References

  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Retrieved January 10, 2026, from [Link]

  • Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 10, 2026, from [Link]

  • Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved January 10, 2026, from [Link]

  • Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (2025, December 12). Retrieved January 10, 2026, from [Link]

  • column chromatography.pdf. (n.d.). Retrieved January 10, 2026, from [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). Retrieved January 10, 2026, from [Link]

  • This compound (C5H7ClF3NO) - PubChemLite. (n.d.). Retrieved January 10, 2026, from [Link]

  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed. (1995, November-December). Retrieved January 10, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). Retrieved January 10, 2026, from [Link]

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common side reactions in the amidation of 2-chloropropanoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amidation of 2-chloropropanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during this common but often challenging synthetic transformation. As a bifunctional reagent, 2-chloropropanoyl chloride's reactivity can lead to several competing side reactions. This guide explains the causality behind these experimental challenges and offers field-proven insights to optimize your reaction outcomes.

I. Core Concepts: The Desired Reaction and Inherent Challenges

The primary reaction is a nucleophilic acyl substitution, where a primary or secondary amine attacks the highly electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This reaction, often conducted under Schotten-Baumann conditions, aims to form the corresponding N-substituted-2-chloropropanamide.[1][2]

The core challenge arises from the molecule's bifunctionality: the highly reactive acyl chloride and the presence of a chlorine atom on the alpha-carbon. This dual reactivity opens pathways to several undesired side reactions, which can significantly lower the yield and complicate purification.

Diagram of the Primary Amidation Reaction

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 2_chloropropanoyl_chloride 2-Chloropropanoyl Chloride CH₃CHClCOCl Tetrahedral_Intermediate Tetrahedral Intermediate 2_chloropropanoyl_chloride->Tetrahedral_Intermediate + R-NH₂ Amine Amine R-NH₂ Amine->Tetrahedral_Intermediate Amide N-substituted-2-chloropropanamide CH₃CHClCONH-R Tetrahedral_Intermediate->Amide - HCl HCl HCl

Caption: General mechanism of nucleophilic acyl substitution.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Several factors can lead to low or no yield. The most common culprits are related to the reactivity of the starting materials and the reaction conditions.

  • Hydrolysis of 2-Chloropropanoyl Chloride: This is the most frequent issue. 2-Chloropropanoyl chloride is highly susceptible to hydrolysis by moisture, which converts it to the unreactive 2-chloropropionic acid.[3][4]

    • Causality: The acyl chloride is highly electrophilic and water is a competent nucleophile.

    • Solution: Ensure all glassware is oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Amine Deactivation: The reaction generates one equivalent of hydrochloric acid (HCl). This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

    • Causality: An acid-base reaction between the amine and the generated HCl is typically faster than the amidation reaction.

    • Solution: Use at least two equivalents of the amine (one to react and one to act as a base) or, more commonly, use one equivalent of the amine and at least 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA).[3]

  • Steric Hindrance: Bulky groups on the amine can sterically hinder its approach to the carbonyl carbon, slowing down the reaction.

    • Causality: The tetrahedral intermediate is sterically demanding.

    • Solution: The reaction time may need to be extended. Monitor the reaction progress by TLC or LC-MS. In some cases, slightly elevated temperatures may be required, but this must be balanced against the risk of side reactions.

FAQ 2: My TLC shows multiple spots, and purification is a nightmare. What are the common side products?

The bifunctional nature of 2-chloropropanoyl chloride is the primary source of multiple side products.

  • Dehydrochlorination to Acryloyl Chloride: In the presence of a base, 2-chloropropanoyl chloride can undergo elimination to form the highly reactive acryloyl chloride.[6] This intermediate can then react with the amine to form the undesired N-substituted acrylamide or polymerize.

    • Causality: The alpha-proton is acidic and can be removed by the base, leading to E2 elimination.

    • Troubleshooting:

      • Use a non-hindered, weaker base if possible, or a biphasic Schotten-Baumann setup where the concentration of the base in the organic layer is low.[2][7]

      • Maintain a low reaction temperature (e.g., 0 °C) to disfavor the elimination pathway.

      • Slow, dropwise addition of the 2-chloropropanoyl chloride to the amine solution can minimize its concentration and reduce the likelihood of this side reaction.[3]

  • Intramolecular Cyclization to Aziridinone: The initially formed N-substituted-2-chloropropanamide can undergo an intramolecular SN2 reaction to form a three-membered ring called an aziridinone. This is more likely with primary amines.

    • Causality: The amide proton is acidic and can be deprotonated by the base, creating a nucleophilic nitrogen that can attack the carbon bearing the chlorine.

    • Troubleshooting:

      • Use a bulky, non-nucleophilic base like DIEA to minimize deprotonation of the amide.

      • Keep the reaction temperature low.

      • Minimize the reaction time once the starting materials are consumed.

  • Dimerization/Oligomerization: 2-chloropropanoyl chloride can react with the product amide or other nucleophilic species present to form dimers or oligomers.[3]

    • Causality: The product amide can act as a nucleophile.

    • Troubleshooting:

      • Slow addition of the acyl chloride to a solution of the amine helps to keep the concentration of the acyl chloride low, favoring the reaction with the more nucleophilic amine.[3]

Diagram of Major Side Reaction Pathways

G cluster_main Main Reactant & Product cluster_side Side Reactions & Products Start 2-Chloropropanoyl Chloride Amide_Product Desired Amide Product Start->Amide_Product + Amine (Desired Path) Acryloyl_Chloride Acryloyl Chloride Start->Acryloyl_Chloride Base-mediated Elimination (E2) Hydrolysis 2-Chloropropionic Acid Start->Hydrolysis + H₂O Aziridinone Aziridinone Amide_Product->Aziridinone Intramolecular Cyclization (SN2) Acrylamide N-substituted Acrylamide Acryloyl_Chloride->Acrylamide + Amine Polymer Polymer Acryloyl_Chloride->Polymer Polymerization

Caption: Competing reaction pathways in the amidation of 2-chloropropanoyl chloride.

FAQ 3: How do the properties of my amine affect the reaction?

The nucleophilicity and steric bulk of the amine are critical factors.

  • Nucleophilicity: More nucleophilic amines (e.g., aliphatic amines) react faster than less nucleophilic amines (e.g., aromatic amines).[1] For very weakly nucleophilic amines, you may need to use a more forcing conditions (e.g., higher temperature), which in turn can promote side reactions.

  • Steric Hindrance: As mentioned, sterically hindered amines (e.g., diisopropylamine) will react more slowly. This can sometimes be advantageous as it may suppress the formation of diacylated products if a primary amine is used.

Amine TypeRelative ReactivityCommon IssuesRecommendations
Primary Aliphatic HighDiacylation, Aziridinone formationUse a 1:1 ratio of amine to acyl chloride, low temperature, and a non-nucleophilic base.
Secondary Aliphatic HighSteric hindrance can slow the reactionAllow for longer reaction times.
Aromatic Amines LowRequires more forcing conditions, potential for more side productsMay require slightly elevated temperatures; monitor carefully for decomposition.
Sterically Hindered LowVery slow reaction rateExtended reaction times are necessary.

III. Optimized Experimental Protocols

Here are two detailed protocols designed to minimize common side reactions.

Protocol 1: Standard Conditions with a Non-Nucleophilic Base

This method is suitable for most primary and secondary amines.

  • Preparation:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-diisopropylethylamine (DIEA) (1.2 eq.) to the stirred amine solution.

  • Reaction:

    • In the dropping funnel, prepare a solution of 2-chloropropanoyl chloride (1.1 eq.) in anhydrous DCM.

    • Add the 2-chloropropanoyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.[3]

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Schotten-Baumann Biphasic Conditions

This method is particularly useful for less expensive, water-soluble amines and can help minimize base-mediated elimination.[7][8]

  • Preparation:

    • In a round-bottom flask, dissolve the amine (1.0 eq.) in a biphasic mixture of an organic solvent (e.g., DCM or diethyl ether) and an aqueous solution of a base (e.g., 2 M NaOH).

    • Cool the vigorously stirring mixture to 0 °C.

  • Reaction:

    • Add 2-chloropropanoyl chloride (1.1 eq.) dropwise to the biphasic mixture.

    • Continue to stir vigorously at 0 °C for 1 hour, then at room temperature for an additional 1-3 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with 1 M HCl and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as described in Protocol 1.

Troubleshooting Workflow Diagram

G Start Low Yield or Complex Mixture? Check_Anhydrous Were anhydrous conditions used? Start->Check_Anhydrous Yes Use_Anhydrous Use oven-dried glassware, anhydrous solvents, and inert atmosphere. Check_Anhydrous->Use_Anhydrous No Check_Base Was a suitable base used (>1.1 eq)? Check_Anhydrous->Check_Base Yes Use_Anhydrous->Check_Base Use_Base Use >1.1 eq of a non-nucleophilic base (e.g., DIEA) or 2 eq of amine. Check_Base->Use_Base No Check_Temp Was the reaction run at low temp (e.g., 0 °C)? Check_Base->Check_Temp Yes Use_Base->Check_Temp Lower_Temp Maintain low temperature, especially during addition. Check_Temp->Lower_Temp No Check_Addition Was the acyl chloride added dropwise? Check_Temp->Check_Addition Yes Lower_Temp->Check_Addition Slow_Addition Add acyl chloride solution slowly to the amine solution. Check_Addition->Slow_Addition No Final_Check If issues persist, consider steric hindrance or amine purity. Check_Addition->Final_Check Yes Slow_Addition->Final_Check

Caption: A logical workflow for troubleshooting common amidation issues.

IV. References

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 2-chloro-N-(2,2,2-trifluoroethyl)propanamide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during experimentation with this important fluorinated amide intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring a reactive α-chloro group and a trifluoroethyl moiety, offers unique properties for developing more complex molecules with enhanced stability and lipophilicity.[1] The standard synthesis route involves the acylation of 2,2,2-trifluoroethylamine with 2-chloropropionyl chloride, a classic nucleophilic acyl substitution.[2] However, the electron-withdrawing nature of the trifluoroethyl group can reduce the nucleophilicity of the amine, and the high reactivity of the acyl chloride can lead to several side reactions, resulting in inconsistent yields and purity.

This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I address them?

Answer: Low or non-existent yields in this synthesis are typically traced back to a few critical factors related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.

1. Reduced Nucleophilicity of 2,2,2-Trifluoroethylamine:

  • The "Why": The three fluorine atoms on the ethyl group are strongly electron-withdrawing. This effect pulls electron density away from the nitrogen atom, reducing its nucleophilicity and making it a weaker attacker of the electrophilic carbonyl carbon of the acyl chloride.

  • Troubleshooting Strategies:

    • Increase Amine Stoichiometry: Using a slight excess of 2,2,2-trifluoroethylamine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction equilibrium towards product formation.

    • Optimize Reaction Temperature: While the initial addition of the acyl chloride should be done at a low temperature (0 °C) to control the exothermic reaction, gently warming the reaction mixture to room temperature and stirring for an extended period (12-24 hours) can provide the necessary energy to overcome the activation barrier. In some cases, gentle heating (e.g., to 40 °C) may be required, but this should be monitored carefully to avoid side reactions.

2. In-situ Protonation of the Amine:

  • The "Why": The reaction between an acyl chloride and a primary amine generates one equivalent of hydrogen chloride (HCl).[3] This acidic byproduct will readily protonate the basic nitrogen of any unreacted 2,2,2-trifluoroethylamine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[4][5]

  • Troubleshooting Strategies:

    • Use of a Non-Nucleophilic Base: The inclusion of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial.[2] These bases act as "proton sponges," neutralizing the HCl as it is formed without competing with the primary amine as a nucleophile.[6] A slight excess of the base (at least 1.1 equivalents relative to the acyl chloride) is recommended.

3. Hydrolysis of 2-Chloropropionyl Chloride:

  • The "Why": 2-chloropropionyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[7] Any water present in the solvent, on the glassware, or in the starting materials will rapidly hydrolyze the acyl chloride to the unreactive 2-chloropropionic acid.[2][8]

  • Troubleshooting Strategies:

    • Strict Anhydrous Conditions: All glassware should be thoroughly oven- or flame-dried before use. Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) from a freshly opened bottle or a solvent purification system should be used. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

    • Fresh Reagents: Use freshly opened or distilled 2-chloropropionyl chloride. Over time, this reagent can degrade, especially if not stored properly.

4. Sub-Optimal Reaction Conditions:

  • The "Why": The choice of solvent and temperature can significantly impact the reaction rate and outcome.

  • Troubleshooting Strategies:

    • Solvent Selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices as they are unreactive towards the starting materials and dissolve them well.

    • Temperature Control: The reaction is highly exothermic.[9] The 2-chloropropionyl chloride should be added dropwise to a cooled solution of the amine and base to maintain control over the reaction temperature and prevent the formation of side products.

II. Product Purity Issues & Side Reactions

Question: My reaction produces the desired product, but it is consistently impure. What are the common side products and how can I minimize their formation and remove them?

Answer: Impurities in this reaction can arise from several sources, including unreacted starting materials, side reactions involving the reactants, and subsequent reactions of the product itself.

1. Unreacted Starting Materials:

  • Identification: The presence of unreacted 2,2,2-trifluoroethylamine or 2-chloropropionyl chloride (or its hydrolysis product, 2-chloropropionic acid) is a common issue.

  • Minimization & Removal:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.

    • Aqueous Workup: During the workup, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) will remove any unreacted amine and the tertiary amine base. A subsequent wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) will remove any 2-chloropropionic acid.

2. Formation of Diacylated Amine:

  • The "Why": While less common with primary amines compared to ammonia, it is theoretically possible for the initially formed amide to be acylated again, especially if there is a high local concentration of the highly reactive acyl chloride. However, the lone pair on the amide nitrogen is significantly less nucleophilic due to resonance with the carbonyl group, making this a minor pathway under controlled conditions.[10]

  • Troubleshooting Strategies:

    • Controlled Addition: Slow, dropwise addition of the 2-chloropropionyl chloride to the amine solution is critical to prevent a localized excess of the acylating agent.

    • Stoichiometry: Avoid using a large excess of the acyl chloride.

3. Elimination to Form N-(2,2,2-trifluoroethyl)propenamide:

  • The "Why": The α-chloro group in the product is susceptible to elimination reactions, particularly in the presence of a base, to form an α,β-unsaturated amide. This is more likely to occur if the reaction is heated for an extended period or if a strong, sterically hindered base is used.

  • Troubleshooting Strategies:

    • Choice of Base: Use a non-hindered tertiary amine like triethylamine.

    • Temperature Control: Avoid excessive heating of the reaction mixture.

    • Purification: This impurity can often be separated from the desired product by column chromatography on silica gel.

4. Nucleophilic Substitution of the α-Chloro Group:

  • The "Why": The α-chloro group on the product can be displaced by nucleophiles. If an excess of 2,2,2-trifluoroethylamine is used, it could potentially displace the chloride to form a diamine-substituted byproduct.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Careful control of the stoichiometry of the reactants is important.

    • Purification: Column chromatography is typically effective for removing such impurities.

Experimental Protocols & Workflows

Standard Synthesis Protocol

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • 2,2,2-Trifluoroethylamine

  • 2-Chloropropionyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,2,2-trifluoroethylamine (1.0 eq.) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the cooled solution.

  • Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (1.05 eq.) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Inconsistent Results low_yield Low or No Yield start->low_yield purity_issue Product Purity Issues start->purity_issue reagent_quality Check Reagent Quality (Acyl Chloride, Amine, Solvent) low_yield->reagent_quality workup Optimize Aqueous Workup (Acid/Base Washes) purity_issue->workup conditions Verify Anhydrous Conditions (Dry Glassware, Inert Atmosphere) reagent_quality->conditions stoichiometry Optimize Stoichiometry (Excess Amine, Sufficient Base) conditions->stoichiometry temp_control Review Temperature Control (Slow Addition at 0°C) stoichiometry->temp_control success_yield Yield Improved temp_control->success_yield side_reactions Investigate Side Reactions (Diacylation, Elimination) workup->side_reactions purification Refine Purification (Chromatography, Recrystallization) side_reactions->purification analytical Characterize Impurities (NMR, LC-MS) purification->analytical success_purity Purity Improved analytical->success_purity ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification amine 2,2,2-Trifluoroethylamine (1.0 eq) reaction_vessel Reaction Mixture (Stir at RT, 12-24h) amine->reaction_vessel base Triethylamine (1.1 eq) base->reaction_vessel solvent_prep Anhydrous DCM (0 °C) solvent_prep->reaction_vessel acyl_chloride 2-Chloropropionyl Chloride (1.05 eq) acyl_chloride->reaction_vessel Slow Addition workup_steps Aqueous Washes (Acid, Base, Brine) reaction_vessel->workup_steps drying Dry (MgSO₄) workup_steps->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

Caption: A step-by-step experimental workflow diagram.

References

  • LibreTexts. (2023). Acylation under weak base conditions. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of N‐fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

  • Wikidot. (2017). Schotten-Baumann Reaction - Lokey Lab Protocols. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropropionic acid. Retrieved from [Link]

  • ResearchGate. (2024). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • eScholarship, University of California. (n.d.). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • SpiroChem. (n.d.). Reference Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected reaction series of nucleophilic and non-nucleophilic tertiary amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • PubMed. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • Save My Exams. (2024). Addition-Elimination Reactions of Acyl Chlorides. Retrieved from [Link]

  • Bromchem Laboratories. (n.d.). 2 Chloropropionyl Chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • ACS Publications. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • NIST WebBook. (n.d.). 2-Chloropropionyl chloride. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]

  • NIST WebBook. (n.d.). Propanamide, N-(2-fluorophenyl)-2-chloro-. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Addition-Elimination Mechanisms With Neutral Nucleophiles (Including Acid Catalysis). Retrieved from [Link]

  • PubMed. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-chloro-N-(2,2,2-trifluoroethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experiments are built on a foundation of scientific integrity.

Introduction: Understanding the Molecule

This compound (CAS 139126-57-1) is a halogenated amide with significant potential in medicinal chemistry and organic synthesis.[1] Its structure, featuring an α-chloro substituent and a trifluoroethyl group, confers unique reactivity and biological activity.[1] However, these same features present specific stability challenges in solution. The primary modes of degradation are hydrolysis of the amide bond and nucleophilic substitution of the chlorine atom.[1][2] This guide provides troubleshooting advice and validated protocols to mitigate these degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is degrading rapidly in an aqueous buffer. What are the likely causes?

The most common cause of degradation in aqueous media is hydrolysis. The amide bond is susceptible to cleavage under both acidic and basic conditions, while the α-chloro group is a target for nucleophilic attack by water (hydrolysis) or other nucleophiles present in the buffer.[1][2][3]

  • Primary Degradation Pathways:

    • Amide Hydrolysis: This reaction is catalyzed by acid or base and results in the formation of 2-chloropropanoic acid and 2,2,2-trifluoroethylamine.[1] This is a common degradation route for amide-containing compounds.[4]

    • Nucleophilic Substitution: The chlorine atom at the alpha position is a leaving group that can be displaced by nucleophiles. In water, this results in the formation of 2-hydroxy-N-(2,2,2-trifluoroethyl)propanamide. If your buffer contains other nucleophiles (e.g., Tris, phosphate ions at certain pH values, or thiol-containing reagents), these can also displace the chloride.[1]

G C Parent Compound P1 Amide Hydrolysis Products (2-chloropropanoic acid + 2,2,2-trifluoroethylamine) C->P1  Acid/Base  Catalyzed P2 Nucleophilic Substitution Product (e.g., 2-hydroxy-N-(2,2,2-trifluoroethyl)propanamide) C->P2  Nucleophilic  Attack (e.g., H₂O)

Fig. 1: Primary degradation pathways for the target compound.
Q2: How does pH influence the stability of the compound?

The pH of the solution is the most critical factor governing the rate of hydrolytic degradation. Studies on structurally similar chloroacetamide and dichloroacetamide compounds consistently show that hydrolysis rates are highly pH-dependent.[2][3]

  • Acidic Conditions (pH < 4): Acid-catalyzed amide hydrolysis can occur, leading to cleavage of the amide bond.[2][3]

  • Neutral Conditions (pH ≈ 6-8): The compound generally exhibits its maximum stability in the near-neutral pH range. However, even at neutral pH, slow hydrolysis of the α-chloro group can occur.[3]

  • Basic Conditions (pH > 8): Stability decreases significantly. Base-mediated hydrolysis of the amide is typically much faster than acid-mediated hydrolysis for chloroacetamides.[3] The α-chloro group also becomes more susceptible to substitution by hydroxide ions.

Troubleshooting Tip: If you observe rapid degradation, immediately measure the pH of your solution. For experiments requiring aqueous buffers, perform a pH-rate profile study (see Protocol 2) to determine the optimal pH for your specific conditions.

pH RangePrimary DegradationExpected StabilityRecommendation
1-4 Acid-catalyzed amide hydrolysisLow to ModerateAvoid prolonged storage. Use for short-term experiments only.
4-6 Minimal hydrolysisGood to HighGood working range for many experiments.
6-8 Minimal hydrolysisHighest Optimal range for storage and use of aqueous solutions.
> 8 Base-catalyzed amide hydrolysis & substitutionVery Low Avoid this range completely unless the reaction requires it.
Table 1: Summary of pH effects on stability.
Q3: What role does temperature play, and what are the ideal storage conditions?

Temperature directly influences the rate of all chemical reactions, including degradation. According to the principles of chemical kinetics, an increase in temperature accelerates the rate of hydrolysis and substitution reactions.[5]

  • Storage of Solids: The compound in its solid, crystalline form is highly stable. It should be stored in a tightly sealed container at 2-8°C, protected from moisture.

  • Storage of Stock Solutions: Stock solutions in a suitable anhydrous organic solvent (see Q4) should be stored at -20°C or -80°C to minimize any potential degradation over long periods.

  • Working Solutions: Aqueous working solutions should be prepared fresh daily. If short-term storage is necessary, keep them on ice (0-4°C) during use and store at 2-8°C for no more than 24-48 hours, provided the pH is within the optimal stability range. The rate of hydrolysis can increase by 25-30% for every 2°C rise in temperature.[5]

Troubleshooting Tip: If you suspect temperature-related degradation, compare the performance of a freshly prepared solution with one that has been left at room temperature for several hours. A significant difference in activity or purity confirms thermal instability.

Q4: Which solvents should I use to prepare stock and working solutions?

Solvent choice is critical for maximizing shelf-life. The key is to prevent premature hydrolysis, which is often initiated by water.[1]

Solution TypeRecommended SolventsRationale & Causality
Long-Term Stock Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dichloromethane (DCM), Anhydrous Acetonitrile (ACN)These aprotic, anhydrous solvents lack the nucleophilic protons (from water) that initiate hydrolysis. Using an anhydrous grade is crucial as even trace amounts of water can lead to slow degradation over time.[1]
Working Solutions Buffered Aqueous Solutions (pH 6-8), Co-solvent systems (e.g., 5-10% DMSO in buffer)For biological assays, aqueous buffers are often required. A buffer system is essential to control the pH and prevent drift into unstable acidic or basic regions.[6] A small amount of an organic co-solvent like DMSO can aid solubility without significantly impacting stability.
Table 2: Recommended solvents for solution preparation.

Protocols for Stability Assessment

To ensure the trustworthiness of your experimental results, it is essential to validate the stability of this compound under your specific experimental conditions. The following is a generalized protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Protocol 1: Preparation of Buffered Solutions for Stability Studies
  • Select Buffers: Choose buffers with pKa values close to the desired pH (e.g., Phosphate for pH 6-8, Citrate for pH 4-6).[6]

  • Prepare Buffer Stock: Prepare a 100 mM stock solution of the chosen buffer. For example, to make a phosphate buffer (pH 7.0), mix appropriate volumes of 100 mM monobasic and dibasic sodium phosphate solutions until the target pH is reached.

  • Verify pH: Use a calibrated pH meter to confirm the final pH of the buffer solution.

  • Filter: Filter the buffer through a 0.22 µm filter to remove any particulate matter that could interfere with HPLC analysis.

Protocol 2: HPLC-Based Isothermal Stability Study

This protocol allows you to quantify the degradation of the compound over time at a constant temperature.

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the compound in anhydrous acetonitrile.

  • Prepare Test Samples: Dilute the stock solution to a final concentration of 100 µg/mL in three separate vials of your chosen pre-warmed buffer (e.g., pH 5.0, 7.0, and 9.0).

  • Set Temperature: Place the vials in a constant temperature incubator or water bath set to your experimental temperature (e.g., 25°C or 37°C).

  • Timepoint Zero (T=0): Immediately after preparation, withdraw an aliquot from each vial, place it in an HPLC vial, and inject it into the HPLC system. This is your 100% reference point.

  • Subsequent Timepoints: Withdraw and inject aliquots at predetermined intervals (e.g., 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (typically 210-230 nm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • For each timepoint, calculate the peak area of the parent compound.

    • Express the remaining parent compound as a percentage of the T=0 peak area.

    • Plot the percentage of remaining compound versus time to determine the degradation rate.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Stock Solution (Compound in Anhydrous ACN) C Dilute Stock into Buffers to Final Concentration A->C B Prepare Buffered Solutions (e.g., pH 5, 7, 9) B->C D Place Samples at Constant Temperature C->D E Sample at Timepoints (T=0, 1h, 2h, 4h...) D->E F Inject Aliquot into HPLC E->F G Integrate Parent Peak Area F->G H Calculate % Remaining vs. T=0 G->H I Plot Data & Determine Rate H->I

Fig. 2: Experimental workflow for an HPLC-based stability study.
Timepoint (hours)Parent Peak Area (pH 5)% Remaining (pH 5)Parent Peak Area (pH 7)% Remaining (pH 7)Parent Peak Area (pH 9)% Remaining (pH 9)
0 [Record Area]100%[Record Area]100%[Record Area]100%
1
2
4
8
24
Table 3: Example data logging sheet for the HPLC stability study.

References

  • Li, F., et al. (2011). Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Kwon, J., & Armbrust, K. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. Available at: [Link]

  • Zheng, S., & Ahuja, S. (2007). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Eawag. (n.d.). Alachlor Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from: [Link]

  • Google Patents. (2018). WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations.
  • Eurofins. (2021). Analytical Method Summaries. Retrieved from [Link]

  • Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]

  • Greenberg, A. D., et al. (2013). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Organic Letters. Available at: [Link]

  • Calbiochem. (n.d.). Buffers. Retrieved from [Link]

  • Tuncay, E., et al. (2000). The influence of temperature on the degradation rate of LactoSorb copolymer. Journal of Biomedical Materials Research. Available at: [Link]

  • da Silva, F., et al. (2015). Effect of temperature on the degradation of bioactive compounds of Pinot Noir grape pomace during drying. Food Science and Technology. Available at: [Link]

  • Cánnabis Magazine. (2022). Effect of temperature in the degradation of cannabinoids. Frontiers in Chemistry. Available at: [Link]

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impact of reaction conditions on the purity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the synthesis of this important chemical intermediate. Our aim is to empower you with the knowledge to optimize your reaction conditions and achieve high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is the nucleophilic acyl substitution of 2-chloropropanoyl chloride with 2,2,2-trifluoroethylamine. This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is it crucial to use anhydrous conditions for this reaction?

A2: The presence of water can lead to the hydrolysis of the highly reactive 2-chloropropanoyl chloride, forming 2-chloropropanoic acid. This side reaction not only consumes your starting material, reducing the overall yield, but the resulting carboxylic acid can also complicate the purification process.

Q3: What is the role of the base in this synthesis, and which one should I choose?

A3: The base is essential for scavenging the hydrochloric acid (HCl) generated during the reaction. The neutralization of HCl drives the reaction equilibrium towards the formation of the amide product. Triethylamine (TEA) is a commonly used base due to its efficacy and volatility, which simplifies its removal during work-up. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be employed. While pyridine can be used, its removal can be more challenging, and it can sometimes act as a nucleophilic catalyst, potentially leading to side products.[1][2][3][4]

Q4: How does reaction temperature affect the purity of the final product?

A4: Temperature control is critical. The initial addition of 2-chloropropanoyl chloride should be performed at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and minimize the formation of side products.[5] Allowing the reaction to proceed at room temperature is generally acceptable; however, elevated temperatures can promote side reactions such as dimerization or degradation of the product.[5]

Q5: What are the most common impurities I should look out for?

A5: The primary impurities include unreacted starting materials (2,2,2-trifluoroethylamine and 2-chloropropanoyl chloride), the hydrolysis product (2-chloropropanoic acid), and potentially over-acylated products, although the latter is less common.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents. 2. Insufficient mixing. 3. Reaction temperature too low.1. Use fresh or properly stored 2-chloropropanoyl chloride and 2,2,2-trifluoroethylamine. 2. Ensure vigorous stirring throughout the reaction. 3. After the initial low-temperature addition, allow the reaction to warm to room temperature and stir for an adequate duration (monitor by TLC or LC-MS).
Presence of a Significant Amount of 2-chloropropanoic acid in the Crude Product 1. Use of non-anhydrous solvent or glassware. 2. Exposure of 2-chloropropanoyl chloride to atmospheric moisture.1. Use freshly distilled, anhydrous solvents and oven-dried glassware. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a White Precipitate Upon Addition of the Base This is typically the hydrochloride salt of the base (e.g., triethylamine hydrochloride) and is an indication that the reaction is proceeding.This is a normal observation and the salt is typically removed during the aqueous work-up.
Difficulty in Removing Unreacted 2,2,2-trifluoroethylamine The amine can be challenging to remove completely by simple evaporation due to its relatively low boiling point.During the work-up, perform an acidic wash (e.g., with dilute HCl) to protonate the amine, making it water-soluble and easily separable in the aqueous layer.
Product Appears Oily or Fails to Crystallize 1. Presence of impurities. 2. Residual solvent.1. Purify the crude product using column chromatography. 2. If the product is known to be a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water).[5] 3. Ensure the product is thoroughly dried under high vacuum.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2,2,2-Trifluoroethylamine

  • 2-Chloropropanoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,2-trifluoroethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloropropanoyl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred amine solution over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Recrystallization:

  • If the product is a solid, dissolve the crude material in a minimal amount of hot ethanol.

  • Slowly add deionized water until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.[5]

Data Presentation

Parameter Recommendation Impact on Purity
Stoichiometry (Amine:Acyl Chloride:Base) 1 : 1.05 : 1.1A slight excess of the acyl chloride ensures complete consumption of the amine, while an adequate amount of base prevents the formation of amine hydrochloride salts that can precipitate and hinder the reaction.
Temperature 0 °C for addition, then room temperatureLow initial temperature controls the exothermicity and minimizes side reactions.
Solvent Anhydrous DCM or THFAprotic and anhydrous solvents prevent hydrolysis of the acyl chloride.[6]
Reaction Time 12-16 hoursSufficient time for the reaction to go to completion. Monitor by TLC or LC-MS for optimization.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 2,2,2-trifluoroethylamine and TEA in anhydrous DCM cool Cool amine solution to 0 °C prep_amine->cool prep_acyl Prepare solution of 2-chloropropanoyl chloride in anhydrous DCM addition Slow dropwise addition of acyl chloride solution prep_acyl->addition cool->addition react Stir at room temperature (12-16 h) addition->react quench Quench with water react->quench extract Liquid-liquid extraction and washes quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography or recrystallization dry->purify G start Analyze crude product (TLC, LC-MS, NMR) purity Purity acceptable? start->purity unreacted_sm Unreacted starting materials? purity->unreacted_sm No end_ok Proceed to final drying purity->end_ok Yes hydrolysis_product Hydrolysis product present? unreacted_sm->hydrolysis_product No optimize_time Optimize reaction time or stoichiometry unreacted_sm->optimize_time Yes check_anhydrous Ensure anhydrous conditions and inert atmosphere hydrolysis_product->check_anhydrous Yes acidic_wash Incorporate acidic wash in work-up hydrolysis_product->acidic_wash No (unreacted amine)

Caption: Decision tree for troubleshooting product purity.

References

  • Wikipedia. (2023, December 27). Solvent effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol?. Retrieved from [Link]

  • ResearchGate. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D] [5][6]Oxazine-4-On Derivatives. Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity.
  • Royal Society of Chemistry. (2016). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Retrieved from [Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved from [Link]

  • Reddit. (2019). Using Pyridine vs. Triethylamine. Retrieved from [Link]

  • ResearchGate. (2014). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ResearchGate. (2014). Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

degradation pathways of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights into designing and interpreting your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental work.

Question 1: I am observing incomplete or slow hydrolysis of this compound under acidic or basic conditions. What factors could be contributing to this, and how can I improve the reaction rate?

Answer:

Slow or incomplete hydrolysis of amides is a common experimental challenge.[1][2] Several factors can influence the rate of this reaction.

  • Inadequate Temperature: Amide hydrolysis, whether acid or base-catalyzed, typically requires elevated temperatures to proceed at a reasonable rate.[1][2] If you are running your reaction at room temperature, consider increasing the temperature to reflux conditions.

  • Insufficient Catalyst Concentration: The concentration of the acid or base catalyst is crucial. For acidic hydrolysis, using a concentrated acid like 2N HCl is common.[2] For basic hydrolysis, a concentrated solution of a strong base like NaOH or KOH is necessary.[2]

  • Reaction Time: Amide hydrolysis can be a slow process, sometimes requiring several hours or even overnight reflux to go to completion.[2] Ensure you are allowing sufficient reaction time. You can monitor the reaction progress by taking aliquots at different time points and analyzing them using a suitable technique like HPLC or GC-MS.

  • Solvent System: The choice of solvent can impact the solubility of your starting material and the overall reaction kinetics. While aqueous solutions of acid or base are standard, for substrates with limited water solubility, a co-solvent like ethanol or methanol might be necessary.

Experimental Protocol for Enhancing Hydrolysis:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve your this compound in a suitable solvent (e.g., water, or a water/ethanol mixture).

  • Catalyst Addition:

    • Acidic Conditions: Add an excess of a strong acid (e.g., 2N HCl).

    • Basic Conditions: Add an excess of a strong base (e.g., 2N NaOH).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting material using an appropriate analytical method (e.g., TLC, HPLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up to isolate and characterize the products. For acidic hydrolysis, neutralization with a base will be necessary. For basic hydrolysis, acidification will be required to protonate the carboxylate.

Question 2: I am trying to identify the degradation products of this compound, but I am getting complex chromatograms with multiple unexpected peaks. How can I simplify the analysis and confidently identify the products?

Answer:

Complex chromatograms can arise from several sources, including side reactions, impurities in the starting material, or the formation of multiple degradation products. Here’s a systematic approach to tackle this issue:

  • Purity of Starting Material: First, confirm the purity of your this compound using techniques like NMR, LC-MS, or GC-MS. Impurities can lead to additional peaks in your degradation study.

  • Control Experiments: Run control experiments to understand the stability of your compound under different conditions. This includes:

    • A control with only the compound in the solvent at room temperature.

    • A control with the compound and acid/base at room temperature (if your reaction is heated).

    • A photolysis control (compound in solvent exposed to the light source without any catalyst).

  • Systematic Variation of Conditions: Vary one experimental parameter at a time (e.g., pH, temperature, reaction time) to see how the product profile changes. This can help in distinguishing primary degradation products from secondary ones.

  • Mass Spectrometry (MS) is Key: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying unknown compounds.[3] Look for the molecular ions of the expected degradation products (2-chloropropanoic acid and 2,2,2-trifluoroethylamine) and their characteristic fragmentation patterns.

  • Derivatization: For GC-MS analysis, derivatization of the polar degradation products (carboxylic acid and amine) might be necessary to improve their volatility and chromatographic behavior.

Analytical Workflow for Product Identification:

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Interpretation A Degradation Reaction Mixture B Quench Reaction A->B C Extract with Organic Solvent B->C D Concentrate Extract C->D E Inject into LC-MS/MS D->E F Inject into GC-MS (with/without derivatization) D->F G Analyze Mass Spectra E->G F->G H Compare with Standards G->H I Identify Degradation Products H->I

Caption: Workflow for the identification of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways of this compound under hydrolytic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic hydrolytic conditions is the cleavage of the amide bond.[4][5][6] This reaction is a classic example of nucleophilic acyl substitution.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the amide will hydrolyze to form 2-chloropropanoic acid and the ammonium salt of 2,2,2-trifluoroethylamine (2,2,2-trifluoroethylammonium chloride).[4][5]

  • Base-Promoted Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, the amide will hydrolyze to yield the sodium salt of 2-chloropropanoic acid (sodium 2-chloropropanoate) and 2,2,2-trifluoroethylamine .[4][5]

G cluster_0 Acidic Hydrolysis cluster_1 Basic Hydrolysis A This compound B 2-chloropropanoic acid A->B H3O+, Heat C 2,2,2-trifluoroethylammonium ion A->C H3O+, Heat D This compound E 2-chloropropanoate salt D->E OH-, Heat F 2,2,2-trifluoroethylamine D->F OH-, Heat

Caption: Predicted hydrolytic degradation pathways.

Q2: What are the potential microbial degradation pathways for this compound?

  • Hydrolysis of the Amide Bond: Similar to chemical hydrolysis, microorganisms may possess amidase enzymes that can cleave the amide bond, yielding 2-chloropropanoic acid and 2,2,2-trifluoroethylamine.

  • Dehalogenation: Microbes are known to dehalogenate chlorinated compounds.[7] This could occur either before or after amide hydrolysis. Reductive dechlorination is a common pathway under anaerobic conditions.

  • Degradation of the Trifluoroethyl Moiety: The biodegradation of highly fluorinated compounds is generally challenging due to the strength of the C-F bond.[7][8] However, some microorganisms have been shown to metabolize trifluoromethyl groups, often through oxidative pathways that can lead to defluorination.[9]

It is important to note that the presence of both a chloro and a trifluoro group may lead to complex and potentially novel microbial degradation pathways.

Q3: How can I monitor the degradation of this compound and quantify its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the degradation and quantifying the products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for separating and quantifying the parent compound and its non-volatile degradation products. A reverse-phase C18 column is a good starting point.

  • Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD) can be used, especially for the more volatile degradation products. As mentioned, derivatization may be necessary for the polar analytes.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of trace levels of the parent compound and its degradation products in complex matrices.[3] It is the method of choice for environmental fate studies.

Table 1: Recommended Analytical Techniques and Conditions

AnalyteRecommended TechniquePotential ColumnDetectorNotes
This compoundHPLC, GC-MS, LC-MS/MSC18 (HPLC), DB-5 (GC)UV, MSGood chromatographic behavior is expected.
2-chloropropanoic acidHPLC, GC-MS, LC-MS/MSC18 (HPLC), Wax (GC)UV, MSDerivatization (e.g., esterification) may be needed for GC analysis.
2,2,2-trifluoroethylamineGC-MS, LC-MS/MSPLOT (GC), Mixed-mode (LC)MSDerivatization (e.g., acylation) can improve GC performance.

Q4: Are there any specific safety precautions I should take when studying the degradation of this compound?

A4: Yes, standard laboratory safety precautions should be followed. Additionally, consider the following:

  • Handling of the Parent Compound: While specific toxicity data for this compound may be limited, it is prudent to handle it as a potentially hazardous chemical. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Degradation Products:

    • 2-chloropropanoic acid: This is a corrosive substance.

    • 2,2,2-trifluoroethylamine: This is a flammable and corrosive liquid.

  • Pressurized Reactions: If conducting hydrolysis at high temperatures in a sealed vessel, be aware of the potential for pressure build-up. Use appropriate pressure-rated equipment and a blast shield.

Always consult the Safety Data Sheet (SDS) for the parent compound and its potential degradation products before starting any experimental work.

References

  • Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. eScholarship@McGill. [Link]

  • Clark, J. (2023). The hydrolysis of amides. Chemguide. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • It's Dr Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey.
  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental science & technology, 31(9), 2445-2454.
  • Waylander. (2018, December 28). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied microbiology and biotechnology, 100(6), 2617-2627. [Link]

  • Chem LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Dwivedi, A. H., & Pande, U. C. (2010). Photochemical Degradation of Halogenated Compounds: A Review. Sci. Revs. Chem. Commun., 1(1), 55-65.
  • Gan, X., Karanfil, T., & Chen, Y. (2017). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds.
  • Alexandrino, D. A., O'Carroll, D. M., & Sleep, B. E. (2018). Biodegradation of mono-, di- and trifluoroacetate by microbial cultures with different origins. Scientific reports, 8(1), 1-10.
  • Xia, X. F., Pan, Y. J., & Wang, L. (2025). Organic photoredox catalyst induced divergent transformations of o-halogenated benzamides. Organic Chemistry Frontiers, 12(21), 4445-4451.
  • Wackett, L. P. (2022). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. Applied and environmental microbiology, 88(1), e01788-21.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • U.S. Environmental Protection Agency. (2022). Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules.
  • U.S. Environmental Protection Agency. (1988).
  • Whyte, J. A., Davis, E. J., & Cwiertny, D. M. (2019). Photochemical Degradation of Some Halogenated Anesthetics in Air.
  • Reddy, T. R., & Prasad, D. J. (2020). A visible light-induced deoxygenative amidation protocol for the synthesis of dipeptides and amides. Organic Chemistry Frontiers, 7(15), 2056-2061.
  • Sharma, D. (2016). Synthesis and analysis of amides. Resonance, 21(11), 1027-1037.

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Technical Support Center: Analysis of Byproducts in 2-chloro-N-(2,2,2-trifluoroethyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the formation of byproducts during this critical synthesis. Our goal is to provide you with the expertise and practical insights needed to ensure the purity and quality of your final product.

Introduction

The synthesis of this compound is a key step in the development of various pharmaceutical and agrochemical compounds. The reaction, typically an amidation between 2-chloropropionyl chloride and 2,2,2-trifluoroethylamine, while straightforward in principle, can be accompanied by the formation of several byproducts.[1] Proactive identification and characterization of these impurities are paramount for regulatory compliance, ensuring product efficacy, and maintaining safety profiles.[2][3]

This guide provides a comprehensive resource in a question-and-answer format to address common challenges encountered during the analytical characterization of this reaction mixture. We will delve into troubleshooting unexpected analytical results and provide answers to frequently asked questions regarding the application of key analytical techniques.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: I see an unexpected peak in my GC-MS/LC-MS chromatogram. How do I identify it?

Answer:

An unexpected peak in your chromatogram indicates the presence of an impurity. A systematic approach combining chromatographic and mass spectrometric data is essential for its identification.

Initial Assessment:

  • Review the Synthesis Conditions: Were there any deviations from the standard protocol? Exposure to moisture, elevated temperatures, or incorrect stoichiometry can lead to specific side reactions.[1]

  • Consider Potential Byproducts: Based on the reactants and reaction conditions, several byproducts are possible. The most common are:

    • Unreacted Starting Materials: 2-chloropropionyl chloride and 2,2,2-trifluoroethylamine.

    • Hydrolysis Product: 2-chloropropanoic acid, formed if 2-chloropropionyl chloride reacts with water.[1]

    • Di-acylated Amine: Formed if two molecules of 2-chloropropionyl chloride react with one molecule of 2,2,2-trifluoroethylamine.

    • Self-condensation Products: Potential dimers or oligomers of 2-chloropropionyl chloride, though less common under controlled conditions.

Analytical Workflow for Identification:

The following workflow provides a step-by-step guide to identifying the unknown peak.

Byproduct_Identification_Workflow cluster_0 Chromatographic Analysis cluster_1 Mass Spectrometric Analysis cluster_2 Structural Elucidation Unexpected_Peak Unexpected Peak Observed Retention_Time Analyze Retention Time (RT) Unexpected_Peak->Retention_Time Spiking_Study Perform Spiking Study with Known Standards Retention_Time->Spiking_Study MS_Analysis Acquire Mass Spectrum (MS) Spiking_Study->MS_Analysis If no match Molecular_Ion Identify Molecular Ion (M+) Peak MS_Analysis->Molecular_Ion Isotope_Pattern Analyze Isotopic Pattern Molecular_Ion->Isotope_Pattern Fragmentation Analyze Fragmentation Pattern (MS/MS) Molecular_Ion->Fragmentation Propose_Structure Propose Putative Structure Fragmentation->Propose_Structure NMR_Confirmation Confirm with NMR Spectroscopy Propose_Structure->NMR_Confirmation

Caption: Workflow for the identification of unknown peaks.

Step-by-Step Protocol for Identification:

  • Mass Spectrometry (MS) Analysis:

    • Molecular Ion Peak: Determine the molecular weight of the unknown compound from the mass spectrum. This is the first and most critical piece of information.

    • Isotopic Pattern: Look for the characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio). This will confirm the presence of one or more chlorine atoms in the molecule.

    • Fragmentation Pattern: Analyze the fragmentation pattern to deduce the structure. Common fragmentation patterns for amides and alkyl halides can provide clues. For instance, α-cleavage next to the carbonyl group or the chlorine atom is common.[4][5]

  • Spiking Studies: If you suspect the impurity is a known compound (e.g., 2-chloropropanoic acid), inject a pure standard of that compound into your sample and observe if the peak area of the unknown increases.

  • NMR Spectroscopy: If the impurity is present in sufficient quantity, isolate it using preparative HPLC and perform ¹H and ¹³C NMR for definitive structural elucidation.[6]

Expected Mass Spectra of Potential Byproducts:

CompoundMolecular WeightKey Fragmentation Ions (m/z)Notes
2-chloropropanoic acid108.5291/93 ([M-OH]⁺), 63 ([M-COOH]⁺), 45 ([COOH]⁺)Characteristic loss of hydroxyl and carboxyl groups.
Di-acylated Amine279.08Will show a complex pattern with fragments corresponding to the loss of one or both 2-chloropropionyl groups.Look for the presence of two chlorine atoms in the isotopic pattern (M+, M+2, M+4).
2,2,2-trifluoroethylamine99.0582 ([M-NH₂]⁺), 69 ([CF₃]⁺)Fragmentation will be dominated by the trifluoromethyl group.
Q2: My NMR spectrum shows unexpected signals. What could they be?

Answer:

Unexpected signals in your NMR spectrum point to the presence of impurities that have not been removed during workup.

Troubleshooting Steps:

  • Compare with Known Spectra: First, compare your spectrum with a reference spectrum of pure this compound.

  • Identify Impurity Signals:

    • 2-Chloropropanoic Acid: Look for a quartet around 4.5 ppm (CH) and a doublet around 1.8 ppm (CH₃), along with a broad singlet for the carboxylic acid proton (>10 ppm).[7][8]

    • Unreacted 2,2,2-trifluoroethylamine: A quartet around 3.2 ppm (CH₂) and a singlet for the NH₂ protons (variable).[9]

    • Solvent Residue: Check for common solvent peaks (e.g., dichloromethane, ethyl acetate).

  • 2D NMR Techniques: If the impurity signals are complex or overlapping, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the signals and elucidating the structure of the byproduct.[6]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundFunctional GroupChemical Shift (ppm)Multiplicity
Product CH₃~1.7Doublet
CH~4.6Quartet
CH₂~3.9Quartet of doublets
NH~7.0Broad singlet
2-Chloropropanoic Acid CH₃~1.8Doublet
CH~4.5Quartet
COOH>10Broad singlet

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting analytical methods for routine purity analysis of this compound?

Answer:

For routine analysis, a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

  • GC-MS: Ideal for identifying volatile and semi-volatile byproducts such as unreacted starting materials and low molecular weight side products.

  • HPLC-UV: Provides quantitative information on the purity of the main product and can detect less volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10]

Q2: How can I prevent the formation of 2-chloropropanoic acid during the synthesis?

Answer:

The formation of 2-chloropropanoic acid is due to the hydrolysis of 2-chloropropionyl chloride. To minimize this:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Control Temperature: The reaction of 2-chloropropionyl chloride with water is often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of reagents can help control this side reaction.

Q3: What is the best way to remove unreacted 2,2,2-trifluoroethylamine from the final product?

Answer:

Unreacted 2,2,2-trifluoroethylamine is a basic compound and can be removed with an acidic wash during the workup procedure. A dilute solution of hydrochloric acid (e.g., 1M HCl) can be used to protonate the amine, making it water-soluble and easily separable in the aqueous layer.

Q4: Are there any specific safety precautions I should take when handling these compounds?

Answer:

Yes, both 2-chloropropionyl chloride and 2,2,2-trifluoroethylamine are hazardous.

  • 2-Chloropropionyl Chloride: Is corrosive and a lachrymator. It reacts violently with water.[11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,2,2-Trifluoroethylamine: Is a volatile and flammable liquid. It is also toxic if inhaled or absorbed through the skin. Handle with care in a fume hood and use appropriate PPE.

Analytical Protocols

Protocol 1: GC-MS Analysis
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

Protocol 2: LC-MS Analysis
  • Column: C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1 mL/min.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

Protocol 3: NMR Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (if needed): COSY, HSQC, HMBC for structural elucidation of unknown impurities.

Visualized Workflow

Analytical_Workflow Start Crude Reaction Mixture GC_MS GC-MS Analysis (Volatile Impurities) Start->GC_MS LC_MS LC-MS/UV Analysis (Non-volatile Impurities & Purity) Start->LC_MS Identify_Volatiles Identify Starting Materials & Low MW Byproducts GC_MS->Identify_Volatiles Quantify_Purity Quantify Product Purity & Identify Major Byproducts LC_MS->Quantify_Purity NMR NMR Spectroscopy (Structural Confirmation) Confirm_Structure Confirm Structure of Product & Isolated Impurities NMR->Confirm_Structure End Pure Product Identify_Volatiles->End Quantify_Purity->NMR If unknowns present Confirm_Structure->End

Sources

Validation & Comparative

A Comparative Analysis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide and Other α-Chloro Amides for Applications in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the α-Chloro Amide Scaffold

The α-chloro amide moiety is a recurring structural motif in both pharmaceutical and agrochemical sciences. Its prevalence stems from a unique combination of chemical reactivity and steric properties that allow for its use as a versatile synthetic intermediate and as a pharmacophore or toxicophore in its own right. The electrophilic α-carbon, rendered susceptible to nucleophilic attack by the adjacent electron-withdrawing amide and chlorine atom, is the lynchpin of its chemical persona. This feature has been notably exploited in the design of covalent inhibitors, which form a stable bond with a target protein, often leading to enhanced potency and prolonged duration of action.

In the agrochemical sector, α-chloroacetamides have a long history as pre-emergent herbicides, effectively controlling a wide range of annual grasses and some broadleaf weeds.[1][2] Their mechanism of action is primarily the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process crucial for plant development.[3] This is achieved through the covalent modification of a cysteine residue in the active site of the condensing enzyme responsible for fatty acid elongation.[3][4]

In medicinal chemistry, the α-chloro amide group serves as a "warhead" in targeted covalent inhibitors.[5] By positioning this reactive group appropriately within a molecule designed to bind to a specific protein, researchers can achieve selective and irreversible inhibition of enzyme activity. This strategy has been employed in the development of anticancer agents and other therapeutics.[6][7]

This guide provides a comparative analysis of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, a representative fluorinated α-chloro amide, with its non-fluorinated and other relevant analogs. We will delve into a comparison of their physicochemical properties, the influence of the trifluoroethyl group, their inherent reactivity, and potential biological applications, supported by experimental protocols and data from the scientific literature.

Synthesis of this compound and Its Analogs

The synthesis of α-chloro amides is typically a straightforward process involving the acylation of a primary or secondary amine with an α-chloro acyl chloride. This method is robust and can be adapted to produce a wide array of derivatives.

General Synthetic Protocol

The general procedure involves the dropwise addition of the α-chloro acyl chloride to a solution of the corresponding amine in an aprotic solvent, such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually conducted at a reduced temperature (e.g., 0 °C) to control its exothermicity.

G cluster_reactants Reactants cluster_process Reaction Process Amine Amine (e.g., 2,2,2-Trifluoroethylamine) ReactionVessel Reaction Vessel at 0 °C Amine->ReactionVessel AcylChloride α-Chloro Acyl Chloride (e.g., 2-Chloropropanoyl chloride) Addition Slow Addition of Acyl Chloride AcylChloride->Addition Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Stirring Stirring ReactionVessel->Stirring Addition->ReactionVessel Workup Aqueous Workup Stirring->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product α-Chloro Amide Product Purification->Product caption General workflow for the synthesis of α-chloro amides.

Caption: General workflow for the synthesis of α-chloro amides.

Comparative Physicochemical Properties

The physicochemical properties of a molecule are paramount in determining its suitability for a specific application, be it as a drug or an agrochemical. Properties such as lipophilicity (logP), molecular weight, and polar surface area influence a compound's solubility, permeability across biological membranes, and metabolic stability.

Below is a comparison of the calculated physicochemical properties for this compound and three of its analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
This compound CC(C(=O)NCC(F)(F)F)ClC₅H₇ClF₃NO189.56[8]1.7[9]
2-chloro-N-ethylpropanamide CCNC(=O)C(C)ClC₅H₁₀ClNO135.59[10]0.9[10]
2-chloro-N,N-dimethylpropanamide CC(C(=O)N(C)C)ClC₅H₁₀ClNO135.590.7
Chloroacetamide ClCH2CONH2C₂H₄ClNO93.51[11]-0.5[11]

Data sourced from PubChem and other chemical databases where available. XlogP is a calculated value and serves as an estimate of lipophilicity.

From this data, we can draw several key comparisons:

  • Impact of Trifluoroethyl Group on Lipophilicity: The most striking difference is the predicted lipophilicity (XlogP). The introduction of the trifluoroethyl group in this compound significantly increases the XlogP value to 1.7 compared to its non-fluorinated counterpart, 2-chloro-N-ethylpropanamide (XlogP = 0.9). This heightened lipophilicity can enhance the molecule's ability to cross lipid-rich biological membranes, a property that is often desirable for both drugs and herbicides.[8]

  • Effect of N-Substitution: Comparing the secondary amide, 2-chloro-N-ethylpropanamide, with the tertiary amide, 2-chloro-N,N-dimethylpropanamide, reveals a slight decrease in lipophilicity for the latter. The primary amide, chloroacetamide, is predicted to be hydrophilic with a negative XlogP. The nature and degree of substitution on the amide nitrogen clearly play a crucial role in tuning the overall physicochemical profile of the molecule.

The Influence of the Trifluoroethyl Group: A Deeper Dive

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal and agrochemical chemistry. The trifluoroethyl group, in particular, imparts a unique set of properties that can profoundly influence a molecule's behavior.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes in the liver. This can lead to increased metabolic stability, a longer in vivo half-life, and improved bioavailability of a drug candidate.[8] For an herbicide, enhanced stability can translate to a longer period of activity in the soil.

  • Conformational Effects and Binding Affinity: The bulky and electron-withdrawing trifluoromethyl group can influence the conformation of the molecule and its binding to target proteins. It can alter the pKa of nearby functional groups and participate in favorable non-covalent interactions, such as dipole-dipole and multipolar interactions, within a protein's binding pocket.

  • Lipophilicity and Permeability: As noted in the table above, the trifluoroethyl group increases lipophilicity. This can improve a molecule's ability to traverse cell membranes and reach its intracellular target. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding to off-target proteins.

Reactivity and Mechanism of Action: The α-Chloro Amide Warhead

The biological activity of many α-chloro amides is intrinsically linked to their reactivity as alkylating agents. The α-carbon is electrophilic and susceptible to nucleophilic attack by thiol groups, particularly the deprotonated form (thiolate) of cysteine residues in proteins.

G cluster_reactants Reactants cluster_process Reaction AlphaChloroAmide α-Chloro Amide NucleophilicAttack Nucleophilic Attack by Thiolate AlphaChloroAmide->NucleophilicAttack Cysteine Cysteine Residue (in Protein) Cysteine->NucleophilicAttack TransitionState SN2 Transition State NucleophilicAttack->TransitionState Product Covalent Adduct (Inactivated Protein) TransitionState->Product Chloride Chloride Ion (Leaving Group) TransitionState->Chloride caption Covalent modification of a cysteine residue by an α-chloro amide.

Caption: Covalent modification of a cysteine residue by an α-chloro amide.

This covalent modification is often irreversible and leads to the inactivation of the target protein. The rate of this reaction is influenced by several factors:

  • Steric Hindrance: The accessibility of the α-carbon to the nucleophilic cysteine is crucial. Bulky substituents on the amide nitrogen or the acyl chain can sterically hinder the approach of the nucleophile, thereby reducing the rate of alkylation.

  • Electronic Effects: The electron-withdrawing nature of the trifluoroethyl group in this compound is expected to have a modest impact on the electrophilicity of the α-carbon. While the primary electronic influence comes from the adjacent carbonyl and chlorine, the inductive effect of the fluorinated group could play a subtle role in modulating reactivity.

  • Local Environment of the Cysteine: The pKa of the cysteine thiol group is highly dependent on its local microenvironment within the protein. A lower pKa will result in a higher concentration of the more nucleophilic thiolate anion at physiological pH, leading to a faster rate of covalent modification.

Potential Applications and Biological Activity

While there is limited publicly available data on the specific biological activity of this compound, we can infer its potential applications by drawing comparisons with structurally related α-chloro amides that have established biological profiles.

Herbicidal Activity

The chloroacetamide class of herbicides, which includes well-known compounds like alachlor and metolachlor, are widely used in agriculture.[12] Their mode of action is the inhibition of VLCFA synthesis.[3] Given its structural similarity, this compound could potentially exhibit herbicidal activity. The increased lipophilicity conferred by the trifluoroethyl group might enhance its uptake by plants and its ability to reach the target enzyme. However, the specific structural requirements for potent VLCFA elongase inhibition would need to be experimentally determined. Structure-activity relationship (SAR) studies on chloroacetamide herbicides have shown that the nature of the N-substituents is critical for activity.[12]

Pharmaceutical Applications

The α-chloro amide moiety has been incorporated into various drug candidates as a covalent warhead. For example, derivatives have been investigated as inhibitors of the TEAD·YAP1 interaction in the Hippo pathway, which is implicated in cancer.[5] Additionally, α-chloro amides have shown potential as antifungal agents.[6]

The properties of this compound, such as its potential for enhanced metabolic stability and membrane permeability, make it an interesting scaffold for the development of new covalent inhibitors. By incorporating this reactive fragment into a larger molecule designed to bind selectively to a therapeutic target, it may be possible to develop potent and long-acting drugs.

Experimental Protocols

To facilitate further research and a more direct comparison of these compounds, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of this compound

Materials:

  • 2,2,2-Trifluoroethylamine

  • 2-Chloropropanoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2-chloropropanoyl chloride (1.05 eq.) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Materials:

  • Test compound (e.g., this compound)

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Prepare a stock solution of the test compound in the n-octanol phase.

  • In a centrifuge tube, combine a known volume of the octanol stock solution with a known volume of the PBS phase.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Allow the phases to separate completely, aided by centrifugation if necessary.

  • Carefully withdraw an aliquot from both the n-octanol and the PBS phases.

  • Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents an intriguing molecule at the intersection of agrochemical and pharmaceutical research. The presence of the α-chloro amide "warhead" suggests a potential for covalent modification of biological targets, a mechanism that has been successfully exploited in both fields. The introduction of the trifluoroethyl group, as compared to its non-fluorinated analog, is predicted to significantly increase lipophilicity and metabolic stability, properties that are often advantageous for bioactive compounds.

While direct experimental data on the biological activity of this specific compound is limited, a comparative analysis with known α-chloro amides provides a strong rationale for its investigation as a potential herbicide or as a building block for the development of novel covalent inhibitors for therapeutic applications. The experimental protocols provided herein offer a starting point for researchers to further explore the synthesis, properties, and biological potential of this compound and its analogs. Future studies should focus on obtaining empirical data for its physicochemical properties and a thorough evaluation of its biological activity in relevant assays to fully elucidate its potential.

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  • Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society, 146(11), 7191–7197. [Link]

  • (2020). Trifluoroethylation reactions of secondary amines. Isolated yields... ResearchGate. [Link]

  • Li, Z., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Journal of the American Chemical Society, 144(1), 437–444. [Link]

Sources

validating the binding affinity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide to its target

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating Ligand-Target Binding Affinity

Topic: Validating the Binding Affinity of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide to its Target

Authored for: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Rigorous Binding Validation in Drug Discovery

In the landscape of modern drug discovery, the identification of a novel small molecule with potential therapeutic activity is merely the first step in a long and arduous journey. The compound , this compound, possesses structural motifs—a reactive chloroacetamide group and a trifluoroethyl moiety—that suggest a potential interaction with biological targets.[1] The chloroacetamide can act as a covalent modifier, while the trifluoroethyl group may enhance metabolic stability and binding affinity.[1]

For the purposes of this guide, we will proceed with a scientifically informed hypothesis: that This compound is a putative inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a compelling therapeutic target implicated in cancer and neurological disorders, and its active site is amenable to interactions with the structural features of our compound.[2][3]

However, a hypothesis is not a result. The critical next phase is to rigorously and quantitatively validate the binding of this compound to its intended target. This process is not a mere checkbox; it is the foundation upon which all subsequent development efforts are built. A failure to accurately characterize the binding affinity can lead to costly late-stage failures and misinterpretation of biological data.

This guide presents a framework for validating the binding of our lead compound to HDAC6, emphasizing an orthogonal, multi-technique approach . By comparing data from methods that rely on different physical principles, we can build a self-validating system that engenders confidence in our results. We will detail the "gold standard" thermodynamic technique, Isothermal Titration Calorimetry (ITC), and complement it with the powerful kinetic insights offered by Surface Plasmon Resonance (SPR).[4][5]

The Orthogonal Validation Workflow

True confidence in a binding interaction is achieved when multiple, independent methods yield concordant results. Relying on a single technique can introduce unforeseen artifacts or biases. Our validation strategy, therefore, employs two distinct biophysical methods to create a robust and trustworthy dataset.

G cluster_0 Phase 1: Initial Hypothesis cluster_1 Phase 2: Orthogonal Biophysical Validation cluster_2 Phase 3: Data Synthesis & Comparison cluster_3 Phase 4: Confidence in Binding Compound This compound Target Recombinant Human HDAC6 Compound->Target Putative Interaction ITC Isothermal Titration Calorimetry (ITC) Target->ITC SPR Surface Plasmon Resonance (SPR) Target->SPR Thermo Thermodynamic Profile (Kd, ΔH, ΔS, n) ITC->Thermo Kinetics Kinetic Profile (Kd, ka, kd) SPR->Kinetics Comparison Compare with Known Inhibitor (e.g., Ricolinostat) Thermo->Comparison Kinetics->Comparison Go Proceed to Cellular/ In Vivo Studies Comparison->Go

Figure 1: High-level workflow for orthogonal validation of ligand-target binding.

Method 1: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard

ITC stands as a premier method because it directly measures the heat released or absorbed during a binding event.[6][7] This allows for the label-free determination of the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction.[4][6][8]

Causality Behind the Method

The choice of ITC as the primary validation technique is deliberate. Unlike methods that require immobilization or labeling, ITC measures the interaction of unmodified partners in their native solution state.[6] The direct measurement of heat change (enthalpy) is a universal feature of binding events, making the technique broadly applicable. The comprehensive thermodynamic data it generates can also offer early insights into the nature of the binding forces (e.g., hydrogen bonding vs. hydrophobic effects).

Experimental Protocol: ITC

Objective: To determine the thermodynamic parameters (Kd, n, ΔH, ΔS) for the binding of this compound to HDAC6.

Materials:

  • MicroCal ITC200 or similar instrument

  • Recombinant human HDAC6 (purified, >95% homogeneity)

  • This compound (powder, >95% purity)

  • ITC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO, 0.5 mM TCEP

  • Control Inhibitor: Ricolinostat

Methodology:

  • Sample Preparation (The Critical Step):

    • Prepare a 1 mg/mL stock solution of HDAC6. Dialyze exhaustively against 4L of ITC buffer overnight at 4°C.

    • Rationale: This step is paramount. Both the protein and the ligand must be in an identical buffer to minimize heats of dilution, which can otherwise mask the true binding signal.[8]

    • Prepare a 10 mM stock solution of the test compound and Ricolinostat in 100% DMSO.

    • Dilute the compounds into the final dialysis buffer to create the working ligand solutions. The final DMSO concentration must be precisely matched between the protein solution in the cell and the ligand solution in the syringe.[8]

    • Degas all solutions for 10-15 minutes immediately prior to use to prevent air bubbles.[8]

  • Concentration Determination:

    • Accurately determine the final protein concentration via A280 measurement or a Bradford assay.

    • Rationale: Errors in concentration directly impact the calculated stoichiometry (n) and binding constant (Kd).[8]

  • Instrument Setup:

    • Set the experimental temperature to 25°C.

    • Set the stirring speed to 750 rpm.[9]

    • Set the reference power to 5 µcal/sec.[9]

  • Loading the ITC:

    • Load ~300 µL of 20 µM HDAC6 solution into the sample cell.[8]

    • Load ~100 µL of 200 µM test compound into the injection syringe.[8]

    • Rationale: A 10-fold excess of ligand concentration in the syringe is standard for a 1:1 binding model. The protein concentration should be at least 10x the expected Kd to ensure a well-defined binding isotherm (the "c-value").[8]

  • Titration Experiment:

    • Perform a single 0.4 µL initial injection, followed by 19 subsequent 2 µL injections at 150-second intervals.[9]

    • Rationale: The initial small injection helps to account for any mixing artifacts. The spacing allows the system to return to thermal equilibrium between injections.

  • Control Experiments:

    • Perform a control titration by injecting the ligand solution into the buffer-only solution in the cell.

    • Rationale: This measures the heat of dilution of the ligand, which must be subtracted from the experimental data to isolate the heat of binding.[10]

  • Data Analysis:

    • Integrate the raw power peaks to obtain the heat change per injection.

    • Subtract the control (heat of dilution) data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) using the instrument's software to determine Kd, n, ΔH, and ΔS.

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Dialyze 1. Dialyze HDAC6 in ITC Buffer PrepareLigand 2. Prepare Compound in Dialysis Buffer Dialyze->PrepareLigand Degas 3. Degas All Solutions PrepareLigand->Degas LoadCell 4. Load HDAC6 into Cell Degas->LoadCell LoadSyringe 5. Load Compound into Syringe LoadCell->LoadSyringe Titrate 6. Perform Titration (Inject & Measure Heat) LoadSyringe->Titrate Integrate 7. Integrate Peaks (ΔH per injection) Titrate->Integrate Fit 8. Fit Isotherm (Calculate Kd, n, ΔH, ΔS) Integrate->Fit

Figure 2: Conceptual workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Method 2: Surface Plasmon Resonance (SPR) - Unveiling the Kinetics

While ITC provides the thermodynamic endpoint, SPR offers a real-time view of the binding event, allowing for the determination of both the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[11] The equilibrium dissociation constant (Kd) can then be calculated as kd/ka. This kinetic information is invaluable, as compounds with the same affinity (Kd) can have vastly different kinetic profiles, which can significantly impact their pharmacological effect.

Causality Behind the Method

SPR is chosen as the orthogonal method because its physical principle is entirely different from ITC. It measures changes in the refractive index near a sensor surface as an analyte flows over an immobilized ligand.[11][12] This provides not only an independent measure of affinity but also crucial kinetic data that ITC cannot provide.[5] Understanding if a compound binds and releases quickly (fast on/fast off) versus binding slowly but staying bound for a long time (slow on/slow off) is critical for drug design.

Experimental Protocol: SPR

Objective: To determine the kinetic parameters (ka, kd) and equilibrium dissociation constant (Kd) for the binding of this compound to HDAC6.

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Recombinant human HDAC6

  • Test compound and Ricolinostat

  • SPR Running Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% DMSO, 0.05% P20 Surfactant

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Methodology:

  • Ligand Immobilization:

    • Activate the carboxymethylated dextran surface of a CM5 chip by injecting a 1:1 mixture of EDC/NHS.[13]

    • Inject HDAC6 (at ~20 µg/mL in immobilization buffer) over the activated surface to achieve a target immobilization level of ~5000-8000 Resonance Units (RU).[13]

    • Rationale: Covalent amine coupling is a robust and common method for attaching a protein ligand to the sensor surface.[14] A suitable density of immobilized ligand is required to generate a measurable signal.

    • Deactivate any remaining active esters by injecting ethanolamine.[13]

    • A reference flow cell is prepared by performing the activation and deactivation steps without injecting the protein.[11]

  • Analyte Binding Analysis (Kinetic Titration):

    • Prepare a series of dilutions of the test compound in running buffer, typically ranging from 0.1x to 10x the expected Kd (e.g., 1 nM to 1 µM).

    • Rationale: A range of concentrations is required to accurately determine the kinetic constants.[15]

    • Inject each concentration of the compound over both the HDAC6 surface and the reference surface for a set association time (e.g., 180 seconds), followed by a flow of running buffer for a dissociation time (e.g., 300 seconds).

    • The flow rate is typically set to 30 µL/min.[14]

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine pH 2.5) to remove all bound analyte and prepare the surface for the next injection.

    • Rationale: Regeneration is crucial for high-throughput analysis, but conditions must be optimized to ensure the immobilized ligand is not denatured.

  • Data Analysis:

    • The response from the reference flow cell is subtracted from the active cell to correct for bulk refractive index changes and non-specific binding.

    • The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process yields the association rate (ka), dissociation rate (kd), and the calculated equilibrium dissociation constant (Kd).

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Activate 1. Activate Chip (EDC/NHS) Immobilize 2. Immobilize HDAC6 on Surface Activate->Immobilize Deactivate 3. Deactivate (Ethanolamine) Immobilize->Deactivate Assoc 4. Inject Compound (Association) Deactivate->Assoc Dissoc 5. Flow Buffer (Dissociation) Assoc->Dissoc Regen 6. Regenerate Surface Dissoc->Regen Regen->Assoc Subtract 7. Reference Subtract Sensorgram Regen->Subtract Fit 8. Globally Fit Data (Calculate ka, kd, Kd) Subtract->Fit

Sources

in vitro versus in vivo efficacy of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vitro and in vivo efficacy of a specific chemical series is fundamental to predicting its therapeutic or agrochemical potential. Discrepancies between these two measures are common and understanding the underlying factors is critical for successful development. This guide provides a framework for evaluating 2-chloro-N-(2,2,2-trifluoroethyl)propanamide derivatives, a chemical class with potential applications in medicine and agriculture, by synthesizing established methodologies from related fields.

While direct comparative data for this specific class of derivatives is not abundant in publicly available literature, we can establish a robust evaluation strategy based on well-understood principles and data from structurally analogous compounds. This guide will, therefore, serve as a roadmap for researchers, outlining the critical experiments and rationale required to bridge the gap from laboratory assays to whole-organism efficacy.

The Core Moiety: this compound

The parent compound, this compound, serves as a versatile synthetic intermediate.[1] Its key structural features, the α-chloro amide and the N-trifluoroethyl group, are known to confer valuable properties to bioactive molecules.

  • α-Chloro Amide: This functional group is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This mechanism is characteristic of several classes of herbicides and enzyme inhibitors.

  • N-trifluoroethyl Group: The addition of fluorine is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate binding affinity to target proteins.[1]

The combination of these features suggests that derivatives of this scaffold could demonstrate potent and durable biological effects. The primary challenge, and the focus of this guide, is to design an experimental cascade that effectively evaluates this potential.

A Proposed Framework for Efficacy Evaluation

A logical, phased approach is required to assess a novel chemical series. This workflow ensures that resources are spent efficiently, with clear go/no-go decision points. The goal is to build a comprehensive data package that correlates in vitro potency with in vivo activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Proof-of-Concept Target-Based Assay Target-Based Assay Phenotypic Assay Phenotypic Assay Target-Based Assay->Phenotypic Assay Confirm Cellular Activity ADME-Tox Profiling Early ADME-Tox (Solubility, Permeability, Metabolic Stability) Phenotypic Assay->ADME-Tox Profiling Select Leads PK Studies Pharmacokinetic (PK) Studies ADME-Tox Profiling->PK Studies Advance Candidates Efficacy Model Disease/Pest Model Efficacy Study PK Studies->Efficacy Model Inform Dosing Regimen Decision Go/No-Go Decision Efficacy Model->Decision Correlate In Vitro/ In Vivo Data

Caption: Proposed workflow for evaluating novel chemical derivatives.

Case Study 1: Antifungal Drug Development

Let us hypothesize a derivative, "Compound A," designed as an antifungal agent. The strategy is informed by studies on related chloroacetamides, which demonstrate activity against pathogenic fungi like Aspergillus and Candida species.[2][3][4] The proposed mechanism for these analogs involves interaction with ergosterol in the fungal cell membrane.[2][4]

Part A: In Vitro Efficacy Evaluation

The initial goal is to determine the intrinsic antifungal potency and spectrum of Compound A.

Table 1: Summary of In Vitro Antifungal Data for Hypothetical Compound A

Assay TypeOrganismEndpointResult (Hypothetical)Comparator (Voriconazole)
Broth MicrodilutionCandida albicans ATCC 90028MIC8 µg/mL0.125 µg/mL
Broth MicrodilutionAspergillus fumigatus 293MIC16 µg/mL1 µg/mL
Biofilm Formation InhibitionCandida albicans ATCC 90028MBIC32 µg/mL0.5 µg/mL
Ergosterol Binding (Spectral)Purified ErgosterolK_d5 µMN/A
Cytotoxicity (HepG2 cells)Human HepatocytesCC50>128 µg/mL>64 µg/mL

Experimental Protocols:

1. Minimum Inhibitory Concentration (MIC) Assay (CLSI M27/M38)

  • Objective: To determine the lowest concentration of Compound A that inhibits visible growth of the fungal pathogen.

  • Methodology:

    • Prepare a 2X stock solution of Compound A in RPMI-1640 medium.

    • Perform serial two-fold dilutions in a 96-well microtiter plate, creating a concentration gradient.

    • Prepare a fungal inoculum suspension standardized to 0.5-2.5 x 10³ CFU/mL.

    • Add the fungal inoculum to each well. Include a growth control (no drug) and sterility control (no fungus).

    • Incubate plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration with no visible turbidity.

2. Ergosterol Binding Assay

  • Objective: To validate the proposed mechanism of action by measuring direct interaction with ergosterol.

  • Methodology:

    • Prepare solutions of ergosterol and Compound A in a suitable solvent (e.g., DMSO/water).

    • Mix a fixed concentration of ergosterol with varying concentrations of Compound A.

    • Measure the UV-Vis absorbance spectrum (typically 240-300 nm).

    • A shift in the absorbance maximum or a change in intensity indicates binding. Calculate the binding affinity (K_d) from the spectral shift data.

Part B: In Vivo Efficacy Evaluation

Based on promising in vitro data (good potency, low cytotoxicity), Compound A advances to an animal model.

Table 2: Summary of In Vivo Antifungal Data for Hypothetical Compound A

Animal ModelDosing Regimen (i.p.)EndpointResult (Hypothetical)Comparator (Voriconazole)
Murine Systemic Candidiasis10 mg/kg, BIDFungal Burden (Kidney)2-log reduction in CFU vs. Vehicle3-log reduction in CFU
Murine Systemic Candidiasis10 mg/kg, BIDSurvival Rate (14 days)60% survival80% survival

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Objective: To assess the efficacy of Compound A in reducing fungal burden and improving survival in a live animal infection model.

  • Methodology:

    • Animal Acclimation: House female BALB/c mice (6-8 weeks old) for one week under standard conditions.

    • Infection: Induce immunosuppression if required by the model (e.g., with cyclophosphamide). Infect mice via tail vein injection with 1 x 10⁶ CFU of Candida albicans.

    • Treatment: Randomize mice into three groups: Vehicle control, Compound A (10 mg/kg), and Voriconazole (10 mg/kg).

    • Dosing: Administer treatment intraperitoneally (i.p.) or orally (p.o.) twice daily (BID) starting 24 hours post-infection for 7 days.

    • Endpoint 1 (Fungal Burden): At day 4 post-infection, euthanize a subset of mice from each group. Harvest kidneys, homogenize the tissue, and perform serial dilutions for plating on Sabouraud Dextrose Agar to quantify CFU/gram of tissue.

    • Endpoint 2 (Survival): Monitor the remaining mice for 14 days, recording survival rates.

Bridging the Gap: Interpreting Discrepancies

In our hypothetical example, Compound A is less potent in vivo than voriconazole, despite having a reasonable in vitro MIC. Several factors could explain this common scenario:

  • Pharmacokinetics (PK): Compound A may have poor absorption, rapid metabolism, or low distribution to the target organ (kidney). A standalone PK study measuring plasma and tissue concentrations over time is essential.

  • Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to exert its effect.

  • Metabolic Instability: The α-chloro amide moiety could be susceptible to hydrolysis or enzymatic degradation in vivo, inactivating the compound before it reaches the target.

Case Study 2: Herbicide Development

Here, we hypothesize "Compound B," a derivative designed for pre-emergence control of broadleaf weeds in corn. The design is inspired by N-(2,2,2)-trifluoroethylpyrazole derivatives, which have shown efficacy in greenhouse and field trials.[5]

Part A: In Vitro (Greenhouse) Efficacy

In vitro for herbicides translates to controlled environment testing on target weed species and the crop.

Table 3: Summary of Greenhouse Efficacy Data for Hypothetical Compound B

Assay TypeSpeciesApplicationEndpointResult (Hypothetical)Comparator (Metolachlor)
Pre-emergence AssayVelvetleaf (Abutilon theophrasti)Soil ApplicationGR₅₀100 g ai/ha150 g ai/ha
Pre-emergence AssayLambsquarters (Chenopodium album)Soil ApplicationGR₅₀120 g ai/ha170 g ai/ha
Crop SafetyCorn (Zea mays)Soil ApplicationInjury %<5% at 400 g ai/ha<5% at 600 g ai/ha

*GR₅₀: The dose required to cause a 50% reduction in plant growth (biomass).

Experimental Protocol: Pre-emergence Herbicide Assay

  • Objective: To determine the dose-response of Compound B on target weeds and the crop when applied to the soil before emergence.

  • Methodology:

    • Planting: Fill pots with a standard soil mix. Plant seeds of target weeds (e.g., Velvetleaf) and corn at the appropriate depth.

    • Application: Prepare stock solutions of Compound B and a commercial standard (e.g., metolachlor). Use a track sprayer to apply the herbicides evenly over the soil surface at various rates (e.g., 50, 100, 200, 400 g active ingredient/hectare).

    • Growth: Move pots to a greenhouse with controlled temperature (25°C day/18°C night) and light (16h photoperiod). Water as needed.

    • Evaluation: After 21 days, visually assess percent injury and harvest the above-ground biomass for each pot.

    • Analysis: Dry the biomass and weigh it. Calculate the GR₅₀ value by fitting the biomass data to a log-logistic dose-response curve.

Part B: In Vivo (Field Trial) Efficacy

Promising greenhouse results (higher potency on weeds, good crop safety) warrant a small-scale field trial.

Table 4: Summary of Field Trial Data for Hypothetical Compound B

Location/Soil TypeWeed SpeciesApplication RateEndpoint (% Control at 42 DAE)Comparator (Metolachlor)
Iowa / Silt LoamVelvetleaf150 g ai/ha85%92%
Iowa / Silt LoamCorn Safety150 g ai/ha<5% injury<5% injury

*DAE: Days After Emergence

Bridging the Gap: From Greenhouse to Field

In this case, Compound B's performance dropped slightly in the field compared to the standard. This highlights the complexities of the in vivo environment:

  • Environmental Degradation: The compound may be susceptible to microbial degradation in the soil or photodegradation from sunlight, reducing its persistence and availability for uptake.

  • Soil Mobility: Strong binding to soil organic matter can render the herbicide unavailable. Conversely, high water solubility could cause it to leach below the weed germination zone.

  • Weather Conditions: Rainfall patterns and temperature significantly impact herbicide activation, weed growth, and degradation rates.

Conclusion

The successful translation of a chemical derivative from in vitro discovery to in vivo application hinges on a systematic and analytical approach. For the this compound class, this guide proposes a framework based on established principles from related fields. By meticulously generating comparative data tables, employing validated protocols, and critically analyzing the inevitable discrepancies between laboratory and whole-organism results, researchers can effectively navigate the complexities of development. The key is not to view the in vitro to in vivo transition as a simple validation step, but as a crucial investigation into the multifaceted interactions of a molecule with a complex biological system.

References

  • Ma, H. J., et al. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356-4360. [Link]

  • de Morais, D. C., et al. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. PubMed, 34550200. [Link]

  • de Farias, P. A. F., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. SciELO. [Link]

  • de Farias, P. A. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. SciELO. [Link]

  • de Farias, P. A. F., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. PubMed, 34550200. [Link]

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Navigating Covalent Interactions: A Comparative Cross-Reactivity Profile of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of target specificity is paramount. Unintended interactions, or off-target effects, are a leading cause of clinical attrition and adverse drug reactions. This guide provides an in-depth cross-reactivity and performance comparison of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide , a reactive small molecule featuring a chloroacetamide covalent "warhead."

As a Senior Application Scientist, this document is structured to provide not just protocols, but a foundational understanding of the principles behind assessing the cross-reactivity of a covalent compound. We will dissect the reactivity of the chloroacetamide moiety, compare it with other common electrophiles, and contrast its behavior with a non-covalent structural analog. This guide will equip you with the knowledge to design and interpret robust cross-reactivity profiling studies.

The Covalent Question: Understanding this compound

This compound belongs to a class of compounds known as covalent inhibitors. The key to its reactivity lies in the chloroacetamide group. This electrophilic moiety can form a stable, covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine.[1] This irreversible binding can lead to potent and durable target inhibition, a desirable trait in many therapeutic contexts. However, the same reactivity that confers potency can also be a liability, leading to indiscriminate reactions with off-target proteins.

The inclusion of a trifluoroethyl group is a strategic chemical modification intended to enhance metabolic stability and cell permeability, common objectives in medicinal chemistry.[2]

Mechanism of Covalent Modification:

The chloroacetamide warhead reacts with cysteine via a nucleophilic substitution reaction (SN2). The sulfur atom of the cysteine thiol acts as the nucleophile, attacking the carbon atom bearing the chlorine. The chlorine atom, a good leaving group, is displaced, resulting in the formation of a stable thioether bond.

Covalent Modification cluster_reactants Reactants cluster_product Product Compound This compound Adduct Covalent Protein Adduct Compound->Adduct SN2 Reaction Cysteine Protein-Cysteine-SH Cysteine->Adduct

Caption: Covalent modification of a protein cysteine by this compound.

Comparative Analysis: Covalent vs. Non-Covalent and Chloroacetamide vs. Iodoacetamide

To contextualize the cross-reactivity profile of this compound, we will compare it against two classes of compounds: a more reactive covalent agent, Iodoacetamide (IAA) , and a representative non-covalent propanamide-based inhibitor, a hypothetical N-aryl propanamide .

FeatureThis compound (inferred from Chloroacetamide data)Iodoacetamide (IAA) N-aryl propanamide (Non-covalent)
Binding Mode Covalent (irreversible)Covalent (irreversible)Non-covalent (reversible)
Primary Target Cysteine residuesCysteine residuesSpecific protein binding pocket
Reactivity ModerateHighNot applicable
Key Off-Target Concern Methionine oxidation[3][4]Alkylation of Lys, His, Met, Asp, Glu, Tyr, N-termini[3][5]Binding to structurally related proteins
Selectivity Dependent on binding site accessibility and nucleophilicityLower due to higher reactivityDependent on specific non-covalent interactions
Chloroacetamide vs. Iodoacetamide: A Tale of Two Halogens

Iodoacetamide is a widely used cysteine alkylating agent in proteomics.[6] However, its high reactivity can lead to significant off-target modifications.[3] Chloroacetamide, the "warhead" in our topic compound, is less reactive than iodoacetamide. This reduced reactivity can be advantageous, potentially leading to greater selectivity for the intended target, as the compound has more time to associate with the target's binding pocket before reacting.

However, a notable drawback of chloroacetamide is its propensity to induce the oxidation of methionine residues, a side reaction that is less prevalent with iodoacetamide.[3][4] This is a critical consideration in experimental design and data interpretation.

Covalent vs. Non-Covalent Inhibition: The Irreversible Difference

Non-covalent inhibitors, such as many N-aryl propanamides developed as selective androgen receptor degraders, rely on a combination of weaker, reversible interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces to bind to their target.[7] Their cross-reactivity is primarily dictated by the structural homology of binding sites across different proteins.

In contrast, the cross-reactivity of a covalent inhibitor like this compound is a function of both initial non-covalent binding affinity and the presence of a suitably positioned and reactive nucleophile (primarily cysteine) at or near the binding site. This can lead to off-target effects on proteins that are structurally unrelated to the intended target but happen to have a reactive cysteine in an accessible location.

Experimental Workflows for Cross-Reactivity Profiling

A multi-pronged approach is essential for comprehensively profiling the cross-reactivity of a covalent compound. Here, we outline three key experimental strategies.

Chemoproteomic Profiling: Identifying Covalent Targets in a Cellular Context

Competitive Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique to identify the cellular targets of a covalent inhibitor.[6] In this approach, a cell lysate or live cells are treated with the test compound, which covalently binds to its targets. Subsequently, a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added, which labels the remaining accessible cysteines. The proteins are then tagged with a reporter (e.g., biotin) via click chemistry, enriched, and identified by mass spectrometry. A decrease in the signal for a particular protein in the presence of the test compound indicates that it is a target.

Chemoproteomics Workflow cluster_cell_treatment Cellular Treatment cluster_labeling_enrichment Labeling and Enrichment cluster_analysis Analysis A Treat Cells/Lysate with This compound B Add Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) A->B Covalent Binding to Targets C Click Chemistry with Biotin-Azide B->C Labeling of Unoccupied Cysteines D Streptavidin Enrichment C->D Capture of Labeled Proteins E On-Bead Digestion D->E Protein Digestion F LC-MS/MS Analysis E->F Peptide Separation and Analysis G Identify and Quantify Proteins F->G Target Identification

Caption: Competitive chemoproteomics workflow for target identification.

Detailed Protocol: Competitive Chemoproteomics

  • Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., Tris-HCl with 1% Triton X-100 and protease inhibitors).

  • Compound Incubation: Treat the cell lysate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Probe Labeling: Add a cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to a final concentration of 100 µM and incubate for 1 hour at room temperature.

  • Click Chemistry: Add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) to the lysate and incubate for 1 hour at room temperature to attach biotin to the alkyne-labeled proteins.

  • Protein Enrichment: Add streptavidin-coated beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. Proteins that show a dose-dependent decrease in abundance in the compound-treated samples compared to the vehicle control are identified as potential targets.

Mass Spectrometry for Adduct Characterization

To confirm covalent modification and identify the precise site of binding on a purified protein, mass spectrometry is the gold standard.[8][9] This can be done at the intact protein level to confirm a mass shift corresponding to the addition of the compound, or at the peptide level (after proteolytic digestion) to pinpoint the modified amino acid.

Detailed Protocol: Peptide Mapping by Mass Spectrometry

  • Protein Incubation: Incubate the purified target protein with a molar excess of this compound for a defined period.

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate any remaining free cysteines with a different alkylating agent (e.g., iodoacetamide) to prevent disulfide scrambling and to differentiate them from the compound-modified cysteine.

  • Proteolytic Digestion: Digest the protein into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine corresponding to the mass of this compound. The identification of a peptide with this mass shift confirms the covalent modification and pinpoints the site of adduction.

In Vitro Safety Pharmacology Panels

For a broader assessment of off-target liabilities, especially for compounds intended for clinical development, standardized in vitro safety pharmacology panels are employed.[7][9][10][11][12] These panels consist of a battery of assays against a wide range of targets known to be associated with adverse drug reactions, including GPCRs, ion channels, kinases, and transporters. Commercial providers like Eurofins Discovery and Reaction Biology offer panels such as the SafetyScreen44/59 and InVEST44.[3][11]

Typical Workflow for a Safety Panel Screen:

  • Compound Submission: The test compound is submitted to a contract research organization (CRO).

  • Assay Performance: The CRO performs a series of binding or functional assays at a standard concentration (e.g., 10 µM) against a panel of targets.

  • Data Reporting: The results are reported as the percent inhibition or activation for each target.

  • Follow-up Studies: For any significant "hits" (typically >50% inhibition), follow-up dose-response studies are conducted to determine the IC50 or EC50.

This approach provides a broad, standardized assessment of a compound's potential for off-target interactions early in the drug discovery process.

Conclusion and Future Directions

This compound represents a class of covalent modifiers with the potential for high potency and durable effects. However, its inherent reactivity necessitates a thorough and multi-faceted approach to cross-reactivity profiling. By employing a combination of competitive chemoproteomics, detailed mass spectrometric analysis, and broad safety pharmacology screening, researchers can build a comprehensive understanding of a covalent compound's selectivity profile.

The comparison with the more reactive iodoacetamide and non-covalent analogs highlights the unique challenges and considerations in developing safe and effective covalent therapeutics. Future work in this area will likely focus on the development of more sophisticated and tunable covalent warheads that offer a better balance of reactivity and selectivity, further refining the art of designing precisely targeted covalent inhibitors.

References

  • Gray, A. N., & London, C. (2021). Selective covalent inhibitors of peptidyl-prolyl isomerase (Pin1). Journal of Medicinal Chemistry, 64(5), 2845-2859.
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  • O'Donnell, J. P., Azzaro, A. J., & Urquilla, P. R. (1980). Preparation and biological actions of N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine. Journal of Pharmaceutical Sciences, 69(2), 149-152.
  • BenchChem. (2025). A Comparative Guide to Cysteine Alkylation in Proteomics: Methyl Bromoacetate vs. Chloroacetamide.
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  • PMC. (n.d.). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer.
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A Senior Application Scientist's Guide to the Structural Confirmation of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of reaction products is paramount. Ambiguity is not an option when molecular architecture dictates biological activity. This guide provides an in-depth, technically-grounded comparison of methodologies for the structural confirmation of reaction products derived from 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, a versatile and reactive building block in modern organic synthesis.[1] We will move beyond mere procedural descriptions to explore the causal logic behind experimental design, ensuring a self-validating approach to structural confirmation.

The Starting Material: Synthesis and Characterization of this compound

Before delving into the analysis of its reaction products, a thorough characterization of the starting material is a foundational prerequisite. The title compound is typically synthesized via the amidation of 2-chloropropanoyl chloride with 2,2,2-trifluoroethylamine.[1] The trifluoroethyl group is particularly valuable as it can enhance the metabolic stability and lipophilicity of derivative compounds, making it a desirable moiety in medicinal chemistry and agrochemical design.[1]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trifluoroethylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM). The use of anhydrous solvent is critical to prevent the hydrolysis of the acid chloride to the corresponding carboxylic acid.[1]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermicity of the acylation reaction.

  • Reagent Addition: Add a solution of 2-chloropropanoyl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes. The triethylamine acts as an HCl scavenger, driving the equilibrium towards amide formation.[1]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes excess base, unreacted amine, and aqueous impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure amide.[1]

G cluster_reagents Reagents cluster_process Process 2_chloropropanoyl_chloride 2-chloropropanoyl chloride addition Dropwise addition of acid chloride 2_chloropropanoyl_chloride->addition trifluoroethylamine 2,2,2-trifluoroethylamine setup Combine amine, base, solvent at 0 °C trifluoroethylamine->setup triethylamine Triethylamine triethylamine->setup DCM Anhydrous DCM DCM->setup setup->addition reaction Stir at RT, 12-16h addition->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Baseline Spectroscopic Data for the Starting Material

A robust dataset for the starting material is the bedrock upon which all subsequent product analysis is built.

TechniqueExpected Signal/ValueRationale for Structural Confirmation
¹H NMR δ ~4.4 (q, 1H), ~3.9 (m, 2H), ~1.7 (d, 3H)Confirms the presence and connectivity of the chloropropionyl and trifluoroethyl groups. The quartet for the methine proton is due to coupling with the adjacent methyl group.
¹³C NMR δ ~168 (C=O), ~124 (q, CF₃), ~55 (CHCl), ~42 (t, CH₂), ~22 (CH₃)Identifies the key carbon environments, including the amide carbonyl, the CF₃ carbon (split by fluorine), and the chlorinated methine.
IR (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)Confirms the presence of the secondary amide functional group.[1]
MS (ESI+) m/z 190.02 [M+H]⁺Confirms the molecular weight of the compound.[2] The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak.

Primary Reaction Pathways: A Mechanistic Overview

The α-chloroamide functionality of the starting material predisposes it to two primary, often competing, reaction pathways: nucleophilic substitution and elimination.[1][3] The choice of reagents and reaction conditions is the critical determinant of the product outcome.

A. Nucleophilic Substitution (Sₙ2 Pathway)

In the presence of a good nucleophile, the chlorine atom can be displaced. Given that this is a secondary halide, the Sₙ2 mechanism is often favored, particularly with strong, non-bulky nucleophiles in polar aprotic solvents.[4][5] This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon.[4] This is a highly valuable transformation for introducing a wide range of functionalities.[6]

SN2_Mechanism Reactants Nu:⁻ + H₃C-CH(Cl)-C(=O)NHR' TS [Nu---C(H)(CH₃)---Cl]⁻-C(=O)NHR' Reactants->TS Backside Attack Products Nu-CH(CH₃)-C(=O)NHR' + Cl⁻ TS->Products Inversion of Stereochemistry E2_Mechanism Reactants Base:⁻ + H₂C(H)-CH(Cl)-C(=O)NHR' TS [Base---H---CH₂---CH---Cl]⁻-C(=O)NHR' Reactants->TS Proton Abstraction Products H₂C=CH-C(=O)NHR' + Base-H + Cl⁻ TS->Products Alkene Formation

Caption: Generalized E2 mechanism leading to an α,β-unsaturated amide.

Comparative Guide to Structural Confirmation

Workflow for Structural Confirmation

The logical flow from reaction to confirmation is critical. It ensures that each step informs the next, leading to an unambiguous structural assignment.

workflow reaction Perform Reaction (Substitution or Elimination) purification Purify Product (Chromatography) reaction->purification ms_analysis Mass Spectrometry (Confirm Molecular Weight) purification->ms_analysis ir_analysis IR Spectroscopy (Identify Functional Groups) ms_analysis->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C - Map Connectivity) ir_analysis->nmr_analysis structure_confirmation Final Structure Confirmed nmr_analysis->structure_confirmation

Caption: A systematic workflow for reaction product analysis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; it must dissolve the sample completely and not have signals that overlap with key analyte resonances.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (≥400 MHz is recommended for good resolution).

Comparative NMR Data Analysis:

Product Type¹H NMR Diagnostic Signals¹³C NMR Diagnostic SignalsCausality of Spectral Change
Starting Material Quartet at ~4.4 ppm (CHCl)Signal at ~55 ppm (CHCl)The methine proton is coupled to the methyl group and deshielded by the adjacent chlorine and carbonyl group.
Substitution Product Disappearance of the ~4.4 ppm quartet. Appearance of a new quartet (or multiplet) shifted upfield or downfield, depending on the nucleophile. New signals corresponding to the nucleophile will also appear.Disappearance of the ~55 ppm signal. Appearance of a new signal for the α-carbon, with a chemical shift characteristic of the new substituent.The C-Cl bond is replaced by a C-Nu bond, fundamentally altering the electronic environment of the α-carbon and its attached proton.
Elimination Product Disappearance of the ~4.4 ppm quartet and the ~1.7 ppm doublet. Appearance of new signals in the vinyl region (5.5-7.0 ppm) showing characteristic cis/trans coupling constants.Disappearance of the ~55 ppm (CHCl) and ~22 ppm (CH₃) signals. Appearance of two new signals in the sp² region (~120-140 ppm).The formation of the C=C double bond converts the sp³ carbons of the ethyl group into sp² carbons, resulting in a dramatic downfield shift and the appearance of vinylic protons.
B. Mass Spectrometry (MS)

MS provides the molecular weight of the product and, through fragmentation, offers clues about its structure.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Development: Develop a liquid chromatography method (selecting a column, mobile phase, and gradient) to separate the product from any residual starting material or byproducts.

  • MS Acquisition: Analyze the sample using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight). Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Comparative MS Data Analysis:

Product TypeExpected [M+H]⁺Key Fragmentation PatternRationale
Starting Material 190.02Loss of Cl (m/z 35/37), loss of the propanoyl group.Provides a baseline fragmentation pattern for comparison.
Substitution Product Dependent on Nucleophile (MW of SM - 35.45 + MW of Nu)Loss of the newly incorporated nucleophile. Fragmentation of the substituent itself.The molecular weight change is a direct and quantitative measure of the substitution. The fragmentation pattern helps confirm the identity of the new group.
Elimination Product 154.06Retro-Diels-Alder type fragmentations or loss of small molecules like CO.A mass loss of 36 (HCl) from the starting material is a strong indicator of elimination. The fragmentation will be characteristic of an unsaturated amide.
C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: KBr Pellet Method

  • Preparation: Mix ~1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.

  • Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

  • Pressing: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer and acquire the spectrum.

Comparative IR Data Analysis:

Product TypeKey Diagnostic Absorption Bands (cm⁻¹)Rationale for Structural Confirmation
Starting Material ~700-800 (C-Cl stretch)Confirms the presence of the alkyl chloride.
Substitution Product Disappearance of the C-Cl stretch. Appearance of new bands characteristic of the nucleophile (e.g., ~2550 for S-H, a doublet at ~3400-3500 for N-H of a primary amine).The presence of new functional group absorptions and the absence of the C-Cl band provide strong evidence for substitution.
Elimination Product Disappearance of the C-Cl stretch. Appearance of a C=C stretch at ~1620-1680 cm⁻¹.The appearance of a carbon-carbon double bond absorption is a definitive indicator of an elimination reaction. [7]

Conclusion: A Synthesis of Evidence

The structural confirmation of reaction products from this compound is not achieved through a single measurement but through the logical synthesis of complementary data. Mass spectrometry provides the first critical piece of evidence: the molecular formula. Infrared spectroscopy then confirms the functional group transformation—the loss of the C-Cl bond and the appearance of new moieties. Finally, NMR spectroscopy provides the definitive, high-resolution map of the molecule's atomic connectivity, allowing for the unambiguous distinction between substitution and elimination products. By following this self-validating, multi-technique workflow, researchers can ensure the scientific integrity of their findings and build a reliable foundation for further research and development.

References

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A Senior Application Scientist's Guide to Navigating Reproducibility in Biological Assays with 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the quest for reliable and reproducible tools is paramount. Covalent probes, which form a stable bond with their target, offer profound advantages in potency and duration of action.[1] Among the reactive groups or "warheads" used to achieve this, haloacetamides have long been a staple for their ability to selectively target nucleophilic residues like cysteine.[2] This guide delves into the practical considerations for using a specific haloacetamide, 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, in biological assays. While direct, peer-reviewed comparative data for this particular compound is still emerging, we can extrapolate from its chemical structure and the broader class of covalent inhibitors to build a framework for its effective use and to anticipate challenges in assay reproducibility.

The trifluoroethyl group on this molecule is of particular interest. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as metabolic stability and lipophilicity.[3][4] Specifically, a trifluoroethyl amine moiety can act as a hydrolysis-resistant bioisostere of an amide, potentially offering greater stability in biological systems.[5][6][7]

This guide will provide a comparative overview of this compound against common alternatives, detail hypothetical yet robust experimental protocols for its application, and discuss the critical importance of self-validating systems to ensure the reproducibility of your findings.

The Challenge of Reproducibility with Covalent Probes

The very nature of covalent inhibitors introduces unique challenges to assay reproducibility. Unlike non-covalent interactions, the formation of a covalent bond is often time-dependent and irreversible, making the kinetics of the interaction a critical parameter. A 2016 survey highlighted a significant reproducibility crisis in scientific experiments, with over 70% of researchers having failed to reproduce another scientist's work.[8] For covalent probes, this issue is magnified by factors such as:

  • Intrinsic Reactivity: The inherent reactivity of the warhead can lead to off-target modifications, confounding results.

  • Cellular Environment: The intracellular environment, including pH and the presence of endogenous nucleophiles like glutathione, can significantly impact the probe's availability and reactivity.

  • Assay Conditions: Minor variations in incubation time, temperature, and reagent concentrations can lead to significant differences in target labeling and downstream readouts.[9]

Therefore, a robust experimental design that accounts for these variables is not just recommended; it is essential for generating reproducible data.

Comparative Analysis of Covalent Labeling Reagents

While direct experimental comparisons involving this compound are limited, we can construct a comparative framework based on the known properties of its chemical class (haloacetamides) and common alternatives like maleimides. The presence of the trifluoroethyl group is expected to influence its properties.

FeatureThis compound (Predicted)Iodoacetamide (Established Alternative)Maleimides (Established Alternative)
Reaction Mechanism Nucleophilic substitution on cysteine thiols.Nucleophilic substitution on cysteine thiols.Michael addition to cysteine thiols.[10]
Relative Reactivity Moderate. The chloro group is a reasonably good leaving group.High. Iodine is a better leaving group than chlorine, leading to faster reaction rates.Very high, often considered the most reactive class for cysteine modification.[2]
Selectivity Predicted to be good for cysteine, but potential for off-target reactions with other nucleophiles.Good for cysteine, but can also react with other residues like histidine, lysine, and methionine at higher pH.Highly selective for cysteine at neutral pH, but can react with lysine at higher pH.
Stability of Formed Bond Stable thioether bond.Stable thioether bond.Thioether bond, but the succinimide ring can be prone to hydrolysis and exchange reactions in vivo.[2]
Predicted Biological Stability The trifluoroethyl group may confer enhanced metabolic stability compared to non-fluorinated analogs.[5]Susceptible to metabolic degradation.The maleimide group can be cleared through various metabolic pathways.
Potential for Off-Target Effects Moderate, dependent on concentration and incubation time.Higher, due to greater reactivity.High, due to high reactivity, though somewhat mitigated by selectivity for cysteine.
Key Advantage Potentially improved metabolic stability and bioavailability due to the trifluoroethyl group.[3]Well-characterized reactivity and extensive literature support.High reactivity allows for rapid labeling.
Key Disadvantage Limited direct experimental data on performance and selectivity.High reactivity can lead to lower selectivity and more off-target effects.The stability of the resulting conjugate can be a concern in long-term studies.[2]

Experimental Protocols for Assay Development and Validation

To ensure the reproducibility of assays using this compound, it is crucial to employ self-validating experimental designs. Below are two detailed, albeit hypothetical, protocols for assessing its utility in a protein alkylation assay and a cell-based cytotoxicity assay.

Protocol 1: In-Solution Protein Alkylation for Target Engagement

This protocol is designed to assess the ability of this compound to covalently modify a target protein in a controlled, in-vitro setting. This is a crucial first step in validating target engagement.[11]

cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis prep1 Prepare stock solution of this compound in DMSO prep2 Prepare purified target protein in a suitable buffer (e.g., PBS, pH 7.4) prep1->prep2 prep3 Determine protein concentration (e.g., BCA assay) prep2->prep3 react1 Incubate target protein with varying concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) prep3->react1 react2 Include a vehicle control (DMSO only) react1->react2 react3 Incubate at a controlled temperature (e.g., 37°C) for a defined time course (e.g., 0, 15, 30, 60 min) react2->react3 analysis1 Quench the reaction (e.g., by adding excess DTT) react3->analysis1 analysis2 Analyze samples by intact protein mass spectrometry analysis1->analysis2 analysis3 Alternatively, digest the protein with trypsin and analyze by LC-MS/MS to identify the site of modification analysis2->analysis3

Caption: Workflow for in-solution protein alkylation assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 mg/mL solution of the purified target protein in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare fresh solutions of reducing and alkylating agents for controls, such as Dithiothreitol (DTT) and Iodoacetamide (IAM).[12][13]

  • Alkylation Reaction:

    • In separate microcentrifuge tubes, add the target protein to a final concentration of 10 µM.

    • Add this compound to final concentrations ranging from 1 µM to 100 µM. Include a vehicle-only control (DMSO).

    • Incubate the reactions at 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of the reaction.

  • Sample Analysis by Mass Spectrometry:

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

    • For intact protein analysis, desalt the samples using a C4 ZipTip and analyze by ESI-MS. The mass shift will confirm covalent modification.

    • For peptide mapping, denature the protein, reduce disulfide bonds with DTT, and alkylate any remaining free cysteines with IAM. Digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific residue(s) modified by this compound.[14]

Causality and Self-Validation:

  • Dose and Time Dependence: Observing a clear dose- and time-dependent increase in the mass of the target protein provides strong evidence of a specific covalent interaction.

  • Peptide Mapping: Identifying the specific site of modification via LC-MS/MS confirms that the interaction is not random and occurs at a specific, potentially functionally relevant, site.

  • Controls: The vehicle control ensures that any observed effect is due to the compound and not the solvent. Comparing the reactivity to a known alkylating agent like iodoacetamide provides a benchmark for its potency.

Protocol 2: Cell-Based Cytotoxicity Assay

Given the report of cytotoxic effects of a related compound in a cancer cell line, assessing the cytotoxic potential of this compound is a logical step.[15] The MTT assay is a standard colorimetric method for assessing cell viability.[16]

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cell1 Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate cell2 Allow cells to adhere overnight in a CO2 incubator cell1->cell2 treat1 Prepare serial dilutions of this compound in culture medium cell2->treat1 treat2 Treat cells with varying concentrations of the compound treat1->treat2 treat3 Include vehicle control (DMSO) and positive control (e.g., doxorubicin) treat2->treat3 treat4 Incubate for a defined period (e.g., 48 or 72 hours) treat3->treat4 mtt1 Add MTT solution to each well and incubate treat4->mtt1 mtt2 Solubilize formazan crystals with DMSO mtt1->mtt2 mtt3 Measure absorbance at 570 nm using a plate reader mtt2->mtt3 mtt4 Calculate cell viability and determine the IC50 value mtt3->mtt4

Caption: Workflow for a cell-based cytotoxicity (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium, ranging from nanomolar to micromolar concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay and Data Analysis:

    • Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Causality and Self-Validation:

  • Dose-Response Curve: A clear sigmoidal dose-response curve demonstrates a specific cytotoxic effect of the compound.

  • Positive Control: The inclusion of a known cytotoxic agent validates that the assay is performing as expected.

  • Orthogonal Assays: To confirm the mechanism of cell death (e.g., apoptosis vs. necrosis), follow-up assays such as caspase activity assays or flow cytometry with annexin V/propidium iodide staining should be performed.[17]

Conclusion and Future Directions

While this compound presents an interesting chemical scaffold, particularly due to its potential for enhanced metabolic stability, its utility in biological assays requires rigorous validation. The path to establishing a new chemical probe is fraught with challenges, and ensuring the reproducibility of experimental data is the bedrock of this process.[18][19]

The protocols and comparative analysis provided in this guide offer a starting framework for researchers interested in exploring the potential of this and other novel covalent probes. By employing self-validating experimental designs that incorporate dose- and time-dependency, appropriate controls, and orthogonal validation methods, the scientific community can move towards a more reproducible and reliable use of chemical tools in biological research. The ultimate goal is to build a comprehensive understanding of a probe's activity and selectivity, allowing for its confident application in elucidating complex biological processes.[20][21]

References

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Sources

A Head-to-Head Comparison of 2-Chloro-N-(2,2,2-trifluoroethyl)propanamide and Structurally Similar Electrophiles for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic deployment of electrophilic warheads is a cornerstone of modern covalent drug discovery. Among the diverse chemical classes available, α-haloacetamides, such as 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, represent a tunable and effective platform for targeting nucleophilic amino acid residues. This guide presents a head-to-head comparison of this compound and related chloroacetamide electrophiles. We delve into the nuanced effects of structural modifications—specifically the impact of the N-trifluoroethyl group—on reactivity, selectivity, and stability. This analysis is supported by established experimental data and detailed protocols, providing researchers, scientists, and drug development professionals with a comprehensive framework for selecting and optimizing electrophilic warheads for their specific biological targets.

Introduction: The Resurgence of Covalent Inhibitors

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics with significant clinical success.[1] These molecules form a stable, covalent bond with their target protein, offering distinct pharmacological advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[2]

The efficacy and safety of a covalent inhibitor are critically dependent on the reactivity of its electrophilic "warhead." An ideal warhead is sufficiently reactive to engage its target efficiently but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[3][4] Chloroacetamides are a prominent class of electrophiles that react primarily with the thiol group of cysteine residues via a nucleophilic substitution (SN2) mechanism.[5][6]

This guide focuses on this compound, a halogenated amide of growing interest.[7] We will compare its properties to other N-substituted chloroacetamides to elucidate how the unique trifluoroethyl group modulates its performance as a covalent warhead.

Chemical Properties and Reactivity Profile

The core of any chloroacetamide warhead is the α-chloro group, which serves as a leaving group upon nucleophilic attack by a cysteine thiol. The reactivity of this warhead can be finely tuned by altering the substituents on the amide nitrogen.

2.1. The Influence of the N-(2,2,2-trifluoroethyl) Moiety

The introduction of a trifluoroethyl group to the amide nitrogen in this compound has several important implications:

  • Electronic Effects: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect. This effect can influence the reactivity of the electrophilic carbon, though the impact is transmitted through several bonds.

  • Steric Hindrance: The bulk of the trifluoroethyl group can influence how the warhead docks into a protein's binding site, potentially enhancing selectivity.

  • Metabolic Stability: Fluorination is a common strategy in medicinal chemistry to block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.[7]

  • Lipophilicity: The trifluoroethyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and binding interactions.[7]

2.2. Head-to-Head Reactivity Comparison

To objectively compare electrophiles, we assess their intrinsic reactivity by measuring the second-order rate constant (k) of their reaction with a model thiol, such as glutathione (GSH).[8][9][10] GSH is a biologically relevant nucleophile that mimics the intracellular environment.[11][12] While direct kinetic data for this compound is not extensively published, we can infer its reactivity relative to other chloroacetamides based on established structure-activity relationships.

ElectrophileGeneral StructureRelative Reactivity with ThiolsKey Considerations
Iodoacetamide I-CH₂-CONH₂Very HighOften too reactive, leading to poor selectivity and off-target effects.[13] Useful as a positive control in proteomics.
Bromoacetamide Br-CH₂-CONH₂HighMore reactive than chloroacetamide due to bromine being a better leaving group.[14][15]
Chloroacetamide Cl-CH₂-CONH₂ModerateA commonly used warhead, considered a good balance of reactivity and stability.[16][17]
N-alkyl Chloroacetamide Cl-CH₂-CONHRModerate to LowAlkyl groups can slightly decrease reactivity through steric hindrance.[5]
This compound Cl-CH(CH₃)-CONHCH₂CF₃Moderate (Predicted)The trifluoroethyl group's electron-withdrawing nature may slightly increase reactivity, but this is balanced by the steric bulk and the secondary nature of the chloride.[7]

Causality Behind Reactivity: The reactivity of α-haloacetamides is governed by the stability of the leaving group (I > Br > Cl) and the electrophilicity of the α-carbon.[14] N-substituents can modulate this reactivity through both steric and electronic effects. While highly reactive warheads like iodoacetamide ensure target modification, they often suffer from poor selectivity, reacting with many accessible cysteines.[13] Moderately reactive electrophiles like chloroacetamides are often preferred in drug design as their reactivity is more dependent on achieving high local concentration through non-covalent binding affinity, thus improving target selectivity.[16]

Proteome-Wide Selectivity: The Ultimate Test

Beyond intrinsic reactivity, the most critical parameter for a covalent inhibitor is its proteome-wide selectivity. Modern chemoproteomic techniques, particularly mass spectrometry-based methods, are essential for evaluating this.[1][18] These approaches allow for the global identification of protein targets that are covalently modified by an electrophile in a complex biological system, such as a cell lysate or even in live cells.[3][4]

An ideal covalent warhead, when attached to a selective scaffold, should exhibit modification of its intended target with minimal engagement of other proteins. Chloroacetamides, as a class, are generally considered to have good selectivity for cysteine over other nucleophilic residues.[19] However, their inherent reactivity means that off-target modifications can still occur, especially at high concentrations.[18] The unique structural and electronic properties of this compound suggest it may offer a distinct selectivity profile compared to simpler chloroacetamides, though direct comparative chemoproteomic studies are needed for confirmation.

Experimental Protocols for Head-to-Head Evaluation

To empower researchers to conduct their own comparative studies, we provide the following validated protocols. These workflows are designed to be self-validating by including necessary controls and clear data analysis steps.

Protocol 1: Kinetic Reactivity Assay with Glutathione (GSH)

This protocol measures the intrinsic reactivity of an electrophile by monitoring its reaction with GSH over time.

Workflow Diagram: Kinetic Reactivity Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions: 1. Electrophile (10 mM in DMSO) 2. GSH (10 mM in Assay Buffer) 3. DTNB (Ellman's Reagent, 5 mM) C Initiate Reaction: Mix Electrophile and GSH in Assay Buffer (Final Conc: e.g., 100 µM each) A->C B Prepare Assay Buffer: 100 mM Sodium Phosphate, pH 7.4 D Incubate at 25°C C->D E Take Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) D->E F Quench & Develop Color: Add DTNB to aliquots E->F G Measure Absorbance at 412 nm (Plate Reader) F->G H Calculate Remaining [GSH] G->H I Plot ln([GSH]t/[GSH]0) vs. Time H->I J Determine Second-Order Rate Constant (k) I->J G cluster_incubation Incubation cluster_cleanup Sample Cleanup cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Incubate Purified Target Protein with Electrophile (e.g., 1:5 molar ratio) C Desalt Sample to remove excess unbound electrophile (e.g., C4 ZipTip) A->C B Include DMSO Vehicle Control B->C D Infuse sample into ESI-MS (e.g., Q-TOF or Orbitrap) C->D E Acquire Mass Spectrum over protein's m/z range D->E F Deconvolute Raw Spectrum to obtain protein mass E->F G Compare Mass of Treated vs. Control F->G H Mass Shift = Covalent Adduct (Mass of Electrophile - Leaving Group) G->H

Caption: Workflow for confirming covalent target modification by intact protein MS.

Step-by-Step Methodology:

  • Reaction:

    • In a microcentrifuge tube, combine the purified protein of interest (e.g., at 1 mg/mL in PBS) with the electrophile (e.g., 5-fold molar excess).

    • Prepare a control reaction with DMSO vehicle.

    • Incubate at room temperature for 1-2 hours.

  • Sample Preparation:

    • Desalt the samples using a C4 ZipTip or similar reversed-phase cleanup method to remove non-reacted compound and non-volatile salts.

    • Elute the protein in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).

    • Acquire data across the expected m/z range for the charged protein species.

  • Data Analysis:

    • Use deconvolution software to transform the raw multi-charge spectrum into a zero-charge mass spectrum.

    • Compare the mass of the electrophile-treated protein to the DMSO control. A mass shift corresponding to the molecular weight of the warhead (minus the chlorine leaving group) confirms covalent modification. [1]

Discussion and Conclusion

The selection of an electrophilic warhead is a critical decision in the design of a targeted covalent inhibitor. It requires a careful balance of reactivity, selectivity, and drug-like properties. While classic chloroacetamides provide a robust and well-understood platform, derivatives like This compound offer intriguing possibilities for optimization.

The trifluoroethyl group imparts unique properties, including increased lipophilicity and metabolic stability, which are desirable in drug candidates. [7]Its effect on reactivity is nuanced; the electron-withdrawing nature of the fluorines may be offset by steric factors, potentially leading to a "tuned" reactivity profile that enhances selectivity for the target protein. This is because covalent bond formation is often preceded by non-covalent binding, and a warhead that is less intrinsically reactive will be more dependent on this initial binding event to achieve a high effective concentration near the target nucleophile. [16] Future Perspectives: A definitive head-to-head comparison requires generating empirical data. We strongly recommend performing kinetic assays as described in Protocol 1 to quantify the intrinsic reactivity of this compound against benchmark chloroacetamides. Subsequently, proteome-wide reactivity profiling using competitive activity-based protein profiling (ABPP) would provide invaluable data on its selectivity in a native biological context. [18][20][21] In conclusion, this compound is a promising electrophile that warrants further investigation. Its unique substitution pattern provides a valuable vector for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of the next generation of covalent therapeutics.

References

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A Senior Application Scientist's Guide to Assessing Off-Target Effects of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Off-Target Profiling for Novel Chemical Entities

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. However, the journey from a promising hit to a clinically viable drug is fraught with challenges, a significant one being the characterization of a compound's selectivity. Off-target effects, where a molecule interacts with unintended biological targets, can lead to unforeseen toxicity or a misleading interpretation of its mechanism of action.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of 2-chloro-N-(2,2,2-trifluoroethyl)propanamide, a halogenated amide with potential applications in medicinal chemistry and as a research tool.[3] Due to its novel structure, a predictive and proactive approach to identifying potential off-target liabilities is crucial.

This document will delve into the structural components of this compound that may contribute to off-target interactions, compare its predicted profile with known data for structurally related compounds, and provide detailed, field-proven experimental protocols for a thorough off-target assessment.

Structural Rationale for Off-Target Assessment

The chemical structure of this compound (CAS: 139126-57-1) contains key functional groups that warrant a careful investigation of its selectivity.[3]

  • α-Chloroacetamide Moiety: The chloroacetamide group is a known reactive fragment, capable of acting as a covalent modifier by forming bonds with nucleophilic residues on proteins, most notably cysteine.[4][5] This reactivity, while potentially beneficial for targeted covalent inhibitors, also carries a significant risk of non-specific binding to a multitude of proteins, leading to off-target effects.[5]

  • Trifluoroethyl Group: The presence of a trifluoroethyl group can significantly influence a compound's physicochemical properties, such as lipophilicity and metabolic stability.[3] While enhancing the pharmacological profile, it can also alter the binding promiscuity of the molecule.

Given these structural features, a proactive and multi-faceted approach to off-target profiling is essential to de-risk the development of this and similar compounds.

Comparative Analysis: Predicting Off-Target Liabilities

In the absence of extensive public data on this compound, a comparative analysis with structurally related compounds provides a logical starting point for predicting its potential off-target profile.

Compound/Class Relevant Structural Feature Known/Potential Off-Target Profile Supporting Rationale/References
This compound α-Chloroacetamide, TrifluoroethylPredicted: Broad reactivity with cysteine-containing proteins. Potential for promiscuous kinase inhibition.The chloroacetamide moiety is a known electrophile.[4][5]
Ibrutinib Acrylamide (another covalent modifier)EGFR, TEC family kinasesKnown off-targets of this covalent BTK inhibitor.[5]
General Chloroacetamide Fragments ChloroacetamideTEAD transcription factors, GPX4Screening libraries have identified chloroacetamides as binders to these targets.[6][7]
Fluorinated Phenyl-substituted Compounds Fluorine-containing aryl groupsVaried, can influence binding to a wide range of targets.Introduction of fluorine can significantly alter binding affinity and selectivity.[8]

Key Insight: The presence of the reactive chloroacetamide moiety is the primary driver for predicting a potential for broad off-target activity, particularly against proteins with reactive cysteine residues. This necessitates a comprehensive screening strategy.

Experimental Workflows for Comprehensive Off-Target Profiling

A multi-pronged experimental approach is crucial for a thorough and trustworthy assessment of off-target effects. The following protocols represent a self-validating system, where data from one experiment informs and is corroborated by the others.

Initial Broad-Spectrum Screening: Identifying Potential Interactions

The initial step is to cast a wide net to identify any potential off-target interactions. This can be achieved through a combination of in silico and in vitro methods.

Objective: To computationally predict potential off-target interactions based on the chemical structure of this compound.[9][10]

Methodology:

  • Utilize a variety of ligand-based and structure-based computational models.[9]

  • Ligand-based methods compare the 2D and 3D structure of the query compound to databases of compounds with known biological activities.[9]

  • Structure-based methods involve docking the compound into the crystal structures of a wide range of protein targets.

  • Consolidate the results from multiple prediction algorithms to generate a prioritized list of potential off-targets.[9]

Diagram: In Silico Off-Target Prediction Workflow

cluster_input Input cluster_prediction Prediction Engines cluster_output Output Compound This compound Structure LigandBased Ligand-Based (Similarity, Pharmacophore) Compound->LigandBased StructureBased Structure-Based (Docking) Compound->StructureBased HitList Prioritized List of Potential Off-Targets LigandBased->HitList StructureBased->HitList

Caption: Workflow for in silico off-target prediction.

Objective: To experimentally screen the compound against a large panel of diverse biological targets to identify potential interactions.[11]

Methodology:

  • Target Panels: Utilize commercially available or in-house screening panels. Recommended panels include:

    • Kinase Panels: A comprehensive panel of human kinases is essential due to the prevalence of reactive cysteines in this protein family.

    • GPCR Panels: To assess interactions with G-protein coupled receptors.

    • Ion Channel Panels: To identify potential effects on ion channel function.

    • General Safety Panels: These panels typically include a broad range of targets known to be associated with adverse drug reactions.

  • Assay Formats: Employ robust and validated assay formats, such as radiometric assays for kinases or fluorescence-based assays for GPCRs.

  • Concentration: Initially screen at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Cellular Target Engagement: Validating Interactions in a Biological Context

Positive hits from broad-spectrum screening must be validated in a more physiologically relevant cellular context.

Objective: To confirm direct binding of the compound to a target protein within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will be stabilized and remain in solution at higher temperatures.

  • Detection: Analyze the amount of soluble target protein at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Diagram: CETSA Workflow

cluster_protocol CETSA Protocol cluster_result Result Treat Treat Cells with Compound or Vehicle Heat Heat Cell Lysates at Various Temperatures Treat->Heat Separate Separate Soluble and Precipitated Proteins Heat->Separate Detect Detect Soluble Target Protein Separate->Detect Curve Shift in Thermal Melting Curve Detect->Curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phenotypic Screening and Deconvolution: Unbiased Assessment of Cellular Effects

Phenotypic screening provides an unbiased approach to identifying the cellular consequences of off-target engagement.[11]

Objective: To assess the effects of the compound on a wide range of cellular phenotypes.

Methodology:

  • Cell Treatment: Treat a panel of diverse cell lines with a range of concentrations of the compound.

  • Staining: Stain the cells with a cocktail of fluorescent dyes that label various subcellular compartments and markers of cellular health (e.g., nuclear morphology, mitochondrial membrane potential, cytoskeletal integrity).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Quantify a large number of phenotypic features from the images.

  • Phenotypic Profiling: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action to identify potential off-target effects.

Objective: To definitively determine if the observed cellular phenotype is due to on-target or off-target effects.[12][13]

Methodology:

  • Target Knockout/Knockdown: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target protein.[12]

  • Compound Treatment: Treat the target-deficient cells and control cells with the compound.

  • Phenotypic Analysis: If the compound still elicits the same phenotype in the absence of its intended target, this is strong evidence of an off-target mechanism.[13]

Mitigating and Interpreting Off-Target Effects

Once off-target interactions are identified and validated, several strategies can be employed to mitigate their impact and correctly interpret experimental results.[12]

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to identify structural modifications that can reduce off-target activity while maintaining on-target potency.

  • Use of Control Compounds: Employ a structurally similar but inactive analog as a negative control to differentiate between scaffold-specific and target-specific effects.[12]

  • Dose-Response Analysis: Determine the concentration at which off-target effects become apparent and conduct experiments below this threshold whenever possible.[12]

Conclusion

A thorough assessment of off-target effects is a non-negotiable aspect of modern drug discovery and chemical probe development. For a novel compound like this compound, with its inherent potential for covalent interactions, a proactive and multi-faceted profiling strategy is paramount. By combining predictive in silico methods with a suite of robust in vitro and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for making informed decisions about the progression of a compound, ensuring the reliability of experimental data, and ultimately, enhancing the safety and efficacy of future therapeutics.

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Safety Operating Guide

2-chloro-N-(2,2,2-trifluoroethyl)propanamide proper disposal procedures

All hazardous waste disposal is governed by strict federal, state, and local regulations. [9]In the United States, the Environmental Protection Agency (EPA) provides the overarching framework under the Resource Conservation and Recovery Act (RCRA). Adherence to the procedures outlined in this guide, in conjunction with your institution-specific policies, is essential for maintaining regulatory compliance and avoiding significant penalties. [9][15]

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A Senior Application Scientist's Guide to Handling 2-chloro-N-(2,2,2-trifluoroethyl)propanamide: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds for which comprehensive toxicological data is still emerging. 2-chloro-N-(2,2,2-trifluoroethyl)propanamide (CAS No. 139126-57-1), a halogenated amide, is one such compound.[1][2][3] While it serves as a valuable intermediate in organic synthesis, its structure necessitates a cautious and informed approach to laboratory safety.[1]

This guide moves beyond a simple checklist. It provides a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the chemical reactivity of the molecule and best practices for handling halogenated organic compounds. The protocols described here are designed as a self-validating system to ensure your safety.

Understanding the Hazard: A Chemist's Perspective

A thorough risk assessment is the foundation of laboratory safety. For this compound, we must infer potential hazards from its constituent parts, as a complete, peer-reviewed safety data sheet (SDS) is not widely available.

  • Alpha-Chloro Amide Structure: The chlorine atom on the carbon adjacent to the carbonyl group is an electrophilic site. This makes the molecule susceptible to nucleophilic substitution.[1] In a biological context, this reactivity could translate to irritation or chemical burns upon contact with skin or mucous membranes.

  • Trifluoroethyl Group: While the C-F bonds are strong, thermal decomposition or fire conditions can lead to the release of highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides.[4][5]

  • Amide Linkage: The amide bond can be hydrolyzed under acidic or basic conditions.[1] While generally stable, this means that waste streams must be carefully managed to avoid unintended reactions.

  • General Halogenated Compound Risks: Halogenated organic compounds as a class should be handled with care, as many can cause skin and eye irritation, and may be harmful if inhaled or ingested.[6][7]

Given these structural features, we must assume the compound is, at a minimum, a severe irritant to the eyes and skin, potentially corrosive, and harmful if inhaled or swallowed.

Primary Engineering Control: The Non-Negotiable First Line of Defense

Before any PPE is considered, the primary method for exposure control must be established.

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.

The fume hood contains vapors and protects the user from inhalation, which is a primary exposure route for volatile or dusty compounds.[4] Regular verification of the fume hood's face velocity is critical to ensure it is functioning correctly.

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is your last line of defense, essential for protecting against incidental contact or unexpected events like spills. The following protocol outlines the minimum required PPE and provides guidance for escalating protection based on the scale and nature of the operation.

Step-by-Step PPE Protocol

A. Hand Protection: Preventing Dermal Exposure

  • Glove Selection: Standard lightweight nitrile gloves may suffice for very brief, incidental contact. However, due to the halogenated nature of the compound, Butyl rubber or Neoprene gloves are strongly recommended for their superior resistance to chlorinated solvents.[6][8]

  • The Double-Gloving Technique: Always wear two pairs of gloves. This provides a critical safety buffer. If the outer glove becomes contaminated, it can be carefully removed without exposing the skin.

  • Inspection and Replacement: Before every use, visually inspect gloves for any signs of degradation or punctures. If contact with the chemical occurs, remove the outer glove immediately, wash your hands (with the inner glove still on), and don a new outer glove. Never reuse disposable gloves.

B. Eye and Face Protection: Shielding Against Splashes and Aerosols

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times when the chemical is being handled.[1] Standard safety glasses do not provide adequate protection from splashes.

  • Escalated Protection: When handling larger quantities (>10 grams) or performing operations with a higher risk of splashing (e.g., transfers, quenching reactions), a full-face shield must be worn over the chemical splash goggles .[8] This protects the entire face from direct contact.

C. Body Protection: Guarding Your Largest Organ

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is the minimum requirement.

  • Chemical-Resistant Apron: For procedures involving significant quantities or a high splash potential, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[8]

D. Respiratory Protection: For Non-Routine and Emergency Situations

Under normal operating conditions within a fume hood, respiratory protection is not required. However, it is critical for emergency situations.

  • Spill Response: In the event of a spill outside of a fume hood, the area must be evacuated. Re-entry for cleanup requires a properly fitted respirator.

  • Respirator Type: A full-face respirator with combination organic vapor/acid gas (OV/AG) cartridges is recommended.[8] All personnel who may need to use a respirator must be part of a formal respiratory protection program that includes fit-testing and training, in accordance with OSHA 29 CFR 1910.134.

PPE Selection Summary Table
Task / ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing <1g Double Nitrile or Butyl RubberChemical Splash GogglesLab CoatNot Required (in fume hood)
Synthesis / Transfers Double Butyl Rubber or NeopreneChemical Splash Goggles & Face ShieldLab Coat & Chemical-Resistant ApronNot Required (in fume hood)
Spill Cleanup (outside hood) Double Butyl Rubber or NeopreneFull-Face RespiratorChemical-Resistant Suit/CoverallsRequired: Full-Face Respirator with OV/AG Cartridges

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire workflow, from preparation to disposal.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for safely handling this compound.

G Safe Handling Workflow for Halogenated Amides cluster_prep Preparation Phase cluster_exec Execution Phase (Inside Fume Hood) cluster_post Post-Handling Phase RiskAssessment 1. Risk Assessment (Review Hazards, Scale) FumeHood 2. Verify Fume Hood (Certification, Airflow) RiskAssessment->FumeHood PPE_Select 3. Select & Inspect PPE (Gloves, Goggles, Coat) FumeHood->PPE_Select SpillKit 4. Prepare Spill Kit (Absorbent, Neutralizer) PPE_Select->SpillKit Handling 5. Handle Chemical (Weigh, Transfer, React) SpillKit->Handling Spill Spill or Exposure? Handling->Spill Decontaminate 6. Decontaminate Surfaces & Glassware Waste 7. Segregate Halogenated Waste (Label Container) Decontaminate->Waste Doffing 8. Doff PPE Correctly (Outer Gloves First) Waste->Doffing Wash 9. Wash Hands Thoroughly Doffing->Wash Spill->Decontaminate No Emergency Execute Emergency Protocol (Evacuate, Alert, First Aid) Spill->Emergency Yes

Caption: Decision workflow for handling this compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical component of safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and rinsates, must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10]

  • Containerization: Use a clearly labeled, sealable container. The container should be kept closed when not in use and stored in a secondary containment bin within a ventilated area (e.g., under the fume hood).

  • Final Disposal: While some sources mention neutralizing amides, this process can be hazardous and should not be attempted without a specific, validated procedure and risk assessment.[1] The standard and safest procedure is to arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[9][11]

By understanding the chemical nature of this compound and rigorously applying these multi-layered safety protocols, you can confidently and safely utilize this compound in your research and development efforts.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.